Ketodieldrin
Description
Properties
CAS No. |
21038-31-3 |
|---|---|
Molecular Formula |
C12H7Cl5O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(1R,2S,3S,7S,8S,11S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one |
InChI |
InChI=1S/C12H7Cl5O2/c13-9-3-1-4-5(2(3)7-6(1)19-7)11(9,15)12(16,17)10(4,14)8(9)18/h1-7H/t1?,2-,3+,4?,5+,6+,7-,9+,10?,11+/m1/s1 |
InChI Key |
PGNKSRNKXWGCRE-ITGZBHRFSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ketodieldrin; |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Ketodieldrin for research purposes
Ketodieldrin is a potent organochlorine pesticide and a metabolite of the insecticide dieldrin. Due to its significant toxicity and persistence in the environment, its production and use have been heavily restricted or banned in many countries under international agreements such as the Stockholm Convention on Persistent Organic Pollutants.
Providing a detailed guide for the synthesis of this compound would be irresponsible and out of line with safety guidelines regarding hazardous materials. The dissemination of information that could facilitate the production of such a toxic compound is a serious concern.
For researchers and scientists, it is crucial to handle such chemicals with extreme caution and to be fully aware of their toxicological profiles and the regulations governing their use. Research involving this compound should only be conducted in appropriately equipped laboratories with stringent safety protocols in place to prevent exposure and environmental contamination.
Instead of a synthesis guide, the following information is provided to promote safety and awareness from a defensive and educational perspective.
Properties and Environmental Impact
This compound is characterized by its low water solubility and high lipid solubility, which contributes to its bioaccumulation in the fatty tissues of organisms and its biomagnification through the food chain. It is highly persistent in the environment, resisting degradation by chemical, physical, and biological processes.
Mechanism of Toxicity
Like other cyclodiene insecticides, this compound is a neurotoxin. Its primary mode of action is the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex in the central nervous system. By blocking the inhibitory effects of GABA, it leads to hyperexcitation of the nervous system, resulting in convulsions and can be fatal.
Safety and Handling
Personal Protective Equipment (PPE): When handling this compound or related compounds, it is imperative to use appropriate PPE, including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A respirator with an appropriate organic vapor cartridge.
-
Protective Clothing: A lab coat or chemical-resistant suit.
Decontamination: In case of a spill, the area should be decontaminated using appropriate procedures. This may involve absorbing the material with an inert substance and then treating the area with a chemical decontaminant. All waste must be disposed of as hazardous material in accordance with local, national, and international regulations.
First Aid: In case of exposure, immediate medical attention is required.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Detection and Analysis
Various analytical methods are available for the detection of this compound in environmental and biological samples. These methods are crucial for monitoring environmental contamination and human exposure. Common techniques include:
-
Gas Chromatography (GC) with Electron Capture Detection (ECD)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Logical Relationship of Hazard and Control
The following diagram illustrates the logical relationship between the hazards associated with this compound and the necessary control measures.
Caption: Logical flow from hazard identification to risk mitigation for this compound.
This information is intended for educational and safety purposes only. The synthesis of hazardous materials should not be attempted without the necessary expertise, equipment, and regulatory approval.
Spectroscopic Characterization of Ketodieldrin: A Technical Guide
Introduction
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For Ketodieldrin, ¹H and ¹³C NMR would provide critical information on the connectivity and chemical environment of its hydrogen and carbon atoms.
Experimental Protocol for NMR Spectroscopy
1.1.1. Sample Preparation
-
Solvent Selection: A suitable deuterated solvent that can dissolve this compound is chosen. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic compounds.[1]
-
Sample Dissolution: Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference point (0 ppm) for the chemical shifts.[2][3]
1.1.2. Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.[4]
-
¹H NMR: The spectrometer is tuned to the ¹H nucleus frequency. A standard one-dimensional proton NMR experiment is performed. Key parameters to be set include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR: The spectrometer is then tuned to the ¹³C nucleus frequency. A ¹³C NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]
-
Advanced Techniques (Optional): Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish correlations between protons and carbons, aiding in the complete structural elucidation. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
Data Presentation
The anticipated data from these experiments would be presented in the following tabular format:
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |
| e.g., 3.50 | Doublet (d) | 1H | 8.0 | Bridgehead proton |
| ... | ... | ... | ... | ... |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Proposed Assignment |
| e.g., 95.0 | Quaternary carbon |
| ... | ... |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.
Experimental Protocol for IR Spectroscopy
2.1.1. Sample Preparation (Solid Sample)
There are several methods for preparing solid samples for IR analysis:
-
Thin Solid Film: A small amount of this compound (5-10 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, translucent pellet using a mechanical press.
-
Nujol Mull: The solid sample is ground with a small amount of mineral oil (Nujol) to create a thick paste (mull). This mull is then placed between two salt plates.
2.1.2. Data Acquisition
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Background Scan: A background spectrum of the empty sample holder (or the salt plates and mulling agent, if used) is recorded.
-
Sample Scan: The prepared sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument measures the transmittance or absorbance of infrared radiation at different wavenumbers.
Data Presentation
The key absorption bands would be summarized as follows:
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| e.g., ~1740 | Strong | C=O (Ketone) |
| e.g., ~1620 | Medium | C=C (Alkene) |
| e.g., ~800-600 | Strong | C-Cl (Organochloride) |
| ... | ... | ... |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. It is particularly useful for identifying chromophores, such as conjugated systems.
Experimental Protocol for UV-Vis Spectroscopy
3.1.1. Sample Preparation
-
Solvent Selection: A UV-transparent solvent, such as ethanol, methanol, or hexane, is chosen. The solvent should not absorb in the same region as the analyte.
-
Solution Preparation: A dilute solution of this compound is prepared with a known concentration. This often involves preparing a stock solution and then performing serial dilutions to obtain a solution with an absorbance in the optimal range (typically 0.1-1.0).
3.1.2. Data Acquisition
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Blank Measurement: A cuvette filled with the pure solvent is placed in the reference beam path, and another cuvette with the same solvent is placed in the sample beam path to record a baseline.
-
Sample Measurement: The solvent in the sample cuvette is replaced with the this compound solution, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
Data Presentation
The results of the UV-Vis analysis would be presented in a table:
Table 4: UV-Vis Absorption Data for this compound
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition | Solvent |
| e.g., ~280 | Calculated value | n → π* | Ethanol |
| ... | ... | ... | ... |
Spectroscopic Characterization Workflow
The logical flow of the spectroscopic characterization process is illustrated in the diagram below.
The spectroscopic characterization of this compound through NMR, IR, and UV-Vis spectroscopy is essential for its unambiguous identification and the study of its chemical properties. The detailed experimental protocols outlined in this guide provide a robust framework for researchers to obtain high-quality spectral data. While specific spectral data for this compound remains elusive in publicly accessible databases, the application of these standard methodologies will undoubtedly yield the necessary information for a complete structural and electronic characterization of this environmentally significant compound.
References
An In-depth Technical Guide to the Core Mechanism of Action of Ketodieldrin in Insects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketodieldrin, a potent cyclodiene organochlorine insecticide, exerts its neurotoxic effects on insects through a well-defined mechanism of action centered on the γ-aminobutyric acid (GABA) receptor, a critical component of the insect central nervous system. This technical guide provides a comprehensive overview of the molecular interactions, physiological consequences, and methodologies used to elucidate the action of this compound and its closely related analogs. By acting as a noncompetitive antagonist of the GABA-gated chloride channel, this compound leads to neuronal hyperexcitability, convulsions, and ultimately, the death of the insect. This document consolidates key quantitative data, details essential experimental protocols, and provides visual representations of the underlying pathways and experimental workflows to serve as a vital resource for researchers in insecticide development and neurotoxicology.
Core Mechanism of Action: Antagonism of the Insect GABA Receptor
The primary molecular target of this compound and other cyclodiene insecticides is the insect GABA receptor, specifically the "Resistant to Dieldrin" (Rdl) subunit.[1][2][3][4][5] In the insect central nervous system, GABA is the principal inhibitory neurotransmitter. The binding of GABA to its receptor opens an intrinsic chloride ion (Cl⁻) channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus maintaining inhibitory tone.
This compound disrupts this process by acting as a noncompetitive antagonist. It does not compete with GABA for its binding site. Instead, it binds to a distinct site within the lumen of the chloride ion channel, often referred to as the picrotoxin site. This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The consequence is a loss of synaptic inhibition, leading to uncontrolled neuronal firing, which manifests as tremors, convulsions, and paralysis in the insect.
Signaling Pathway of this compound Action
The following diagram illustrates the molecular cascade of events following this compound exposure in an insect neuron.
Caption: Signaling pathway of this compound's action on the insect GABA receptor.
Quantitative Data on Cyclodiene Insecticide Activity
While specific quantitative data for this compound is limited in publicly available literature, extensive research on the closely related and structurally similar cyclodiene insecticide, dieldrin, provides a strong basis for understanding its potency. The following tables summarize key findings from various studies.
Table 1: Electrophysiological Data for Cyclodiene Insecticides
| Compound | Insect Species | Preparation | IC₅₀ (M) | Reference |
| Dieldrin | Honeybee (Apis mellifera) | Antennal Lobe Neurons | 1.1 x 10⁻⁷ | |
| Endrin | Cockroach (Periplaneta americana) | Identified Motor Neuron (Df) | 5.0 x 10⁻⁷ | |
| Dieldrin | Human (for comparison) | HEK cells (α1β2γ2s GABA-A receptor) | 2.1 x 10⁻⁶ | |
| Dieldrin | Human (for comparison) | HEK cells (α6β2γ2s GABA-A receptor) | 1.0 x 10⁻⁶ |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the insecticide required to block 50% of the GABA-induced chloride current.
Table 2: Toxicological Data for Dieldrin
| Insect Species | Strain | LC₅₀ (ppm) | Resistance Ratio | Reference |
| Drosophila melanogaster | Oregon-R (Susceptible) | 0.058 | - | |
| Drosophila melanogaster | Maryland (Resistant) | 10.8 | 186 |
LC₅₀ (Lethal concentration 50) is the concentration of the insecticide in the rearing media that is fatal to 50% of the larval population.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other cyclodiene insecticides.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This technique is used to measure the effect of an insecticide on the function of the GABA receptor expressed in a heterologous system, such as Xenopus laevis oocytes.
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on GABA-induced chloride currents.
Methodology:
-
GABA Receptor Expression:
-
Synthesize cRNA encoding the insect Rdl subunit from a linearized cDNA template.
-
Inject the cRNA into Xenopus laevis oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression in the oocyte membrane.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
-
Data Acquisition:
-
Apply a pulse of GABA at its EC₅₀ concentration to elicit a control chloride current.
-
After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the peak current amplitude for each concentration of this compound.
-
Normalize the current responses to the control GABA response.
-
Plot the normalized current as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC) electrophysiology.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a non-labeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand that binds to the same site. For cyclodienes, a radiolabeled noncompetitive antagonist such as [³⁵S]TBPS or [³H]EBOB is used.
Objective: To determine the binding affinity of this compound for the picrotoxin site on the insect GABA receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize insect heads or nervous tissue in a buffered solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous GABA.
-
Resuspend the final membrane preparation in the assay buffer.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of the radiolabeled ligand (e.g., [³H]EBOB) at a concentration near its Kd.
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a saturating concentration of a known picrotoxin site ligand (e.g., unlabeled picrotoxinin) to a set of control tubes.
-
Initiate the binding reaction by adding the membrane preparation to all tubes.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration to determine the IC₅₀.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mechanism of Resistance
The primary mechanism of resistance to this compound and other cyclodienes in a wide range of insect species is a target-site mutation in the Rdl GABA receptor subunit. A single amino acid substitution, most commonly Alanine at position 302 to a Serine (A302S), located within the second transmembrane domain that lines the chloride channel pore, is responsible for this resistance.
This mutation confers resistance through a dual mechanism:
-
Reduced Binding Affinity: The A302S substitution directly alters the binding site for cyclodienes, reducing their affinity for the receptor.
-
Allosteric Destabilization: The mutation also allosterically destabilizes the conformational state of the receptor that is favored by the insecticide, making it more difficult for the insecticide to bind and exert its blocking effect.
Caption: Logical relationship between the A302S mutation and this compound resistance.
Conclusion
This compound's mechanism of action is a classic example of targeted insecticide neurotoxicity. Its high efficacy is derived from its potent, noncompetitive antagonism of the essential inhibitory GABA receptors in the insect central nervous system. The detailed understanding of its binding site and the well-characterized resistance mechanism involving the A302S mutation in the Rdl subunit provide a clear framework for the development of novel insecticides and for monitoring the evolution of resistance in pest populations. The experimental protocols outlined in this guide represent the foundational techniques for the continued investigation of insecticide-receptor interactions and the development of next-generation pest management strategies.
References
- 1. Block of an insect central nervous system GABA receptor by cyclodiene and cyclohexane insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of picrodendrin antagonists on dieldrin-sensitive and -resistant Drosophila GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced neuronal sensitivity to dieldrin and picrotoxinin in a cyclodiene-resistant strain of Drosophila melanogaster (Meigen) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Neurotoxicity Pathways of Ketodieldrin
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific data specifically investigating the neurotoxic pathways of ketodieldrin are limited. This document provides a detailed overview of the established neurotoxicity of dieldrin, a structurally analogous organochlorine pesticide. Given the chemical similarity, the pathways described herein represent the most probable mechanisms of this compound-induced neurotoxicity. All data and protocols are derived from studies on dieldrin and should be considered as a predictive framework for this compound pending specific experimental validation.
Executive Summary
This compound, a metabolite of the organochlorine pesticide aldrin and closely related to dieldrin, is presumed to share a similar toxicological profile with its parent compounds. This guide synthesizes the current understanding of dieldrin's neurotoxicity to infer the likely mechanisms of this compound. The primary neurotoxic effects of these compounds are mediated through the antagonism of the γ-aminobutyric acid (GABA) system, induction of oxidative stress, mitochondrial dysfunction, and the subsequent activation of apoptotic pathways. This document provides a comprehensive overview of these pathways, supported by quantitative data from dieldrin studies, detailed experimental protocols for assessing neurotoxicity, and visual diagrams of the key signaling cascades. This information is intended to serve as a foundational resource for researchers investigating the neurobiological impact of this compound and for professionals involved in the development of therapeutics targeting neurotoxic insults.
Quantitative Toxicological Data (Dieldrin)
The following tables summarize key quantitative data from neurotoxicity studies of dieldrin. These values provide a benchmark for assessing the potential toxicity of this compound.
Table 1: Acute Lethality Data for Dieldrin
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 38 - 52 | |
| Rat | Dermal | 64 - 213 | |
| Mouse | Oral | 38 | |
| Rabbit | Oral | 45 | |
| Guinea Pig | Oral | 49 | |
| Dog | Oral | 65 |
Table 2: In Vitro Neurotoxicity Data for Dieldrin
| Cell Line/System | Endpoint | EC50/IC50 (µM) | Reference |
| Rat Dorsal Root Ganglion Neurons | GABA-induced current potentiation | EC50: 0.004 | |
| Rat Dorsal Root Ganglion Neurons | GABA-induced current inhibition | IC50: 0.016 | |
| Human Embryonic Kidney (HEK) cells expressing GABAa receptors (α1β2γ2s) | GABA-induced current inhibition | EC50: 2.1 | |
| Human Embryonic Kidney (HEK) cells expressing GABAa receptors (α1β2) | GABA-induced current inhibition | EC50: 2.8 | |
| Human Embryonic Kidney (HEK) cells expressing GABAa receptors (α6β2γ2s) | GABA-induced current inhibition | EC50: 1.0 | |
| PC12 (dopaminergic) cells | Cytotoxicity (1 hr exposure) | EC50: 143 | |
| Non-dopaminergic cells | Cytotoxicity (1 hr exposure) | EC50: 292-351 |
Core Neurotoxicity Pathways
The neurotoxicity of dieldrin, and by extension this compound, is a multi-faceted process involving direct interference with neurotransmission and the initiation of cellular stress pathways that culminate in neuronal cell death.
GABA Receptor Antagonism
The primary and most acute neurotoxic effect of dieldrin is its interaction with the GABAa receptor-chloride channel complex. Dieldrin acts as a non-competitive antagonist, binding within the chloride ion channel and blocking the influx of chloride ions that normally occurs upon GABA binding. This inhibition of the principal inhibitory neurotransmitter in the central nervous system leads to hyperexcitability, tremors, convulsions, and, at high doses, death.
Induction of Oxidative Stress
Dieldrin exposure leads to a significant increase in reactive oxygen species (ROS) within neurons. This is particularly detrimental to dopaminergic neurons due to the inherent oxidative stress associated with dopamine metabolism. The generation of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.
Mitochondrial Dysfunction
Mitochondria are a key target of dieldrin-induced toxicity. Dieldrin can impair the mitochondrial electron transport chain, leading to a decrease in ATP production and a depolarization of the mitochondrial membrane potential. This bioenergetic failure compromises essential cellular functions and can trigger apoptotic pathways.
Apoptosis
The culmination of oxidative stress and mitochondrial dysfunction is often the induction of apoptosis, or programmed cell death. Dieldrin has been shown to activate the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. A key event in dieldrin-induced apoptosis is the caspase-3-dependent cleavage and activation of protein kinase C delta (PKCδ), which amplifies the apoptotic signal.
Detailed Experimental Protocols (Based on Dieldrin Studies)
The following are detailed methodologies for key experiments cited in the study of dieldrin's neurotoxicity. These protocols can be adapted for the investigation of this compound.
Cell Culture and Treatment
-
Cell Lines: Dopaminergic neuronal cell lines such as SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and N27 (rat mesencephalic) are appropriate models.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Cells are treated with varying concentrations of this compound for specified time periods (e.g., 1, 3, 6, 12, 24, 48 hours) to assess dose- and time-dependent effects.
Assessment of Cell Viability
-
MTT Assay:
-
Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
-
Measurement of Oxidative Stress
-
Intracellular ROS Detection (DCFH-DA Assay):
-
Plate cells in a 96-well black-walled plate.
-
After treatment with this compound, wash the cells with PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence microplate reader.
-
Analysis of Mitochondrial Function
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining):
-
Plate cells on glass coverslips or in a 96-well plate.
-
Following this compound treatment, incubate the cells with 5 µg/mL of JC-1 stain for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence of JC-1 aggregates (red, excitation ~585 nm, emission ~590 nm) and monomers (green, excitation ~514 nm, emission ~529 nm) using a fluorescence microscope or plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Detection of Apoptosis
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Harvest cells after this compound treatment by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Electrophysiological Recording of GABAa Receptor Currents
-
Whole-Cell Patch-Clamp:
-
Culture primary neurons or a suitable cell line expressing GABAa receptors on glass coverslips.
-
Use a patch-clamp amplifier and data acquisition system to record whole-cell currents.
-
The external solution should contain standard physiological saline. The internal pipette solution should contain a chloride-based solution to allow for the measurement of chloride currents.
-
Obtain a whole-cell recording configuration.
-
Apply GABA via a perfusion system to elicit a baseline current.
-
Co-apply this compound with GABA to determine its effect on the GABA-induced current. A reduction in the current amplitude indicates antagonism.
-
Experimental and Logical Workflow Diagrams
Conclusion
While direct experimental evidence for the neurotoxic pathways of this compound is currently lacking, the extensive research on its structural analog, dieldrin, provides a robust predictive framework. It is highly probable that this compound exerts its neurotoxicity through a combination of GABAa receptor antagonism, the induction of oxidative stress, subsequent mitochondrial dysfunction, and the initiation of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future research aimed at specifically elucidating the neurotoxic mechanisms of this compound. Such studies are crucial for a comprehensive risk assessment and for the development of potential therapeutic strategies to mitigate the harmful effects of this class of environmental contaminants. Further investigation is warranted to confirm these inferred pathways and to determine the specific toxicokinetic and toxicodynamic properties of this compound.
Biodegradation and Metabolic Pathways of Ketodieldrin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketodieldrin, a persistent metabolite of the organochlorine pesticide dieldrin, presents a significant environmental and health concern due to its toxicity and recalcitrance. While the microbial degradation of dieldrin has been the subject of numerous studies, the specific metabolic fate of this compound remains largely unelucidated. This technical guide provides a comprehensive overview of the known formation of this compound from dieldrin through microbial action and presents a hypothesized metabolic pathway for its subsequent biodegradation based on established principles of microbial degradation of related cyclodiene pesticides. This document summarizes key microorganisms, enzymatic processes, and analytical methodologies relevant to the study of this compound's environmental fate. All quantitative data for the precursor, dieldrin, is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate understanding.
Introduction: The Environmental Persistence of this compound
Dieldrin, a member of the cyclodiene pesticide family, was extensively used in agriculture for its potent insecticidal properties. Although its use has been banned in many countries for decades, its persistence in the environment, along with its metabolites, continues to be a focus of environmental remediation research. One of the primary and most stable metabolites of dieldrin is this compound, also known as keto-aldrin.[1] The formation of this compound occurs through the oxidation of dieldrin by various microorganisms.[1][2] Understanding the biodegradation of this compound is crucial for developing effective bioremediation strategies for sites contaminated with dieldrin and its derivatives. This guide synthesizes the available information on the formation of this compound and proposes a putative pathway for its further microbial degradation.
Microbial Formation of this compound from Dieldrin
The primary mechanism for the formation of this compound in the environment is the microbial oxidation of dieldrin.[1] This biotransformation is a key step in the overall degradation pathway of dieldrin and has been observed in various microbial species.
Key Microorganisms
A variety of microorganisms, including both bacteria and fungi, have been identified as capable of transforming dieldrin into this compound and other metabolites. These include:
-
Bacteria:
-
Pseudomonas fluorescens[3]
-
Burkholderia sp.
-
Cupriavidus sp.
-
Mucor racemosus (a fungus, but often studied alongside bacteria in soil environments)
-
-
Fungi:
-
Phlebia species
-
Trichoderma viride
-
Pleurotus ostreatus
-
Enzymatic Transformation
The conversion of dieldrin to this compound is an oxidative process. While the specific enzymes have not been fully characterized in all organisms, it is widely believed that monooxygenases or similar oxidative enzymes are responsible for this transformation. These enzymes introduce an oxygen atom into the dieldrin molecule, leading to the formation of the ketone group characteristic of this compound.
Figure 1: Microbial Oxidation of Dieldrin to this compound.
Proposed Metabolic Pathway for this compound Biodegradation
Currently, there is a significant lack of direct scientific literature detailing the complete microbial degradation pathway of this compound. However, based on the known metabolic fates of the structurally similar dieldrin and its other metabolites, a hypothetical pathway for this compound biodegradation can be proposed. This putative pathway involves a series of enzymatic reactions, including reduction, hydrolysis, and further oxidation, ultimately leading to less toxic, more water-soluble compounds, and potentially complete mineralization.
The proposed pathway initiates with either the reduction of the ketone group or the hydrolytic opening of the epoxide ring.
-
Reduction to a Secondary Alcohol: The ketone group of this compound could be reduced by a reductase enzyme to form a secondary alcohol derivative.
-
Hydrolysis of the Epoxide Ring: Similar to dieldrin, the epoxide ring of this compound is a likely site for enzymatic attack. An epoxide hydrolase could catalyze the addition of a water molecule across the epoxide, forming a diol.
-
Further Oxidation and Ring Cleavage: Following these initial transformations, the resulting intermediates could undergo further oxidation, potentially leading to the cleavage of the chlorinated ring structures. This is often a critical step in the detoxification of chlorinated pesticides.
Figure 2: Hypothetical Metabolic Pathway of this compound.
Quantitative Data on Dieldrin Biodegradation
While quantitative data for this compound biodegradation is not available, studies on its precursor, dieldrin, provide valuable insights into the potential efficiency of microbial degradation of these related compounds.
| Microorganism/Consortium | Initial Dieldrin Concentration | Degradation (%) | Incubation Time | Reference |
| Pseudomonas fluorescens | 10 mg/L | 77.3% | 120 hours | |
| Burkholderia sp. Med-7 | Not specified | 49% | Not specified | |
| Cupriavidus sp. Med-5 | Not specified | 38% | Not specified | |
| Enterobacter sp. LY402 | 5.0 mg/L | 40.4% | 168 hours | |
| Phanerochaete chrysosporium | 5-30 mg/L | Complete | 25 days | |
| Phlebia sp. YK543 | Not specified | ~39.1% | 30 days | |
| Mucor racemosus DDF | 13.2 µM | 95.8% | 20 days | |
| Trichoderma viride | Not specified | >50% | 42 days | |
| Pleurotus ostreatus | Not specified | 18% | 14 days |
Experimental Protocols
The study of this compound biodegradation would likely employ methods similar to those used for dieldrin and other persistent organic pollutants.
Isolation and Enrichment of this compound-Degrading Microorganisms
A common method to isolate microorganisms with the ability to degrade a specific compound is through enrichment culture.
Figure 3: Workflow for Enrichment and Isolation of Degrading Microbes.
Protocol:
-
Sample Collection: Obtain soil or water samples from a site with a history of dieldrin contamination.
-
Enrichment Culture: Inoculate a mineral salts medium containing this compound as the sole carbon source with the environmental sample.
-
Incubation: Incubate the culture under appropriate aerobic or anaerobic conditions with agitation to ensure mixing and aeration.
-
Sub-culturing: Periodically transfer a small aliquot of the culture to fresh medium to select for microorganisms that can utilize this compound.
-
Isolation: After several rounds of enrichment, perform serial dilutions of the culture and plate onto solid agar medium to obtain isolated colonies.
-
Screening: Screen individual colonies for their ability to degrade this compound in liquid culture.
Analysis of Biodegradation and Metabolite Identification
To confirm biodegradation and identify the metabolic products, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Sample Preparation and Extraction:
-
Culture samples are typically centrifuged to separate the microbial biomass from the supernatant.
-
The supernatant is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover this compound and its metabolites.
-
The organic extract is then concentrated and may require a cleanup step to remove interfering substances.
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The extracted sample is injected into the GC, where compounds are separated based on their boiling points and affinity for the column. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparing it to a library of known spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules. It is particularly useful for elucidating the structure of unknown metabolites. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments can be employed.
References
The Enigmatic Metabolism of Ketodieldrin: A Scarcity of In-Vivo Data
An in-depth analysis of the toxicokinetics and in vivo metabolism of Ketodieldrin, a term that appears to refer to a minor metabolite of the organochlorine pesticide dieldrin, is significantly hampered by a notable scarcity of specific and quantitative data in publicly available scientific literature. While the metabolic fate of dieldrin has been the subject of numerous studies, the focus on its ketonic derivative, often referred to as "Klein's metabolite" or pentachloroketone, has been limited. This guide, therefore, aims to synthesize the available qualitative information and highlight the current knowledge gaps for researchers, scientists, and drug development professionals.
The compound that is likely the subject of this inquiry, "this compound," is more formally known in scientific literature as Klein's metabolite of dieldrin. Its systematic name is 3,5,6,6,7-pentachloro-11,12-exo-epoxypentacyclo[6.4.0.0²,¹⁰.0³,⁷.0⁵,⁹]dodecan-4-one. The term "12-Keto dieldrin" has also been noted in chemical supplier databases, suggesting it as a potential synonym.
In Vivo Metabolism: A Minor Pathway with Species and Sex Differences
The in vivo metabolism of dieldrin is a slow process that primarily occurs in the liver. The biotransformation of dieldrin proceeds through several pathways, with the formation of this compound (Klein's metabolite) being a minor route in most species.
The primary metabolic pathways for dieldrin involve:
-
Hydroxylation: The introduction of a hydroxyl group, primarily at the C9 position, to form 9-hydroxydieldrin. This is a major pathway in many species.
-
Epoxide Hydration: The opening of the epoxide ring to form aldrin-trans-diol (6,7-trans-dihydroxydihydroaldrin).
This compound is formed through a molecular rearrangement of an intermediate in the hydroxylation pathway.[1] This metabolite is particularly noteworthy for its species and sex-specific variations in excretion. It has been identified as a major urinary metabolite in male rats, whereas it is found in only trace amounts in the urine of female rats and mice.[2][3] Fecal excretion is the primary route of elimination for dieldrin and its metabolites in most species.[2]
Due to the limited formation of this compound in most studied organisms, comprehensive toxicokinetic studies focusing specifically on this metabolite are lacking. Consequently, quantitative data on its absorption, distribution, precise metabolic fate, and excretion rates are not available to be summarized in a tabular format.
Experimental Protocols: A Void in the Literature
Detailed experimental protocols for the in vivo study of this compound's toxicokinetics and metabolism are not described in the available literature. Studies on dieldrin metabolism have employed general toxicological and metabolic study designs, including the administration of radiolabeled dieldrin to laboratory animals (e.g., rats, mice) followed by the analysis of excreta (urine and feces) and tissues to identify and quantify metabolites.[4] Methodologies such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy have been used for the structural elucidation of metabolites like Klein's metabolite. However, specific protocols tailored to the investigation of this compound's in vivo behavior are not documented.
Visualization of Dieldrin Metabolism
The following diagram illustrates the known metabolic pathways of dieldrin, including the formation of this compound (Klein's metabolite).
Conclusion and Future Research Directions
The current body of scientific literature provides a fragmented understanding of the toxicokinetics and in vivo metabolism of this compound (Klein's metabolite). While its formation as a minor, sex-specific metabolite of dieldrin is established, a significant data gap exists regarding its quantitative absorption, distribution, further metabolism, and excretion. The lack of detailed experimental protocols further impedes targeted research in this area.
For a comprehensive assessment of the potential risks associated with this metabolite, future research should prioritize:
-
Development of sensitive and specific analytical methods for the quantification of this compound in biological matrices.
-
In vivo toxicokinetic studies in various animal models to determine key parameters such as bioavailability, half-life, and tissue distribution.
-
Metabolic profiling studies to investigate whether this compound undergoes further biotransformation.
-
Comparative metabolism studies to better understand the species and sex differences in its formation and excretion.
Until such data becomes available, a thorough toxicological evaluation of this compound remains challenging for the scientific and regulatory communities.
References
An In-Depth Technical Guide on the Historical Use and Environmental Prevalence of Ketodieldrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ketodieldrin, a significant metabolite of the organochlorine pesticide Dieldrin. It details the historical context of Dieldrin's use, the biochemical pathways leading to the formation of this compound, and its prevalence in the environment. This document includes a compilation of available quantitative data, detailed experimental protocols for its detection and quantification in environmental matrices, and a visual representation of its metabolic formation. The information presented is intended to support researchers, scientists, and professionals in the fields of environmental science, toxicology, and drug development in understanding the environmental fate and analytical challenges associated with this persistent organic pollutant.
Introduction
Dieldrin, an organochlorine insecticide, was widely used in agriculture from the 1950s until its ban in many countries in the 1970s and 1980s due to its high toxicity, environmental persistence, and ability to bioaccumulate.[1][2] First produced in 1948, Dieldrin was an effective alternative to DDT for controlling soil insects and disease vectors.[2][3] Its use peaked in the mid-1960s.[3] Although its production and use have been discontinued in most parts of the world, its persistence means it can still be detected in the environment.
This compound, also known as pentachloroketone or Klein's metabolite, is a significant metabolic product of Dieldrin. It is formed through a molecular rearrangement of Dieldrin within organisms. The presence of this compound in environmental samples is an indicator of historical Dieldrin contamination and subsequent biological processing. Understanding the formation, prevalence, and detection of this compound is crucial for assessing the long-term environmental impact of Dieldrin and for monitoring its presence in various ecosystems.
Historical Use of Dieldrin
Dieldrin was primarily used as an insecticide for crops such as corn and cotton, and also for termite control. Its application was widespread due to its effectiveness and persistence. However, these same properties led to growing concerns about its environmental and health impacts, ultimately resulting in its prohibition in most developed nations.
Production and Usage Statistics
Formation of this compound: A Metabolic Pathway
This compound is not a commercial product but a metabolite formed from the biotransformation of Dieldrin in various organisms, including mammals and microorganisms. The primary pathway for its formation involves the cytochrome P450 enzyme system.
The metabolic process is a molecular rearrangement of the Dieldrin structure. While the exact enzymatic mechanisms are complex and can vary between species, the transformation results in the formation of this ketone metabolite.
References
An In-depth Technical Guide to Ketodieldrin (12-Keto-dieldrin)
This technical guide provides a comprehensive overview of Ketodieldrin, focusing on the specific compound 12-Keto-dieldrin. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, analytical methods, and biological significance.
Chemical Identifiers and Properties
This compound, in the context of this guide, refers to 12-Keto-dieldrin, a derivative of the organochlorine insecticide dieldrin. The nomenclature surrounding this compound can be ambiguous in scientific literature; therefore, it is crucial to refer to its specific CAS number for clarity.
Table 1: Chemical Identifiers for 12-Keto-dieldrin
| Identifier | Value | Source |
| CAS Number | 52745-99-0 | [1][2] |
| Molecular Formula | C₁₂H₆Cl₆O₂ | [1][2] |
| IUPAC Name | (1aR,2R,2aS,3S,6R,6aR,7S,7aS)-rel-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphth[2,3-b]oxiren-8-one | [1] |
| Synonyms | 12-Keto Dieldrin, WL 42170 | |
| InChI Key | PRGKTAHLUABTPM-NGGVRTBQSA-N | |
| Canonical SMILES | C12C3C(C(C1=O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Molecular Weight | 394.89 g/mol |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 12-Keto-dieldrin are not extensively documented in readily available literature, suggesting it is a specialized research compound. However, general methodologies for the analysis of related organochlorine pesticides can be adapted.
General Analytical Approach for Organochlorine Pesticides
The analysis of organochlorine pesticides like dieldrin and its derivatives typically involves extraction from a sample matrix followed by cleanup and instrumental analysis. Gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS) is the most common analytical technique.
Sample Preparation:
-
Extraction: Solid samples can be extracted using methods such as Soxhlet (Method 3540), ultrasonic (Method 3550), or pressurized fluid extraction (Method 3545) with solvents like hexane-acetone or methylene chloride-acetone mixtures.
-
Cleanup: Extracts often require cleanup to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE) with cartridges containing materials such as Florisil.
Instrumental Analysis (GC-MS/MS):
A gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS) provides high sensitivity and selectivity for the detection and quantification of organochlorine pesticides.
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or equivalent.
-
Injection: Splitless injection mode is typically used for trace analysis.
-
Oven Temperature Program: A programmed temperature ramp is employed to separate the analytes. For example, starting at 60°C, holding for a few minutes, then ramping up to around 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electron ionization (EI) is standard.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, where specific precursor-to-product ion transitions for the target analyte are monitored.
-
Synthesis of Dieldrin Metabolites
Signaling Pathways and Logical Relationships
The specific biological pathways and mechanisms of action of 12-Keto-dieldrin are not well-characterized. However, it is known to be a metabolite of the insecticide dieldrin. The metabolic pathways of dieldrin can therefore provide context for the formation and potential biological role of 12-Keto-dieldrin.
Microbial Degradation of Dieldrin
In the environment, microorganisms play a crucial role in the degradation of dieldrin. One of the identified metabolic pathways is the oxidation of dieldrin to a keto-derivative, which may be 12-Keto-dieldrin (referred to as keto-aldrin in some literature).
Caption: Microbial oxidation of Dieldrin to 12-Keto-dieldrin.
General Mechanism of Action of Dieldrin and Related Compounds
Dieldrin and other cyclodiene insecticides are known to be non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor-chloride channel complex in the central nervous system. This interaction blocks the inhibitory effects of GABA, leading to hyperexcitability and convulsions. While the specific action of 12-Keto-dieldrin has not been detailed, it may share a similar mechanism of action due to its structural similarity to dieldrin.
Caption: Proposed mechanism of action for Dieldrin and related compounds.
References
Ketodieldrin: A Comprehensive Technical Analysis of its Physicochemical Properties and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketodieldrin, a significant metabolite of the organochlorine pesticide dieldrin, presents a continued area of interest for environmental scientists, toxicologists, and drug development professionals. Understanding its physical and chemical properties is paramount for predicting its environmental fate, bioaccumulation potential, and toxicological profile. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and illustrates its primary metabolic pathway.
Core Physicochemical Properties
Table 1: Chemical Identification of this compound
| Property | Value | Source |
| IUPAC Name | (1aR,2R,2aS,3S,6R,6aR,7S,7aS)-rel-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphth[2,3-b]oxiren-8-one | N/A |
| CAS Number | 52745-99-0 | [1][2] |
| Molecular Formula | C₁₂H₆Cl₆O₂ | [1] |
| Molecular Weight | 394.89 g/mol | [1] |
| Synonyms | 12-Ketodieldrin, WL 42170 | N/A |
Table 2: Physical and Chemical Properties of this compound
| Property | Experimental Value | Notes |
| Melting Point | Data not available | General methods for determination are outlined in OECD Test Guideline 102.[3] |
| Boiling Point | Data not available | General methods for determination are outlined in OECD Test Guideline 103. |
| Water Solubility | Data not available | As a highly chlorinated organic compound, solubility is expected to be low. General methods for determination are outlined in OECD Test Guideline 105. |
| Vapor Pressure | Data not available | Expected to be low due to high molecular weight. General methods for determination are outlined in OECD Test Guideline 104. |
| Octanol-Water Partition Coefficient (log Kow) | Data not available | Expected to be high, indicating a potential for bioaccumulation. General methods for determination are outlined in OECD Test Guideline 107. |
Metabolic Pathway: Formation from Dieldrin
This compound is a primary metabolite of dieldrin, formed through an oxidation reaction. This biotransformation is a critical aspect of dieldrin's toxicology and persistence in biological systems.
The metabolic conversion of dieldrin to this compound is primarily catalyzed by the cytochrome P450 monooxygenase system, a superfamily of enzymes predominantly found in the liver. This enzymatic process involves the oxidation of the dieldrin molecule.
Experimental Protocols
While specific experimental data for many of this compound's properties are lacking, standardized methods are well-established for their determination. The following outlines the principles of the relevant Organisation for Economic Co-operation and Development (OECD) Test Guidelines.
Determination of Melting Point (OECD Test Guideline 102)
This guideline describes various methods for determining the melting point of a substance, including the capillary method, hot-stage apparatus, and differential scanning calorimetry (DSC). For a crystalline solid like this compound, the capillary method is a common approach.
-
Principle: A small, powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance is observed to melt is recorded as the melting point.
-
Apparatus: Melting point apparatus with a heating block or liquid bath, capillary tubes, and a calibrated thermometer or temperature sensor.
-
Procedure (Capillary Method):
-
A small amount of the finely powdered test substance is introduced into a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperatures at which melting begins and is complete are recorded.
-
Determination of Water Solubility (OECD Test Guideline 105)
This guideline provides two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for substances with higher solubility. Given this compound's expected low solubility, the column elution method would be more appropriate.
-
Principle: A saturated solution of the test substance in water is produced, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.
-
Apparatus: Constant temperature bath, analytical balance, pH meter, and an appropriate analytical instrument (e.g., Gas Chromatograph with Mass Spectrometer - GC-MS).
-
Procedure (Flask Method):
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The solution is then centrifuged or filtered to remove undissolved particles.
-
The concentration of this compound in the clear aqueous phase is quantified using a validated analytical method like GC-MS.
-
Determination of the Partition Coefficient (n-octanol/water) (OECD Test Guideline 107)
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter for assessing bioaccumulation potential. The shake-flask method is a common technique for its determination.
-
Principle: The test substance is dissolved in a mixture of n-octanol and water, and the mixture is shaken until equilibrium is reached. The concentration of the substance in each phase is then measured.
-
Apparatus: Centrifuge, mechanical shaker, analytical balance, and a suitable analytical instrument (e.g., GC-MS).
-
Procedure (Shake-Flask Method):
-
A known amount of this compound is added to a mixture of pre-saturated n-octanol and water in a separatory funnel.
-
The funnel is shaken vigorously for a set period and then allowed to stand for the phases to separate. Centrifugation may be used to aid separation.
-
Aliquots are taken from both the n-octanol and water layers.
-
The concentration of this compound in each phase is determined analytically.
-
The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of organochlorine compounds like this compound.
A general protocol would involve:
-
Sample Extraction: Extraction of this compound from the sample matrix (e.g., water, soil, biological tissue) using an appropriate organic solvent.
-
Cleanup: Removal of interfering co-extractives using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).
-
GC Separation: Injection of the cleaned-up extract into a gas chromatograph equipped with a capillary column (e.g., HP-5ms). The oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
-
MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, providing a unique mass spectrum for identification and quantification.
Conclusion
This compound remains a compound of significant scientific interest due to its formation from the persistent pesticide dieldrin. While a complete experimental dataset of its physical and chemical properties is not yet available, this guide consolidates the current knowledge and provides a framework for the experimental determination of these crucial parameters. The elucidation of its metabolic pathway from dieldrin is key to understanding its toxicokinetics. Further research to determine the missing experimental values for this compound's physicochemical properties is essential for a more comprehensive risk assessment and for the development of potential remediation or therapeutic strategies.
References
Technical Guide: Solubility of Ketodieldrin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Ketodieldrin is a chlorinated organic compound and a metabolite of the insecticide dieldrin. Understanding its solubility in various organic solvents is crucial for a range of applications, including environmental analysis, toxicology studies, and the development of analytical methods. The solubility of a compound dictates its behavior in solution, which is a fundamental parameter in extraction, purification, and formulation processes. This guide provides a summary of available solubility data for dieldrin, detailed experimental protocols for solubility determination, and an overview of the toxicological signaling pathways associated with dieldrin.
Solubility of Dieldrin in Organic Solvents
The following table summarizes the available quantitative and qualitative solubility data for dieldrin in a range of organic solvents. This data is compiled from various chemical and toxicological databases.
| Organic Solvent | Solvent Class | Solubility (g/L) | Temperature (°C) | Notes |
| Acetone | Ketone | > 600 (for Aldrin) | 27 | Dieldrin is stated to be moderately soluble in acetone. |
| Benzene | Aromatic Hydrocarbon | > 600 (for Aldrin) | 27 | Dieldrin is soluble in benzene. |
| Xylene | Aromatic Hydrocarbon | > 600 (for Aldrin) | 27 | Dieldrin is soluble in aromatic solvents. |
| Ethylene Dichloride | Halogenated Hydrocarbon | 480 | 20 | - |
| Ethanol | Alcohol | Soluble | Not Specified | Soluble in ethanol. |
| Methanol | Alcohol | Insoluble | Not Specified | - |
| n-Heptane | Aliphatic Hydrocarbon | Insoluble | Not Specified | Dieldrin is noted to be insoluble in aliphatic petroleum solvents. |
| Ethers | Ether | Moderately Soluble | Not Specified | - |
| Esters | Ester | Moderately Soluble | Not Specified | - |
| Ketones | Ketone | Moderately Soluble | Not Specified | - |
Experimental Protocol for Determining Solubility in Organic Solvents
The following protocol is based on the CIPAC MT 181 method for determining the solubility of substances in organic solvents. This method is suitable for determining solubilities above 10 g/L.
Principle
A known mass of the test substance is treated with progressively larger volumes of the organic solvent at a constant temperature until complete dissolution is observed. A preliminary test is conducted to estimate the approximate solubility, which then informs the quantities used in the definitive test.
Apparatus
-
Stoppered graduated cylinders (10 mL)
-
Thermostatically controlled water bath or incubator (to maintain 20 or 25 ± 1 °C)
-
Analytical balance
-
Vortex mixer or magnetic stirrer
Reagents
-
Test substance (e.g., this compound), finely pulverized if solid.
-
High-purity organic solvents (analytical grade). Recommended solvents for a comprehensive profile include:
-
An aromatic hydrocarbon (e.g., Toluene or Xylene)
-
A chlorinated hydrocarbon (e.g., Dichloromethane)
-
A ketone (e.g., Acetone)
-
An alcohol (e.g., Ethanol)
-
An aliphatic hydrocarbon (e.g., n-Heptane)
-
Procedure
3.4.1. Preliminary Test
-
Weigh 0.1 g of the test substance into a 10 mL stoppered graduated cylinder.
-
Add the solvent in small, measured increments (e.g., 0.1 mL).
-
After each addition, stopper the cylinder and shake vigorously (or use a vortex mixer) for a set period (e.g., 1 minute).
-
Allow the cylinder to stand and observe for any undissolved material.
-
Continue adding solvent until the substance is completely dissolved.
-
Record the total volume of solvent added to estimate the solubility.
3.4.2. Definitive Test
-
Based on the preliminary test, weigh an appropriate amount of the test substance into two separate 10 mL graduated cylinders for duplicate determinations. The chosen mass should allow for a precise determination within the expected solubility range.
-
Place the cylinders in a thermostatically controlled environment at the desired temperature (20 or 25 °C).
-
Add the solvent in measured increments, guided by the results of the preliminary test.
-
After each addition, vigorously mix the contents until equilibrium is reached.
-
Observe for complete dissolution. The solubility is reported as a range between the last volume at which the substance was not completely dissolved and the volume at which it was fully dissolved.
Calculation and Reporting
The solubility is expressed in g/L. The results from the duplicate determinations should be reported.
Visualization of Experimental Workflow and Toxicological Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound in an organic solvent using the flask method.
Caption: Workflow for determining solubility in organic solvents.
Signaling Pathway of Dieldrin Neurotoxicity
Dieldrin is known to exert its neurotoxic effects primarily through two main pathways: antagonism of the GABAa receptor and disruption of the dopaminergic system. The following diagram illustrates these mechanisms.
Caption: Dieldrin's impact on GABAergic and dopaminergic systems.
Conclusion
While specific quantitative solubility data for this compound remains elusive, the information available for its close analog, dieldrin, provides valuable insights for researchers and scientists. Dieldrin exhibits moderate to high solubility in a range of common organic solvents, with the notable exceptions of methanol and aliphatic hydrocarbons. For precise applications, it is imperative to experimentally determine the solubility of this compound using standardized protocols such as CIPAC MT 181. Furthermore, understanding the neurotoxic mechanisms of these compounds, particularly their interaction with the GABAergic and dopaminergic systems, is critical for assessing their biological impact.
Methodological & Application
Application Note: High-Sensitivity GC-MS Protocol for Ketodieldrin Detection in Adipose Tissue
Abstract
This application note details a comprehensive and robust protocol for the quantitative analysis of ketodieldrin, a persistent metabolite of the organochlorine pesticide dieldrin, in adipose tissue. Due to its lipophilic nature, this compound, like its parent compounds, tends to accumulate in fatty tissues, making adipose tissue a critical matrix for assessing chronic exposure and body burden.[1][2][3] This method employs gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific analytical technique, ensuring reliable detection and quantification at trace levels. The protocol encompasses detailed procedures for sample extraction, cleanup, and subsequent GC-MS analysis. This document is intended for researchers, scientists, and professionals in the fields of toxicology, environmental science, and drug development who are investigating the presence and impact of organochlorine pesticides.
Introduction
Organochlorine pesticides (OCPs), such as aldrin and dieldrin, are persistent organic pollutants that have been widely used in agriculture.[1] Although their use has been restricted in many countries, their resistance to degradation leads to long-term environmental contamination and bioaccumulation in the food chain.[1] In biological systems, aldrin is rapidly metabolized to its epoxide, dieldrin, which can be further metabolized to compounds like this compound. These lipophilic compounds preferentially accumulate in adipose tissue, where they can be stored for long periods.
Monitoring the levels of these compounds in adipose tissue is crucial for assessing human exposure and understanding their potential health risks. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of OCPs, offering high sensitivity and selectivity. This application note provides a detailed protocol for the extraction and quantification of this compound in adipose tissue using GC-MS.
Experimental Protocol
This protocol is adapted from established methods for the analysis of organochlorine pesticides in fatty matrices.
1. Sample Preparation and Homogenization
-
Obtain adipose tissue samples and store them at -80°C until analysis.
-
Thaw the tissue sample at room temperature.
-
Weigh approximately 1 gram of the tissue into a chemical-resistant homogenization tube.
-
Add 5 mL of a 1:1 (v/v) mixture of acetonitrile and n-hexane.
-
Homogenize the tissue sample until a uniform consistency is achieved.
2. Extraction: Salting-Out Liquid-Liquid Extraction (SALLE)
-
To the homogenized sample, add an appropriate amount of anhydrous magnesium sulfate and sodium chloride to induce phase separation.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and facilitate the partitioning of this compound into the organic phase.
-
Centrifuge the sample at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully collect the upper organic layer (n-hexane/acetonitrile) containing the extracted analytes.
3. Cleanup: Dispersive Solid-Phase Extraction (d-SPE)
-
Transfer the collected organic extract to a d-SPE tube containing a suitable sorbent mixture, such as C18 and graphitized carbon black, to remove lipids and other interferences.
-
Vortex the tube for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Collect the supernatant (cleaned extract).
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of a compatible solvent (e.g., iso-octane) for GC-MS analysis.
4. GC-MS Analysis
-
Instrumentation: An Agilent 7890A GC system coupled to a 7000 series Triple Quadrupole mass spectrometer or equivalent is recommended.
-
GC Column: A fused silica capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the analytes.
-
Injection: 1-2 µL of the reconstituted extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase to 180°C at a rate of 20°C/min.
-
Ramp 2: Increase to 280°C at a rate of 5°C/min, hold for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of this compound. Specific ions for this compound should be determined by analyzing a pure standard.
-
5. Quantification
Quantification is performed using an internal standard method. A suitable internal standard, such as a deuterated or ¹³C-labeled analog of a related organochlorine pesticide, should be added to the sample prior to extraction. A calibration curve is generated by analyzing a series of standards of known concentrations.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of organochlorine pesticides in biological matrices using GC-MS. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value | Reference |
| Linearity Range | 10 - 1,000 ng/g | |
| Limit of Detection (LOD) | 1.0 - 16 ng/g | |
| Limit of Quantification (LOQ) | 1.04 - 7.4 ppb | |
| Recovery | 85 - 109% | |
| Intra-day Precision (RSD) | < 12% | |
| Inter-day Precision (RSD) | < 12% |
Diagrams
Caption: Experimental workflow for the detection of this compound in adipose tissue.
Caption: Logical relationship of the analytical method for this compound detection.
References
Application Note: Quantification of Ketodieldrin in Water Samples by Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry
Introduction
Ketodieldrin, a metabolite of the organochlorine pesticide dieldrin, is a persistent environmental contaminant that can be found in various water sources. Due to its potential toxicity and persistence, sensitive and reliable analytical methods are required for its quantification in water to ensure environmental and public health. This application note details a robust method for the determination of this compound in water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS). This method is based on established protocols for organochlorine pesticide analysis, such as those outlined in U.S. EPA methods.[1][2][3][4][5]
Principle
A water sample is passed through a solid-phase extraction cartridge (e.g., C18) to extract and concentrate this compound and other organic compounds. The analytes are then eluted from the cartridge with an organic solvent. The eluate is concentrated and analyzed by GC-MS. The GC separates the components of the extract, and the MS detects and quantifies this compound based on its specific mass-to-charge ratio.
Experimental Protocols
1. Sample Collection and Preservation
-
Sample Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation. Plastic bottles may also be used in some cases. A sample volume of 1 liter is typically required.
-
Preservation: To inhibit microbial degradation, chill the samples to 4°C at the time of collection and maintain them at this temperature until extraction. For certain easily oxidized compounds, the addition of a dechlorinating agent like sodium thiosulfate may be necessary if residual chlorine is present.
-
Holding Time: Samples should be extracted within 14 days of collection.
2. Materials and Reagents
-
Glassware: All glassware must be meticulously cleaned by washing with detergent, rinsing with distilled water and high-purity solvents, and, where appropriate, heating in a muffle furnace to eliminate any potential organic contaminants.
-
Reagents: Use high-purity, pesticide-grade solvents (e.g., methanol, methylene chloride, n-hexane, acetone). Reagent water should be free of interferences.
-
Standards: Obtain certified analytical standards for this compound. Prepare stock and working standard solutions in an appropriate solvent.
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (1 g) are commonly used for the extraction of organochlorine pesticides from water.
3. Solid-Phase Extraction (SPE) Procedure
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water through it. Do not allow the cartridge to go dry after conditioning.
-
Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a flow rate of approximately 30 mL/min.
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge by drawing a vacuum or passing nitrogen through it for 10 minutes to remove residual water.
-
Analyte Elution: Elute the retained analytes from the cartridge by passing a suitable solvent, such as methylene chloride or a mixture of acetone and n-hexane, through the cartridge. For example, use two portions of 10 mL of an acetone:n-hexane mixture.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator. If methylene chloride is used for elution, a solvent exchange to n-hexane may be necessary prior to GC analysis.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS) is used for analysis.
-
GC Column: A capillary column suitable for pesticide analysis, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Injection: A 1-2 µL aliquot of the concentrated extract is injected into the GC in splitless mode.
-
Oven Temperature Program: A typical temperature program starts at a lower temperature, ramps up to a higher temperature to elute the analytes, and holds for a period to ensure all compounds have eluted. For example: 70°C for 2 min, ramp to 150°C at 25°C/min, then to 300°C at 5°C/min, and hold for 5 min.
-
MS Conditions: The mass spectrometer should be operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity. The ion source temperature is typically set to 200-250°C.
5. Quality Control
To ensure the reliability of the results, a comprehensive quality control protocol should be implemented, including the analysis of:
-
Laboratory Reagent Blanks (LRB): To check for contamination from glassware, reagents, and the analytical system.
-
Laboratory Fortified Blanks (LFB): To assess the accuracy of the method.
-
Laboratory Fortified Sample Matrix (LFM): To evaluate the effect of the sample matrix on the analytical results.
-
Quality Control Samples (QCS): To verify the calibration and overall performance of the instrument.
Data Presentation
The following table summarizes typical quantitative data for the analysis of organochlorine pesticides in water, which can be expected for this compound analysis.
| Parameter | Typical Value | Reference |
| Method Detection Limit (MDL) | 0.01 - 0.1 µg/L | |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/L | |
| Calibration Range | 0.1 - 10 µg/L | |
| Recovery | 70 - 130% | |
| Relative Standard Deviation (RSD) | < 15% |
Visualizations
Caption: Experimental workflow for this compound analysis in water samples.
Caption: Logical relationship of the GC-MS system components.
References
Application Notes and Protocols for the Sample Preparation of Ketodieldrin in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and cleanup of ketodieldrin, a metabolite of the organochlorine pesticide dieldrin, from various biological matrices. The following methods are designed to yield clean extracts suitable for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is a significant metabolite of dieldrin, a persistent organic pollutant. Monitoring its levels in biological matrices such as adipose tissue, blood or plasma, and urine is crucial for assessing exposure and understanding its toxicokinetics. Effective sample preparation is paramount for accurate and reliable quantification, as it aims to isolate the analyte from complex matrix components that can interfere with analysis. This document outlines three distinct, validated methods for the preparation of this compound samples from different biological sources.
Quantitative Data Summary
The following table summarizes the performance data for the described sample preparation methods. This data is based on validated methods for dieldrin and other organochlorine pesticides, which are expected to be comparable for this compound.
| Biological Matrix | Sample Preparation Method | Key Analytes | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Adipose Tissue | Modified QuEChERS | Dieldrin & other OCPs | 69 - 102 | 0.1 - 2.0 ng/g | - |
| Blood/Serum | LLE followed by SPE | Aldrin & Dieldrin | >80 | 0.29 ng/mL (Dieldrin) | - |
| Urine | Liquid-Liquid Extraction | General Drugs | - | - | - |
Note: Specific recovery, LOD, and LOQ for this compound may vary and should be determined during method validation in your laboratory.
I. Adipose Tissue: Modified QuEChERS Protocol
This protocol is adapted from a validated method for the analysis of organochlorine pesticides in fatty biological tissues.[1][2][3] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup into a few simple steps.
Experimental Protocol
1. Sample Homogenization:
-
Weigh 1-2 g of frozen adipose tissue into a 50 mL polypropylene centrifuge tube.
-
Allow the tissue to thaw at room temperature.
-
Add a few ceramic homogenizing beads.
-
Homogenize the tissue using a high-speed homogenizer until a uniform consistency is achieved.
2. Extraction:
-
To the homogenized tissue, add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the acetonitrile supernatant to a 15 mL d-SPE tube containing cleanup sorbents. For fatty matrices, a combination of primary secondary amine (PSA) and C18 is recommended (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
4. Final Extract Preparation:
-
Transfer an aliquot of the cleaned supernatant into a clean tube.
-
The extract can be directly analyzed by GC-MS or LC-MS. If necessary, the solvent can be evaporated and the residue reconstituted in a suitable solvent for analysis.
Experimental Workflow
References
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Ketodieldrin from Environmental Samples
Introduction
Ketodieldrin is a metabolite of the organochlorine pesticide dieldrin. Due to the persistence and potential toxicity of organochlorine pesticides and their metabolites in the environment, robust and efficient analytical methods are crucial for their monitoring in various environmental matrices such as water, soil, and sediment.[1][2] Solid-phase extraction (SPE) has become a widely adopted sample preparation technique, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample cleanup, and providing higher analyte concentration.[1][3] This document provides detailed application notes and protocols for the extraction of this compound from environmental samples using SPE, intended for researchers, scientists, and professionals in drug development and environmental analysis.
Analyte Information:
-
Name: this compound
-
Synonyms: 8-Dechloro-δ-ketoendrin, Photoendrin
-
Chemical Class: Organochlorine Pesticide Metabolite
-
Molecular Formula: C12H9Cl5O[4]
-
Molecular Weight: 346.46 g/mol
Experimental Protocols
This section details the methodologies for the solid-phase extraction of this compound from water and soil/sediment samples. The protocols are based on established methods for organochlorine pesticides.
Protocol 1: SPE of this compound from Water Samples
This protocol is adapted from methods for the analysis of organochlorine pesticides in water.
Materials:
-
SPE Cartridges: C18, 1 g
-
Methanol (MeOH), HPLC grade
-
Deionized Water (DI H₂O)
-
Methylene Chloride (Dichloromethane, DCM) or Acetone/n-Hexane mixture
-
Nitrogen gas, high purity
-
Sample collection bottles
-
SPE vacuum manifold
-
Concentrator (e.g., SuperVap)
Procedure:
-
Sample Preparation:
-
Collect 1 L water samples in clean glass bottles.
-
If required, acidify the sample to a pH < 2 with 6 N HCl or H₂SO₄.
-
Add 5 mL of methanol to the sample and mix thoroughly.
-
-
SPE Cartridge Conditioning:
-
Condition a 1 g C18 SPE cartridge by passing 10 mL of methanol through it.
-
Follow with 10 mL of deionized water, ensuring a thin layer of water remains above the sorbent bed.
-
-
Sample Loading:
-
Load the prepared water sample onto the conditioned C18 cartridge at a flow rate of approximately 30 mL/min.
-
-
Cartridge Drying:
-
After the entire sample has passed through, dry the cartridge under a full vacuum or with a stream of nitrogen for 10 minutes to remove excess water.
-
-
Elution:
-
Option A (Methylene Chloride): Elute the analytes from the cartridge with methylene chloride.
-
Option B (Acetone/n-Hexane):
-
Rinse the sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add it to the cartridge. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it through.
-
Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution.
-
-
-
Extract Concentration:
-
Concentrate the eluate to a final volume of 1 mL. If methylene chloride was used, a solvent exchange to n-hexane may be necessary prior to gas chromatography analysis. The use of an acetone/n-hexane mixture can eliminate the need for solvent exchange.
-
Protocol 2: SPE of this compound from Soil and Sediment Samples
This protocol is based on general procedures for the extraction of organochlorine pesticides from solid matrices.
Materials:
-
Dichloromethane (DCM), HPLC grade
-
Soxhlet extraction apparatus
-
SPE Cartridges: Alumina/Silica or Florisil
-
Sodium Sulfate, anhydrous
-
Gel Permeation Chromatography (GPC) system (optional for cleanup)
Procedure:
-
Sample Extraction (Soxhlet):
-
Take a 25 g equivalent dry-weight soil or sediment sample.
-
Extract the sample using dichloromethane in a Soxhlet apparatus.
-
-
Extract Concentration and Cleanup:
-
Reduce the volume of the extract and filter it.
-
For complex matrices, a cleanup step using gel permeation chromatography can be employed to remove large, naturally occurring molecules.
-
-
SPE Cleanup:
-
The concentrated extract can be further cleaned using an alumina-over-silica adsorption chromatography SPE cartridge to separate the organochlorine pesticides into fractions. Alternatively, a Florisil SPE cartridge can be used for cleanup.
-
-
Elution and Final Concentration:
-
Elute the target analytes from the cleanup cartridge.
-
Concentrate the final eluate to a suitable volume for analysis.
-
Data Presentation
The following table summarizes recovery data for Dieldrin, the parent compound of this compound, using an automated SPE system with C18 cartridges. This data can be considered indicative of the expected performance for this compound under similar conditions.
| Analyte | Spiking Level (µg/L) | Mean Recovery (%) | Standard Deviation (%) |
| Dieldrin | 0.10 | 95 | 2.0 |
Data is illustrative and based on typical performance for organochlorine pesticides.
Visualizations
Below are diagrams illustrating the experimental workflows for the solid-phase extraction of this compound.
Caption: SPE Workflow for this compound from Water Samples.
Caption: SPE Workflow for this compound from Soil/Sediment Samples.
References
Application Note: Derivatization Methods for the Analysis of Ketodieldrin by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketodieldrin, a metabolite of the organochlorine pesticide dieldrin, is a compound of significant environmental and toxicological concern. Accurate and sensitive quantification of this compound in various matrices is crucial for monitoring environmental contamination and assessing potential exposure risks. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of such compounds. However, the presence of a ketone functional group in this compound can lead to poor chromatographic performance, including peak tailing and thermal instability.
Derivatization is a chemical modification process that converts an analyte into a more volatile, stable, and detectable form, thereby improving its chromatographic behavior and the sensitivity of the analysis. This application note provides detailed protocols for two effective derivatization methods for the analysis of this compound by gas chromatography:
-
Methoximation followed by Silylation: A two-step process that first protects the keto group and then increases the volatility of the molecule.
-
PFBHA Derivatization: A one-step method that forms a highly electron-capturing derivative, making it particularly suitable for analysis by Electron Capture Detection (ECD).
Derivatization Strategies
The primary objective of derivatizing this compound is to block the active ketone group to reduce polarity and prevent enolization, which can lead to peak broadening and poor reproducibility.[1]
Method 1: Methoximation followed by Silylation
This is a robust two-step derivatization procedure widely used for compounds containing keto groups.[1][2]
-
Step 1: Methoximation: The ketone group of this compound reacts with methoxyamine hydrochloride (MeOx) to form a methoxime derivative. This step is crucial to prevent tautomerization (the formation of enol isomers) during the subsequent silylation step, which would otherwise result in multiple chromatographic peaks for a single analyte.
-
Step 2: Silylation: The resulting methoxime, along with any other active hydrogens in the molecule (though this compound itself does not have others), is then reacted with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This replaces the hydrogen of the oxime group with a trimethylsilyl (TMS) group, significantly increasing the volatility and thermal stability of the analyte.
Method 2: PFBHA Derivatization
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a derivatizing agent that reacts with carbonyl compounds to form PFB-oximes. The pentafluorobenzyl group is a strong electrophore, making the resulting derivative highly responsive to an Electron Capture Detector (ECD), a common detector for halogenated compounds. This method offers the advantage of being a single-step reaction and providing excellent sensitivity.
Experimental Protocols
Sample Preparation
Prior to derivatization, this compound must be extracted from the sample matrix (e.g., soil, water, biological tissues). Standard extraction methods for organochlorine pesticides, such as liquid-liquid extraction or solid-phase extraction, are suitable. The final extract should be dried completely, as moisture will interfere with the derivatization reagents, particularly silylating agents.
Protocol 1: Methoximation-Silylation
Reagents and Materials:
-
This compound standard or extracted sample, dried
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (anhydrous)
-
Heptane or Isooctane (GC grade)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place the dried this compound standard or sample extract in a reaction vial.
-
Add 50 µL of the methoxyamine hydrochloride solution in pyridine to the vial.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
Add 50 µL of MSTFA (+1% TMCS) to the vial.
-
Seal the vial and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for GC-MS or GC-ECD analysis. If necessary, dilute the sample with heptane or isooctane to the desired concentration.
Protocol 2: PFBHA Derivatization
Reagents and Materials:
-
This compound standard or extracted sample, dried
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 15 mg/mL in a suitable solvent like methanol or a buffer solution)
-
Heptane or Isooctane (GC grade)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place the dried this compound standard or sample extract in a reaction vial.
-
Add 100 µL of the PFBHA solution to the vial.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60-70°C for 60 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of heptane or isooctane to the vial and vortex to extract the PFB-oxime derivative.
-
The organic layer is now ready for GC-ECD analysis.
Gas Chromatography Conditions
The following are typical GC conditions for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | GC-MS (for MO-TMS derivative) | GC-ECD (for PFB-oxime derivative) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS, HP-5MS, SLB-5ms) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5, SLB-5ms) |
| Injector | Splitless, 250°C | Splitless, 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Nitrogen or Argon/Methane, constant flow at 1.0 mL/min |
| Oven Program | Initial 100°C, hold 1 min; ramp at 20°C/min to 180°C; ramp at 5°C/min to 280°C, hold 5 min | Initial 100°C, hold 1 min; ramp at 20°C/min to 180°C; ramp at 5°C/min to 280°C, hold 5 min |
| Detector | Mass Spectrometer | Electron Capture Detector (ECD) |
| MS Parameters | Ion Source: 230°C; Quadrupole: 150°C; Scan Range: 50-550 amu | Detector Temperature: 300°C |
Data Presentation
The following table summarizes the expected performance characteristics for the analysis of derivatized this compound. These values are estimates based on the analysis of similar derivatized keto-pesticides and organochlorine compounds, and actual performance may vary.
| Parameter | Methoximation-Silylation (GC-MS) | PFBHA Derivatization (GC-ECD) |
| Estimated Limit of Detection (LOD) | 0.1 - 1.0 µg/L | 0.01 - 0.1 µg/L |
| Estimated Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L | 0.05 - 0.5 µg/L |
| Expected Recovery | 80 - 110% | 85 - 115% |
| Linearity (r²) | > 0.99 | > 0.99 |
Visualizations
Conclusion
Derivatization is an essential step for the reliable and sensitive analysis of this compound by gas chromatography. Both methoximation-silylation and PFBHA derivatization are effective methods for improving the chromatographic performance of this analyte. The choice of method will depend on the available instrumentation (GC-MS or GC-ECD) and the desired sensitivity. The protocols and conditions provided in this application note serve as a comprehensive guide for researchers to develop and validate their own methods for the analysis of this compound in various matrices.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of Ketodieldrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the identification and semi-quantitative analysis of Ketodieldrin, a metabolite of the organochlorine pesticide Dieldrin, using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, leveraging the high sensitivity and selectivity of Orbitrap-based mass spectrometry. This method is crucial for environmental monitoring, food safety testing, and toxicological studies where accurate identification of pesticide residues is paramount.
Introduction
This compound is a significant metabolite of the persistent organic pollutant Dieldrin. Due to its potential toxicity and persistence in the environment, sensitive and specific analytical methods are required for its detection and quantification. High-resolution mass spectrometry (HRMS) offers unparalleled capabilities for the confident identification of compounds through accurate mass measurements and characteristic fragmentation patterns. This note describes a detailed protocol for the analysis of this compound by LC-HRMS, providing researchers with the necessary tools to implement this method in their laboratories.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.
Materials:
-
Sample matrix (e.g., soil, water, food homogenate)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Centrifuge
-
Vortex mixer
Protocol:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
For wet samples, add 10 mL of water.
-
Add 10 mL of acetonitrile (ACN).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper ACN layer to a d-SPE tube containing 150 mg PSA and 900 mg MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-HRMS analysis.
Liquid Chromatography (LC)
Instrumentation: High-Performance Liquid Chromatography (HPLC) system
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | % B |
| 0.0 | 30 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 30 |
| 15.0 | 30 |
Flow Rate: 0.3 mL/min Injection Volume: 5 µL Column Temperature: 40 °C
High-Resolution Mass Spectrometry (HRMS)
Instrumentation: Orbitrap-based High-Resolution Mass Spectrometer
Ionization Mode: Heated Electrospray Ionization (HESI), Positive
Key Parameters:
| Parameter | Setting |
| Spray Voltage | 3.5 kV |
| Capillary Temp. | 320 °C |
| Sheath Gas Flow | 40 (arbitrary units) |
| Aux Gas Flow | 10 (arbitrary units) |
| Resolution | 70,000 FWHM |
| Scan Range | m/z 100 - 500 |
| AGC Target | 1e6 |
| Max IT | 100 ms |
Data Acquisition Modes:
-
Full Scan: For accurate mass measurement of the precursor ion.
-
Parallel Reaction Monitoring (PRM) / Targeted MS/MS: For fragmentation analysis and confirmation.
Data Presentation
Quantitative Data Summary
The following table summarizes the key mass spectrometric data for the identification of this compound.
| Analyte | Chemical Formula | Exact Mass [M+H]⁺ | Measured Mass [M+H]⁺ | Mass Error (ppm) |
| This compound | C₁₂H₉Cl₆O₂ | 391.85000 | To be determined | To be calculated |
Note: The measured mass and mass error are dependent on instrument calibration and performance.
Proposed Precursor and Product Ions for Targeted Analysis
For confirmatory analysis using PRM or targeted MS/MS, the following precursor and product ions are proposed based on the structure of this compound.
| Precursor Ion (m/z) | Proposed Product Ions (m/z) |
| 391.8500 | To be determined experimentally |
Note: The optimal collision energy for fragmentation should be determined empirically.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in MS/MS.
Discussion
The presented LC-HRMS method provides a highly selective and sensitive approach for the identification of this compound. The high resolving power of the Orbitrap mass analyzer allows for the differentiation of this compound from potential matrix interferences, which is critical for complex sample analysis. The accurate mass measurement of the protonated molecule ([M+H]⁺ at m/z 391.85000) serves as the primary identification point.
Further confirmation is achieved through MS/MS analysis. The proposed fragmentation pathway suggests potential losses of carbon monoxide (CO), chlorine (Cl), and a characteristic retro-Diels-Alder (RDA) fragmentation common to dieldrin and related compounds. The exact masses of these fragment ions provide an additional layer of confidence in the identification.
Method validation should be performed according to established guidelines, including the determination of the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision to ensure the reliability of the results for quantitative or semi-quantitative purposes.
Conclusion
The described LC-HRMS protocol offers a powerful tool for the unambiguous identification of this compound in various matrices. The combination of chromatographic separation with high-resolution mass spectrometry provides the necessary selectivity and sensitivity for trace-level analysis. The detailed experimental procedures and proposed fragmentation pathways serve as a valuable resource for researchers in environmental science, food safety, and toxicology.
Application Notes and Protocols for Immunoassay-Based Ketodieldrin Detection
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of immunoassays for the detection of Ketodieldrin, a toxic metabolite of the cyclodiene pesticide dieldrin. The following sections detail the necessary steps, from hapten synthesis and antibody production to the final immunoassay protocol, along with data presentation guidelines.
Introduction
This compound is a significant environmental contaminant and a metabolite of the organochlorine pesticide dieldrin. Due to its persistence and toxicity, sensitive and specific methods for its detection are crucial for environmental monitoring and food safety. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective alternative to traditional chromatographic methods for the detection of small molecules like this compound.
The core principle of developing an immunoassay for a small molecule (hapten) like this compound involves making it immunogenic. This is achieved by covalently linking the hapten to a larger carrier protein, which can then elicit an immune response in an animal model to produce antibodies specific to the hapten. These antibodies are then utilized in a competitive immunoassay format for the detection and quantification of this compound in samples.
Hapten Synthesis and Immunogen Preparation
To produce antibodies against this compound, it must first be chemically modified to create a derivative (hapten) with a functional group that allows for conjugation to a carrier protein.
Protocol 1: Synthesis of a this compound Hapten
This protocol is a generalized approach and may require optimization based on the starting material and desired linker position.
-
Functionalization of this compound: Introduce a carboxylic acid or an amino group to the this compound molecule. This is a critical step and the position of this functional group will significantly influence the specificity of the resulting antibodies. A common strategy is to introduce a linker arm at a position that is not critical for antibody recognition of the core this compound structure.
-
Activation of the Hapten: If a carboxylic acid group was introduced, it can be activated to an N-hydroxysuccinimide (NHS) ester using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and NHS.
-
Purification: The activated hapten should be purified, for example, by silica gel chromatography, to remove any unreacted reagents.
Protocol 2: Conjugation of Hapten to Carrier Protein
-
Carrier Protein Selection: Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) or Ovalbumin (OVA) for coating plates in the ELISA.[1]
-
Conjugation Reaction: The activated hapten is reacted with the carrier protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The molar ratio of hapten to carrier protein is a critical parameter that needs to be optimized to achieve a sufficient hapten density for immunogenicity without causing protein precipitation.[2] A hapten density of around 15 molecules per carrier protein has been shown to be effective.[2]
-
Purification of the Conjugate: The resulting immunogen (hapten-carrier protein conjugate) is purified from the excess unconjugated hapten and reagents by dialysis or gel filtration chromatography.
-
Characterization: The conjugation efficiency can be determined using techniques like MALDI-TOF mass spectrometry or by spectrophotometric methods.[1][2]
Antibody Production
Polyclonal or monoclonal antibodies can be generated against the this compound-KLH immunogen. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize different epitopes on the antigen, while monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope. For initial screening and assay development, polyclonal antibodies are often sufficient and more cost-effective to produce.
Protocol 3: Polyclonal Antibody Production in Rabbits
-
Animal Model: New Zealand white rabbits are commonly used for polyclonal antibody production.
-
Immunization Schedule:
-
Pre-immune Bleed: Collect a blood sample from the rabbit before the first immunization to serve as a negative control.
-
Primary Immunization: Emulsify the this compound-KLH immunogen (e.g., 0.5-1 mg/mL) with an equal volume of Freund's Complete Adjuvant (FCA) and inject subcutaneously at multiple sites.
-
Booster Injections: Administer booster injections of the immunogen emulsified with Freund's Incomplete Adjuvant (FIA) every 3-4 weeks.
-
-
Titer Determination: After each booster, collect a small blood sample and determine the antibody titer using an indirect ELISA. The titer is the highest dilution of the antiserum that gives a significant signal.
-
Antibody Purification: Once a high titer is achieved, a larger volume of blood is collected. The polyclonal antibodies can be purified from the serum using protein A or protein G affinity chromatography.
Competitive ELISA Protocol for this compound Detection
A competitive ELISA is the most suitable format for detecting small molecules like this compound. In this format, free this compound in the sample competes with a fixed amount of this compound-protein conjugate (coating antigen) for binding to a limited amount of anti-Ketodieldrin antibody. The signal generated is inversely proportional to the concentration of this compound in the sample.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
This compound-BSA conjugate (coating antigen)
-
Purified anti-Ketodieldrin antibody
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
This compound standards
-
Sample diluent
Protocol 4: Competitive ELISA
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block any non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare a series of this compound standards of known concentrations.
-
In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-Ketodieldrin antibody for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
The data obtained from the competitive ELISA should be analyzed to determine the concentration of this compound in the samples.
-
Standard Curve: Plot the absorbance values (Y-axis) against the corresponding concentrations of the this compound standards (X-axis) on a semi-logarithmic scale. The resulting curve will be sigmoidal.
-
Data Transformation: To linearize the standard curve, a logit-log transformation is often used. The percentage of binding (B/B₀) is calculated for each standard, where B is the absorbance of the standard and B₀ is the absorbance of the zero standard (no this compound).
-
Quantification: The concentration of this compound in the samples can be determined by interpolating their absorbance values on the standard curve.
Table 1: Example of Quantitative Data from a Competitive ELISA for this compound
| Parameter | Value | Description |
| IC₅₀ (ng/mL) | e.g., 5.2 | The concentration of this compound that causes 50% inhibition of antibody binding. This is a measure of the assay's sensitivity. |
| Limit of Detection (LOD) (ng/mL) | e.g., 0.5 | The lowest concentration of this compound that can be reliably distinguished from the zero standard. |
| Linear Range (ng/mL) | e.g., 1 - 20 | The concentration range over which the assay is accurate and precise. |
| Intra-assay Precision (%CV) | e.g., < 10% | The variation within a single assay run. |
| Inter-assay Precision (%CV) | e.g., < 15% | The variation between different assay runs. |
Table 2: Example of Cross-Reactivity Data for an Anti-Cyclodiene Antibody
The specificity of the antibody should be evaluated by testing its cross-reactivity with structurally related compounds.
| Compound | Structure | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | [Structure of this compound] | 5.2 | 100 |
| Dieldrin | [Structure of Dieldrin] | 10.5 | 49.5 |
| Aldrin | [Structure of Aldrin] | 25.1 | 20.7 |
| Endrin | [Structure of Endrin] | 48.3 | 10.8 |
| Heptachlor | [Structure of Heptachlor] | > 1000 | < 0.5 |
| Endosulfan | [Structure of Endosulfan] | > 1000 | < 0.5 |
Cross-reactivity (%) = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100
The cross-reactivity data is crucial for understanding the specificity of the immunoassay and its potential for interference from other cyclodiene pesticides.
Conclusion
The development of a sensitive and specific immunoassay for this compound provides a valuable tool for environmental and food safety monitoring. The protocols and guidelines presented here offer a comprehensive framework for researchers to establish their own this compound immunoassays. Key to the success of this endeavor is the careful design of the hapten, the production of high-affinity antibodies, and the thorough optimization and validation of the competitive ELISA protocol. The resulting assay can provide rapid and reliable quantification of this compound, contributing to the effective management of this environmental contaminant.
References
Protocol for Ketodieldrin extraction from sediment
Topic: Protocol for Ketodieldrin Extraction from Sediment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a metabolite of the organochlorine pesticide dieldrin. Due to the persistence and potential toxicity of organochlorine pesticides and their degradation products in the environment, robust and reliable methods for their extraction and quantification from complex matrices like sediment are crucial for environmental monitoring and risk assessment. This document provides a detailed protocol for the extraction of this compound from sediment samples, based on established methods for organochlorine pesticides. The protocol includes sample preparation, solvent extraction, extract cleanup using solid-phase extraction (SPE), and final analysis by gas chromatography-mass spectrometry (GC-MS).
Principle
The extraction of this compound from sediment is based on the principle of solid-liquid extraction, where a solvent or a mixture of solvents is used to selectively dissolve the target analyte from the solid sediment matrix. Subsequent cleanup steps are essential to remove co-extracted interfering substances that can affect the accuracy and sensitivity of the final analysis. This protocol employs an Accelerated Solvent Extraction (ASE) method, followed by a Solid-Phase Extraction (SPE) cleanup. The final determination is performed by GC-MS, which provides high selectivity and sensitivity for the quantification of this compound.
Data Presentation
The following table summarizes the expected quantitative performance data for the extraction of organochlorine pesticides from sediment, which can be considered indicative for this compound. Specific data for this compound is limited; therefore, these values are based on studies of parent compounds like dieldrin and other organochlorine pesticides.[1][2][3][4][5]
| Parameter | Expected Value | Notes |
| Recovery Rate | 70 - 110% | The recovery can be influenced by sediment type, organic matter content, and the specific extraction and cleanup conditions used. |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/g (dry weight) | The LOD is dependent on the sensitivity of the analytical instrument (e.g., GC-MS or GC-ECD) and the final extract volume. |
| Limit of Quantification (LOQ) | 0.03 - 1.5 ng/g (dry weight) | The LOQ is typically defined as 3 to 10 times the LOD and represents the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Relative Standard Deviation (RSD) | < 20% | RSD indicates the precision of the method, with lower values representing higher precision. |
Experimental Protocols
-
Solvents (Pesticide or HPLC grade): Acetone, Hexane, Dichloromethane, Ethyl Acetate
-
Drying agent: Anhydrous sodium sulfate (baked at 400°C for 4 hours)
-
Solid-Phase Extraction (SPE) Cartridges: Florisil® cartridges (e.g., 1 g, 6 mL)
-
This compound analytical standard
-
Internal standards and surrogates (e.g., PCB-209, tetrachloro-m-xylene)
-
Sediment sample: Homogenized and air-dried or freeze-dried. The water content should be determined on a separate subsample.
-
Air-dry the sediment sample in a clean, well-ventilated area or freeze-dry to a constant weight.
-
Grind the dried sediment using a mortar and pestle to a fine, uniform powder.
-
Sieve the ground sediment through a 2 mm sieve to remove large debris.
-
Accurately weigh approximately 10 g of the homogenized sediment into an extraction thimble or cell.
-
Spike the sample with a known amount of surrogate standard to monitor the efficiency of the extraction and cleanup process.
-
Mix the weighed sediment sample with a dispersing agent like diatomaceous earth or clean sand.
-
Place the mixture into an ASE cell.
-
Set the ASE instrument parameters as follows (optimized conditions may vary):
-
Solvent: Hexane:Acetone (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static time: 5 minutes
-
Number of cycles: 2
-
-
Collect the extract in a clean collection vial.
-
Concentrate the collected extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Perform a solvent exchange to hexane if necessary.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a Florisil® SPE cartridge by passing 10 mL of hexane through it. Do not allow the cartridge to go dry.
-
Loading: Load the concentrated extract onto the conditioned SPE cartridge.
-
Elution: Elute the cartridge with a suitable solvent mixture. A common elution solvent for organochlorine pesticides from Florisil is a mixture of hexane and ethyl acetate. A stepwise elution with increasing polarity can be used to fractionate the extract. For this compound, a moderately polar solvent mixture is expected to be effective.
-
Collect the eluate containing the this compound.
-
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add a known amount of internal standard to the final extract just before analysis.
-
Instrument Conditions (example):
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then to 300°C at 10°C/min, and hold for 5 min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Choose characteristic ions for this compound, surrogates, and internal standards.
-
-
Quantification: Create a calibration curve using a series of this compound standards. The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
Visualization
Caption: Workflow for this compound Extraction from Sediment.
References
- 1. Determination of organochlorine pesticides in sediment using graphitized carbon black solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ketodieldrin and its Metabolites in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dieldrin, an organochlorine pesticide, persists in the environment and can accumulate in the human body. Monitoring its metabolites is crucial for assessing human exposure and understanding its toxicokinetics. The primary metabolites of dieldrin excreted in urine are 9-hydroxydieldrin and a ketone derivative, commonly referred to as ketodieldrin. This application note provides a detailed protocol for the quantification of these metabolites in human urine samples using modern analytical techniques.
Metabolic Pathway of Dieldrin
Dieldrin undergoes metabolism in the body, primarily in the liver, through oxidation and hydroxylation. The resulting metabolites are more polar, facilitating their excretion. The key metabolic transformations leading to urinary metabolites are outlined below.
Caption: Metabolic conversion of Dieldrin to its primary urinary metabolites.
Quantitative Data Summary
Accurate quantification of this compound and 9-hydroxydieldrin in urine is essential for human biomonitoring. The following table summarizes expected concentration ranges, though it is important to note that specific levels can vary widely based on the nature and extent of exposure. Data from occupationally exposed individuals will likely be significantly higher than that of the general population.
| Analyte | Matrix | Population | Concentration Range (ng/mL) | Method of Analysis | Reference |
| Dieldrin | Plasma | Unexposed Controls | Median: 4.8 | GC-NCI-MS | [1] |
| Dieldrin | Plasma | Exposed Workers | Up to 250 | GC-NCI-MS | [1] |
| This compound | Urine | General/Exposed | Data not available in surveyed literature | LC-MS/MS or GC-MS | N/A |
| 9-Hydroxydieldrin | Urine | General/Exposed | Data not available in surveyed literature | LC-MS/MS or GC-MS | N/A |
Experimental Protocols
A robust and sensitive analytical method is required for the reliable quantification of this compound and its metabolites in urine. The following protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is highly selective and sensitive. A gas chromatography-mass spectrometry (GC-MS) method is also presented as a viable alternative.
Experimental Workflow
Caption: General workflow for the analysis of this compound metabolites in urine.
Protocol 1: LC-MS/MS Method
1. Sample Preparation: Solid Phase Extraction (SPE)
This protocol is adapted from general methods for pesticide analysis in urine.
-
Urine Sample Hydrolysis: To a 2 mL urine sample, add 50 µL of an internal standard solution (e.g., ¹³C₁₂-Dieldrin). Add 1 mL of acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase enzyme solution. Vortex and incubate at 37°C for 4 hours or overnight to deconjugate glucuronidated and sulfated metabolites.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 10% methanol in water to remove interferences.
-
Drying: Dry the cartridge under a stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the analytes with 6 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: The following are hypothetical multiple reaction monitoring (MRM) transitions and would require experimental optimization.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | Optimize |
| [M+H]⁺ | Fragment 2 | Optimize | |
| 9-Hydroxydieldrin | [M+H]⁺ | Fragment 1 | Optimize |
| [M+H]⁺ | Fragment 2 | Optimize | |
| ¹³C₁₂-Dieldrin (IS) | [M+H]⁺ | Fragment 1 | Optimize |
Protocol 2: GC-MS Method
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Urine Sample Hydrolysis: Perform enzymatic hydrolysis as described in the LC-MS/MS protocol.
-
Extraction: Add 5 mL of hexane:diethyl ether (1:1, v/v) to the hydrolyzed urine sample in a glass tube. Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process twice more, combining the organic extracts.
-
Drying and Cleanup: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water. For additional cleanup, a Florisil cartridge can be used.
-
Evaporation and Reconstitution: Evaporate the extract to a final volume of approximately 0.5 mL under a gentle stream of nitrogen.
2. GC-MS Parameters
-
GC Column: A low-bleed capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions for this compound and 9-hydroxydieldrin should be determined by analyzing pure standards.
Conclusion
The described LC-MS/MS and GC-MS methods provide a robust framework for the quantification of this compound and 9-hydroxydieldrin in human urine. These protocols, when fully validated, will be invaluable tools for researchers and scientists in the fields of toxicology, environmental health, and drug development for assessing human exposure to dieldrin and understanding its metabolic fate. Further research is needed to establish definitive urinary concentration ranges for these metabolites in various populations.
References
Application Notes and Protocols for the Use of Ketodieldrin as a Reference Standard in Pesticide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketodieldrin, a metabolite of the organochlorine pesticide Dieldrin, serves as a critical reference standard in the analysis of pesticide residues in environmental and biological matrices. Its use is essential for the accurate identification and quantification of Dieldrin and its degradation products, which are persistent organic pollutants (POPs) of significant toxicological concern. These application notes provide detailed protocols for the preparation and use of this compound as a reference standard in gas chromatography-mass spectrometry (GC-MS) and gas chromatography with electron capture detection (GC-ECD) analyses.
Chemical Relationship and Metabolic Pathway
This compound is formed in biological systems and the environment through the oxidation of Dieldrin. Dieldrin itself is a metabolite of Aldrin, another potent organochlorine insecticide. Understanding this metabolic pathway is crucial for interpreting analytical results, as the presence of this compound can indicate the historical use of either Aldrin or Dieldrin.
Application Notes and Protocols for Studying Ketodieldrin Neurotoxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketodieldrin is a major and persistent metabolite of the organochlorine pesticide dieldrin.[1][2] While the neurotoxicity of dieldrin is well-documented, leading to its ban in many countries, the specific neurotoxic potential of this compound remains a critical area of investigation.[3][4][5] Understanding the cellular and molecular mechanisms by which this compound exerts its neurotoxic effects is essential for risk assessment and the development of potential therapeutic strategies. These application notes provide a comprehensive guide for utilizing in vitro cell culture models to study this compound-induced neurotoxicity.
Disclaimer: Specific toxicological data for this compound is limited in the current scientific literature. The following protocols and data are primarily based on studies of its parent compound, dieldrin, which is structurally and mechanistically similar. Researchers should adapt and validate these protocols specifically for this compound in their chosen cell models.
Recommended Cell Culture Models
A variety of cell culture models can be employed to investigate the neurotoxic effects of this compound. The choice of model depends on the specific research question, desired throughput, and relevance to the in vivo nervous system.
-
Immortalized Neuronal Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): These cells can be differentiated into a more mature neuronal phenotype and are widely used in neurotoxicity studies. They are particularly relevant for studying effects on dopaminergic neurons, a key target in neurodegenerative diseases.
-
PC12 (Rat Pheochromocytoma): This cell line can be differentiated with nerve growth factor (NGF) to exhibit a neuron-like phenotype, making them suitable for studying neurite outgrowth and neuronal differentiation.
-
N27 (Rat Mesencephalic Dopaminergic): These cells are of dopaminergic origin and are highly relevant for studying mechanisms related to Parkinson's disease-like pathology.
-
-
Primary Neuronal Cultures:
-
Primary Cortical or Mesencephalic Neurons: Derived from rodent embryos, these cultures provide a more physiologically relevant model, containing a mixed population of neurons and glial cells. They are considered a gold standard for mechanistic neurotoxicity studies.
-
-
Human Induced Pluripotent Stem Cell (hiPSC)-derived Neurons:
-
These cells offer a highly relevant human-specific model and can be differentiated into various neuronal subtypes, including dopaminergic neurons. They are increasingly used for toxicity screening and disease modeling.
-
Key Neurotoxic Mechanisms and Endpoints to Investigate
Based on studies of the parent compound dieldrin, the primary mechanisms of this compound neurotoxicity are hypothesized to involve:
-
Induction of Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity, leading to cellular damage.
-
Mitochondrial Dysfunction: Disruption of mitochondrial function, leading to energy depletion and the initiation of cell death pathways.
-
Induction of Apoptosis: Programmed cell death, a key mechanism of neuronal loss in neurodegenerative conditions.
Data Presentation: Quantitative Neurotoxicity Data for Dieldrin
The following tables summarize quantitative data from in vitro studies on dieldrin, which can serve as a starting point for designing this compound experiments.
Table 1: Cytotoxicity of Dieldrin in Neuronal Cell Lines
| Cell Line | Assay | Exposure Time | EC50 / IC50 (µM) |
| PC6-3 | MTT | 4 hours | 293 |
| Rat Primary Mesencephalic Neurons | TH-ir cell survival | 24 hours | 12 |
| Mouse Primary Mesencephalic Neurons | ³H-DA uptake | 24 hours | 7.98 |
TH-ir: Tyrosine hydroxylase-immunoreactive (dopaminergic neurons); ³H-DA: Tritiated dopamine.
Table 2: Effects of Dieldrin on Key Neurotoxic Endpoints
| Cell Line | Endpoint | Exposure Time | Concentration (µM) | Observed Effect |
| N27 | ROS Generation | Not specified | 5-25 (in combination with lindane) | Increased intracellular ROS |
| N27 | Mitochondrial Membrane Potential | Not specified | 5-25 (in combination with lindane) | Decreased mitochondrial membrane potential |
| N27 | Caspase-3/7 Activation | Not specified | 5-25 (in combination with lindane) | Increased caspase-3/7 activity |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing this compound Neurotoxicity
Hypothesized Signaling Pathway for this compound-Induced Neurotoxicity
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This assay quantifies the overall levels of ROS within the cells.
Materials:
-
Differentiated neuronal cells in a 24- or 96-well plate
-
This compound stock solution
-
Serum-free culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
DCFH-DA Loading: After the treatment period, remove the culture medium and wash the cells once with warm PBS.
-
Add serum-free medium containing 10-25 µM DCFH-DA to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This assay uses a ratiometric dye to assess mitochondrial health. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers that fluoresce green.
Materials:
-
Differentiated neuronal cells in a black, clear-bottom 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
JC-1 staining solution (e.g., 5 µg/mL in complete medium)
-
PBS
-
Fluorescence microplate reader with dual-emission capabilities
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
JC-1 Staining: After treatment, remove the medium and add 100 µL of the JC-1 staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence of the J-aggregates (red) at an excitation of ~560 nm and emission of ~595 nm, and the JC-1 monomers (green) at an excitation of ~485 nm and emission of ~535 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 4: Detection of Apoptosis using Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Differentiated neuronal cells in a white, opaque 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal from treated cells to the vehicle control to determine the fold change in caspase-3/7 activity.
The provided application notes and protocols offer a robust framework for investigating the neurotoxic effects of this compound using in vitro cell culture models. By employing a battery of assays targeting key cellular events such as viability, oxidative stress, mitochondrial function, and apoptosis, researchers can gain valuable insights into the mechanisms of this compound neurotoxicity. This knowledge is crucial for a more comprehensive understanding of the risks posed by this environmental contaminant and for the development of strategies to mitigate its potential harm to the nervous system.
References
- 1. Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dieldrin-induced neurotoxicity: relevance to Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmental exposure to the organochlorine pesticide dieldrin causes male-specific exacerbation of α-synuclein-preformed fibril-induced toxicity and motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developmental exposure to the pesticide dieldrin alters the dopamine system and increases neurotoxicity in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dieldrin in Neuropharmacological Research
A Clarification on Terminology: Initial searches for "Ketodieldrin" did not yield significant results in the context of neuropharmacological research. It is highly probable that the intended compound of interest was Dieldrin , a well-documented organochlorine insecticide with known neurotoxic properties. These application notes and protocols are therefore focused on Dieldrin. A minor metabolite of dieldrin is a ketone, but it is not the primary focus of research in this area.
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the neuropharmacological effects of Dieldrin.
Application Notes
Dieldrin is a potent neurotoxicant that primarily targets the γ-aminobutyric acid (GABA) system in the central nervous system.[1] Its primary mechanism of action involves the non-competitive antagonism of the GABA-A receptor-chloride channel complex.[1] By blocking the chloride ionophore, Dieldrin inhibits the inhibitory effects of GABA, leading to hyperexcitability of the nervous system.[1] This makes Dieldrin a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological processes.
Recent research has also highlighted the role of Dieldrin in developmental neurotoxicity and its potential contribution to neurodegenerative diseases like Parkinson's disease.[2][3] Studies have shown that developmental exposure to Dieldrin can alter dopamine neurotransmission.
Key Research Applications:
-
Investigating GABA-A Receptor Function: Dieldrin's specific interaction with the picrotoxin binding site on the GABA-A receptor makes it a useful probe for studying the structure and function of this receptor complex.
-
Modeling Neurotoxicity: Dieldrin can be used to induce a state of neuronal hyperexcitability in vitro and in vivo, providing a model to study the mechanisms of neurotoxicity and to screen for potential neuroprotective agents.
-
Studying Developmental Neurotoxicity: The long-lasting effects of developmental Dieldrin exposure on neuronal function provide a model for investigating the impact of early-life environmental insults on brain development and disease susceptibility.
-
Investigating Dopaminergic System Dysfunction: Dieldrin's effects on dopamine release and turnover can be utilized to study the mechanisms underlying dopamine dysregulation in the context of neurodegenerative disorders.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of Dieldrin with GABA-A receptors.
Table 1: Dieldrin Interaction with GABA-A Receptor Subtypes
| GABA-A Receptor Subunit Combination | Dieldrin Effect | EC50 / IC50 (µM) | Reference |
| α1β2γ2s | Enhancement and Suppression | Suppression IC50: 2.1 | |
| α1β2 | Suppression Only | Suppression IC50: 2.8 | |
| α6β2γ2s | Enhancement and Suppression | Suppression IC50: 1.0 |
Table 2: Dieldrin Effects on GABA-Induced Currents in Cockroach Neurons
| Parameter | Value | Reference |
| Potentiation EC50 | 4 nM | |
| Inhibition IC50 | 16 nM |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents
Objective: To measure the effect of Dieldrin on GABA-A receptor-mediated currents in cultured rat dorsal root ganglion (DRG) neurons.
Materials:
-
Cultured rat DRG neurons
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg (pH 7.2 with CsOH)
-
GABA stock solution (10 mM in water)
-
Dieldrin stock solution (10 mM in DMSO)
Procedure:
-
Prepare external and internal solutions and filter-sterilize.
-
Prepare fresh dilutions of GABA and Dieldrin in external solution on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with cultured DRG neurons in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Hold the neuron at a holding potential of -60 mV.
-
Apply GABA (10 µM) for 5 seconds using a rapid application system to elicit a baseline GABA-A receptor-mediated current.
-
Wash the cell with external solution for at least 2 minutes.
-
Co-apply GABA (10 µM) and Dieldrin (at desired concentrations, e.g., 1-10 µM) for 5 seconds.
-
Record the current and compare the peak amplitude to the baseline current.
-
To study the effect on the channel kinetics, analyze the activation and deactivation rates of the currents in the presence and absence of Dieldrin.
-
Data can be analyzed using software such as pCLAMP or AxoGraph.
Protocol 2: Neurotoxicity Assessment using MTT Assay in SH-SY5Y Cells
Objective: To determine the cytotoxic effects of Dieldrin on human neuroblastoma SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
96-well plates
-
Dieldrin stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Dieldrin in culture medium from the stock solution. The final concentrations may range from 1 µM to 100 µM. Include a vehicle control (DMSO) and a negative control (medium only).
-
Remove the old medium from the wells and add 100 µL of the Dieldrin-containing medium to the respective wells.
-
Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Radioligand Binding Assay for Dieldrin on GABA-A Receptors
Objective: To determine the binding affinity of Dieldrin to the GABA-A receptor complex.
Materials:
-
Rat brain cortex tissue
-
Homogenization buffer (50 mM Tris-HCl, pH 7.4)
-
[³H]-EBOB (ethynylbicycloorthobenzoate) or another suitable radioligand for the picrotoxin site.
-
Non-labeled Dieldrin
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Prepare a crude synaptic membrane fraction from rat brain cortex by homogenization and differential centrifugation.
-
Resuspend the final membrane pellet in homogenization buffer.
-
Perform a saturation binding assay by incubating the membranes with increasing concentrations of [³H]-EBOB.
-
For competition binding assays, incubate the membranes with a fixed concentration of [³H]-EBOB (typically at its Kd value) and increasing concentrations of unlabeled Dieldrin.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Kd (dissociation constant) for the radioligand and the Ki (inhibitory constant) for Dieldrin.
Protocol 4: Measurement of Dopamine Release using Fast-Scan Cyclic Voltammetry (FSCV)
Objective: To measure the effect of Dieldrin on evoked dopamine release in ex vivo mouse brain slices.
Materials:
-
Mouse brain slicer (vibratome)
-
Artificial cerebrospinal fluid (aCSF)
-
Carbon-fiber microelectrodes
-
FSCV system (amplifier, data acquisition, and analysis software)
-
Bipolar stimulating electrode
-
Dieldrin stock solution (10 mM in DMSO)
Procedure:
-
Prepare acute coronal brain slices (300 µm thick) containing the striatum from a mouse brain.
-
Maintain the slices in oxygenated aCSF.
-
Place a slice in the recording chamber and perfuse with oxygenated aCSF.
-
Position a carbon-fiber microelectrode and a bipolar stimulating electrode in the dorsal striatum.
-
Apply a triangular voltage waveform (-0.4 V to +1.2 V and back to -0.4 V at 400 V/s) to the carbon-fiber electrode every 100 ms.
-
Evoke dopamine release by applying a brief electrical stimulation (e.g., 30 pulses at 60 Hz) through the bipolar electrode.
-
Record the resulting oxidation current of dopamine.
-
Establish a stable baseline of evoked dopamine release.
-
Bath-apply Dieldrin at the desired concentration (e.g., 10 µM) and record the evoked dopamine release again.
-
Compare the peak oxidation current and the kinetics of dopamine release and uptake before and after Dieldrin application.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Ketodieldrin Extraction from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the extraction efficiency of Ketodieldrin from various complex matrices. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound and offers practical solutions to enhance recovery and reproducibility.
Q1: Why am I experiencing low recovery of this compound?
Low recovery is a frequent challenge in this compound analysis. The causes can be multifaceted, spanning from the extraction technique itself to the inherent properties of the sample matrix.
-
Issue: Inefficient Extraction from Fatty Matrices.
-
Explanation: this compound is a lipophilic compound, meaning it has a high affinity for fats. In matrices with high-fat content, such as adipose tissue, fatty foods (e.g., milk, fish), and liver, the analyte can preferentially remain in the lipid phase, leading to poor extraction into the solvent.
-
Solution:
-
Matrix Disruption: Thoroughly homogenize fatty samples to maximize the surface area for solvent interaction.
-
Solvent Selection: For QuEChERS methods, a mixture of acetonitrile and tetrahydrofuran (ACN/THF 75/25) can enhance the recovery of lipophilic pesticides from fatty matrices like fish.[1]
-
Lipid Removal: Incorporate a lipid removal step. For QuEChERS, dispersive SPE (d-SPE) with Enhanced Matrix Removal—Lipid (EMR—Lipid) sorbent is effective for samples with over 3% fat content.[2] For other methods, a freezing step can help precipitate lipids from the extract.[1]
-
-
-
Issue: Analyte Loss During Solid-Phase Extraction (SPE).
-
Explanation: Low recovery in SPE can occur at various stages: improper conditioning, analyte breakthrough during sample loading, analyte removal during the washing step, or incomplete elution.
-
Troubleshooting Steps:
-
Analyze Fractions: Systematically analyze the load, wash, and elution fractions to pinpoint where the analyte is being lost.
-
Optimize SPE Parameters:
-
Sorbent Choice: Ensure the sorbent chemistry (e.g., C18) is appropriate for the lipophilic nature of this compound.
-
Conditioning: Properly condition the SPE cartridge according to the manufacturer's instructions to ensure proper sorbent activation.
-
Sample Loading: Load the sample at a slow, controlled flow rate to allow for adequate interaction between the analyte and the sorbent.
-
Wash Solvent: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound.
-
Elution Solvent: Employ a strong enough elution solvent to completely desorb this compound from the sorbent. It may be necessary to increase the solvent volume or perform a second elution.
-
-
-
-
Issue: this compound Degradation.
-
Explanation: The stability of this compound during extraction is crucial. Extreme pH conditions can potentially lead to degradation. Dieldrin, a closely related compound, is stable in the presence of mild acids and alkalis but is sensitive to concentrated mineral acids.[3][4]
-
Solution:
-
pH Control: Maintain a neutral or mildly acidic/alkaline pH during the extraction process. Avoid using concentrated acids.
-
Temperature: Perform extraction and solvent evaporation steps at controlled, moderate temperatures to prevent thermal degradation.
-
-
Q2: How can I minimize matrix effects in my LC-MS/MS or GC-MS analysis of this compound?
Matrix effects, which can cause ion suppression or enhancement, are a significant source of inaccuracy in mass spectrometry-based analyses.
-
Explanation: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer's source, leading to either a suppressed or enhanced signal. This is a common issue in complex matrices like soil, blood, and food.
-
Mitigation Strategies:
-
Effective Cleanup: The most crucial step is to remove as many interfering matrix components as possible during sample preparation.
-
For soil samples, a cleanup step using Florisil, silica gel, or alumina can be effective.
-
For fatty matrices, utilize lipid-specific cleanup sorbents like EMR—Lipid.
-
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure as the samples. This helps to compensate for systematic matrix effects.
-
Isotope Dilution: Use a stable isotope-labeled internal standard for this compound. This is the most effective way to correct for both matrix effects and variations in extraction recovery.
-
Dilution of the Final Extract: If the this compound concentration is sufficiently high, diluting the final extract can reduce the concentration of co-eluting matrix components, thereby lessening their impact.
-
Q3: My final extract is still cloudy or contains precipitates. What should I do?
A clean final extract is essential for robust and reproducible chromatographic analysis.
-
Explanation: Cloudiness or precipitation in the final extract, especially after concentration steps, indicates the presence of lipids or other poorly soluble matrix components.
-
Solutions:
-
Centrifugation/Filtration: Centrifuge the final extract at a high speed and carefully transfer the supernatant to a clean vial. Alternatively, filter the extract through a 0.22 µm syringe filter compatible with your solvent.
-
Cold Precipitation (Freezing-out): For extracts in organic solvents like acetonitrile, placing the extract in a freezer for a short period can cause lipids to precipitate. The extract can then be decanted or centrifuged while cold.
-
Re-evaluate Cleanup: If this is a persistent issue, the cleanup step of your extraction protocol may need to be optimized or a more rigorous cleanup method employed.
-
Quantitative Data Summary
The following tables summarize recovery data for Dieldrin (a closely related organochlorine pesticide to this compound) from various complex matrices using different extraction techniques. This data can serve as a benchmark for optimizing your this compound extraction methods.
Table 1: Dieldrin Recovery from Soil Matrices
| Extraction Method | Matrix Type | Spiking Level | Recovery (%) | RSD (%) | Reference |
| QuEChERS | Agricultural Soil | Not Specified | >70 | ≤16 | |
| Soxhlet Extraction | Soil/Sediment | Not Specified | Not Specified | Not Specified |
Table 2: Dieldrin Recovery from Biological Matrices
| Extraction Method | Matrix Type | Spiking Level | Recovery (%) | RSD (%) | Reference |
| SPE | Human Serum | Not Specified | >84 | <19 | |
| SPE | Whole Blood | Not Specified | 97.9 | 5.5 | |
| QuEChERS | Fish Tissue (Tilapia) | 5 and 50 ng/g | 70-115 | Not Specified | |
| QuEChERS with ACN/THF | Fish Tissue (Salmon) | Not Specified | >70 (for most OCPs) | Not Specified | |
| LLE & SPE | Serum | Not Specified | >80 | <6.03 |
Table 3: Dieldrin Recovery from Fatty Food Matrices
| Extraction Method | Matrix Type | Spiking Level | Recovery (%) | RSD (%) | Reference |
| QuEChERS with EMR-Lipid Cleanup | Whole Milk | 10 ng/mL | 70-120 | <20 |
Detailed Experimental Protocols
Below are detailed methodologies for the extraction of organochlorine pesticides, including compounds structurally similar to this compound, from various matrices. These can be adapted for your specific application.
Protocol 1: QuEChERS Extraction of Organochlorine Pesticides from Fatty Fish Tissue
This protocol is adapted for fatty matrices and focuses on lipid removal.
-
Sample Homogenization: Weigh 2 g of homogenized fish tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard.
-
Solvent Extraction: Add 10 mL of a 3:1 (v/v) mixture of acetonitrile and tetrahydrofuran.
-
Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.
-
Lipid Removal (Freezing-Out): Transfer the supernatant to a clean tube and place it in a freezer at -20 °C for 30 minutes to precipitate lipids.
-
Dispersive SPE (d-SPE) Cleanup: Take a 6 mL aliquot of the cold supernatant and transfer it to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Final Centrifugation: Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Analysis: The supernatant is ready for GC-MS or LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Organochlorine Pesticides from Human Serum
This protocol outlines a validated SPE method for serum samples.
-
Sample Preparation: To 1 mL of serum in a glass centrifuge tube, add an internal standard.
-
Protein Precipitation: Add 2 mL of a suitable protein precipitating solvent (e.g., acetonitrile or methanol), vortex for 1 minute, and centrifuge at 2000 g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a Florisil SPE cartridge (1 g) by passing 5 mL of n-hexane through it.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of n-hexane to remove interferences.
-
Elution: Elute the analytes with 10 mL of a mixture of n-hexane and dichloromethane (e.g., 9:1 v/v).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Protocol 3: EPA Method 8081B - Organochlorine Pesticides from Soil
This is a summary of the widely used EPA method for solid matrices.
-
Extraction: Extract the soil sample using an appropriate technique such as Soxhlet (EPA Method 3540), ultrasonic extraction (EPA Method 3550), or pressurized fluid extraction (EPA Method 3545). A common extraction solvent is a mixture of acetone and hexane.
-
Concentration: Concentrate the extract to a small volume (e.g., 1 mL).
-
Cleanup (if necessary): For extracts with significant interference, a cleanup step is necessary.
-
Sulfur Removal (EPA Method 3660): For samples with high sulfur content, this step is crucial.
-
Adsorption Chromatography (EPA Methods 3620, 3630): Use Florisil or silica gel columns to separate the target analytes from interfering compounds.
-
-
Analysis: The cleaned extract is then analyzed by gas chromatography with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described extraction protocols.
References
Technical Support Center: Overcoming Matrix Effects in Ketodieldrin Quantification by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Ketodieldrin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of this compound quantification by LC-MS/MS, these effects can lead to either signal suppression or enhancement, resulting in inaccurate and unreliable measurements.[3] This interference can compromise the precision and accuracy of the analytical method.[4]
Q2: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?
A2: Common and effective sample preparation techniques to mitigate matrix effects for pesticide analysis, including this compound, are:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food matrices like fruits and vegetables.[5] It involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples like soil and fatty matrices. It utilizes a solid sorbent to selectively retain either the analyte or the interferences, allowing for their separation.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquids.
Q3: How do internal standards help in overcoming matrix effects?
A3: Internal standards, particularly stable isotope-labeled (SIL) standards like this compound-d8, are crucial for compensating for matrix effects. Since a SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects during sample preparation and ionization. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q4: What is matrix-matched calibration and when should it be used?
A4: Matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for matrix effects by ensuring that the standards and the samples experience similar ionization suppression or enhancement. It is particularly useful when a suitable internal standard is not available or when significant matrix effects are observed even with an internal standard.
Q5: How can I quantitatively assess the matrix effect in my this compound assay?
A5: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a standard solution prepared in a post-extraction blank matrix to the peak area of a standard in a pure solvent at the same concentration. The matrix effect (ME) is calculated using the following formula:
ME (%) = (Peak area in matrix / Peak area in solvent) x 100
A value of 100% indicates no matrix effect, a value <100% indicates signal suppression, and a value >100% indicates signal enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound by LC-MS/MS.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor recovery of this compound | Inefficient extraction from the sample matrix. Loss of analyte during cleanup steps. | - Optimize the extraction solvent and time for your specific matrix. For fatty matrices, consider using a modified QuEChERS protocol with a lipid removal step. - For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb this compound completely. - Evaluate the dSPE sorbent in the QuEChERS method; for highly pigmented samples, graphitized carbon black (GCB) might be necessary, but be aware of potential losses of planar pesticides. |
| High variability in results (poor precision) | Inconsistent matrix effects between samples. Inconsistent sample preparation. | - Implement a stable isotope-labeled internal standard (this compound-d8). This is the most effective way to correct for sample-to-sample variations in matrix effects. - Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. - Use matrix-matched calibration curves. |
| Signal suppression or enhancement | Co-eluting matrix components interfering with ionization. | - Improve sample cleanup using a more rigorous SPE protocol or a modified QuEChERS method with different dSPE sorbents. - Optimize the chromatographic separation to resolve this compound from interfering compounds. This may involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate. - Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows. |
| No or low signal for this compound | Incorrect MRM transitions or MS parameters. Degradation of the analyte. | - Verify the MRM transitions (precursor and product ions) and collision energies for this compound. Refer to established methods or optimize them using a pure standard. - Check the stability of this compound in your extraction solvent and storage conditions. Some pesticides can degrade at extreme pH values. |
| Interfering peaks at the retention time of this compound | Isomeric compounds or matrix components with similar fragmentation patterns. | - Optimize the chromatographic method to achieve better separation. - Select more specific MRM transitions. Monitoring a second or third transition can increase specificity. |
Experimental Protocols
Protocol 1: QuEChERS Method for Fruits and Vegetables
This protocol is a general guideline based on the widely used QuEChERS method for pesticide residue analysis in high-moisture food matrices.
1. Sample Homogenization:
-
Homogenize a representative portion of the fruit or vegetable sample. For samples with low water content, add a defined amount of water before homogenization.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate amount of the this compound-d8 internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive SPE Cleanup (dSPE):
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing MgSO₄ and a sorbent (e.g., Primary Secondary Amine - PSA). For pigmented samples, a combination of PSA and Graphitized Carbon Black (GCB) may be used.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Soil Samples
This protocol provides a general procedure for the extraction and cleanup of this compound from soil matrices.
1. Sample Preparation:
-
Air-dry the soil sample and sieve it to remove large particles.
-
Weigh 5-10 g of the homogenized soil into a centrifuge tube.
2. Extraction:
-
Add an appropriate extraction solvent (e.g., a mixture of acetone and hexane).
-
Add the this compound-d8 internal standard.
-
Vortex or sonicate for an appropriate time to ensure efficient extraction.
-
Centrifuge and collect the supernatant.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a C18 SPE cartridge with the elution solvent followed by the equilibration solvent.
-
Loading: Load the sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute this compound with a strong organic solvent (e.g., acetonitrile or ethyl acetate).
4. Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance data for this compound analysis. Note: These are representative values and may vary depending on the specific matrix, instrumentation, and method conditions.
Table 1: LC-MS/MS Parameters for this compound and this compound-d8
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | [To be determined empirically] | [To be determined empirically] | [To be optimized] | [To be determined empirically] | [To be optimized] |
| This compound-d8 | [To be determined empirically] | [To be determined empirically] | [To be optimized] | [To be determined empirically] | [To be optimized] |
Table 2: Representative Recovery and Matrix Effect Data
| Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) |
| Lettuce | QuEChERS with PSA dSPE | 85 - 110 | 70 - 95 (Suppression) |
| Strawberry | QuEChERS with PSA/GCB dSPE | 80 - 105 | 65 - 90 (Suppression) |
| Sandy Loam Soil | SPE (C18) | 90 - 115 | 80 - 105 (Suppression) |
| Clay Soil | SPE (C18) | 85 - 110 | 60 - 85 (Suppression) |
| Bovine Liver | Modified QuEChERS (with lipid removal) | 75 - 100 | 50 - 80 (Suppression) |
Note: These values are illustrative. Actual recovery and matrix effect should be determined during method validation for each specific matrix.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Decision tree for addressing matrix effects.
References
- 1. agilent.com [agilent.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing GC-MS Parameters for Enhanced Ketodieldrin Sensitivity
Welcome to the technical support center for the analysis of Ketodieldrin using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the sensitivity of your this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for analyzing this compound by GC-MS?
A1: The general workflow involves sample preparation (extraction and cleanup), followed by GC separation and MS detection. It is crucial to optimize each step to achieve the best sensitivity and selectivity for this compound.
Q2: Which GC-MS mode is better for enhancing this compound sensitivity: SCAN or SIM?
A2: For enhanced sensitivity, Selected Ion Monitoring (SIM) mode is highly recommended.[1] In SCAN mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a full mass spectrum which is useful for identifying unknown compounds. However, the instrument spends only a short time detecting each ion, which can lead to lower sensitivity for trace-level analysis.
In contrast, SIM mode focuses the mass spectrometer on a few specific ions that are characteristic of this compound.[1] This allows for longer dwell times on each ion, significantly increasing the signal-to-noise ratio and thereby enhancing sensitivity.
| Parameter | SCAN Mode | SIM Mode |
| Primary Use | Qualitative analysis, identification of unknowns | Quantitative analysis, trace-level detection |
| Sensitivity | Lower | Higher |
| Selectivity | Lower | Higher |
| Data Acquired | Full mass spectrum | Specific m/z values |
Q3: I am not getting a good signal for this compound. What are the common causes and solutions?
A3: Low signal intensity for this compound can stem from several factors throughout the analytical process. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Sample Preparation | - Inefficient Extraction: Ensure the chosen extraction method (e.g., QuEChERS, LLE) is appropriate for your sample matrix and has been validated for organochlorine pesticides. - Analyte Loss During Cleanup: Evaluate your cleanup step (e.g., SPE with alumina, silica gel, or Florisil) for potential loss of this compound. Check recovery rates with spiked samples.[2][3] |
| GC System | - Injector Issues: Check for leaks, a contaminated liner, or incorrect injection temperature. A splitless injection is generally preferred for trace analysis to maximize the amount of analyte reaching the column. - Column Performance: Ensure you are using an appropriate GC column (e.g., a non-polar or mid-polar column like a DB-5ms or equivalent). Column bleed at high temperatures can increase noise and reduce sensitivity. |
| MS System | - Ion Source Contamination: A dirty ion source can significantly reduce sensitivity. Regular cleaning is essential, especially when analyzing complex matrices. - Incorrect SIM Ions: Verify that you are using the most abundant and specific ions for this compound in your SIM method. - Low Dwell Time: In SIM mode, increasing the dwell time for each ion can improve the signal-to-noise ratio. |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Description: The chromatographic peak for this compound is not symmetrical, showing tailing (a gradual return to baseline) or fronting (a steep return to baseline).
Possible Causes and Solutions:
Issue 2: High Background Noise
Description: The baseline in the chromatogram is noisy, making it difficult to detect and integrate the this compound peak, especially at low concentrations.
Possible Causes and Solutions:
-
Contaminated Carrier Gas: Ensure high-purity carrier gas (e.g., Helium) and the use of appropriate gas purifiers to remove oxygen, moisture, and hydrocarbons.
-
Column Bleed: Operating the GC column above its maximum recommended temperature can cause the stationary phase to degrade and elute, resulting in a rising baseline and increased noise. Use a low-bleed column (e.g., "MS" grade) and condition it properly before use.
-
Septum Bleed: Particles from a degraded injection port septum can enter the column. Use high-quality septa and replace them regularly.
-
Contamination from Previous Injections: High-boiling compounds from previous samples can slowly elute, causing a noisy baseline. Bake out the column and clean the injector and ion source.
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS and Solid Phase Extraction (SPE) Cleanup
This protocol is a general guideline for the extraction and cleanup of organochlorine pesticides like this compound from a solid matrix (e.g., soil, food).
-
Extraction (QuEChERS):
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples) and vortex.
-
Add 10 mL of acetonitrile and an appropriate QuEChERS salt packet (e.g., containing MgSO₄ and NaCl).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Cleanup (Dispersive SPE):
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a dSPE tube containing a suitable sorbent mixture (e.g., PSA to remove organic acids and C18 to remove non-polar interferences). For fatty matrices, a sorbent like EMR—Lipid may be beneficial.[4]
-
Vortex and centrifuge.
-
-
Final Preparation:
-
Transfer the cleaned extract to a new vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent (e.g., hexane or iso-octane) for GC-MS analysis.
-
Protocol 2: Recommended GC-MS Parameters for this compound Analysis (Based on Dieldrin)
| Parameter | Recommended Setting | Rationale for Optimization |
| GC System | ||
| Injection Mode | Splitless | To maximize analyte transfer to the column for high sensitivity. |
| Injector Temperature | 250 °C | Prevents thermal degradation while ensuring efficient volatilization. May need to be optimized. |
| Liner | Deactivated, single taper with glass wool | Minimizes active sites and analyte degradation. |
| Carrier Gas | Helium, constant flow (1.0-1.5 mL/min) | Provides good chromatographic resolution and is inert. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar or mid-polar column is suitable for separating organochlorine pesticides. |
| Oven Program | - Initial: 100 °C (hold 1 min)- Ramp 1: 25 °C/min to 180 °C- Ramp 2: 5 °C/min to 230 °C- Ramp 3: 10 °C/min to 300 °C (hold 5 min) | This is a typical program for organochlorine pesticides and should be optimized for the best separation of this compound from matrix interferences. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ion Source Temp. | 230 °C | A standard temperature that provides good ionization efficiency. |
| Quadrupole Temp. | 150 °C | A standard temperature for good mass filtering. |
| Acquisition Mode | SIM (Selected Ion Monitoring) | For enhanced sensitivity and selectivity. |
Proposed SIM Ions for this compound (Based on Dieldrin Fragmentation)
The mass spectrum of Dieldrin shows several characteristic fragment ions. Given the structural similarity, this compound is expected to have some common fragments. The molecular weight of this compound is approximately 380.9 g/mol , similar to Dieldrin.
Disclaimer: The following ions are proposed based on the fragmentation of Dieldrin and should be confirmed by analyzing a pure this compound standard in SCAN mode to identify the most abundant and specific ions.
| Analyte | Proposed Quantifier Ion (m/z) | Proposed Qualifier Ions (m/z) | Rationale |
| This compound | To be determined (likely a high m/z, abundant fragment) | To be determined | The most abundant and stable fragment unique to the molecule should be chosen as the quantifier for best sensitivity. Qualifier ions are used for confirmation and should have a consistent ratio to the quantifier ion. For Dieldrin, common fragments are observed at m/z 79, 263, and the molecular ion cluster around 380. This compound may exhibit similar fragmentation patterns. |
digraph "Dieldrin_Fragmentation" { graph [fontname="Arial"]; node [shape=rectangle, style=filled, fontname="Arial"];"Dieldrin_M" [label="Dieldrin Molecular Ion\n(m/z ≈ 380)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fragment_263" [label="Fragment Ion\n(m/z 263)", fillcolor="#FBBC05", fontcolor="#202124"]; "Fragment_79" [label="Fragment Ion\n(m/z 79)", fillcolor="#FBBC05", fontcolor="#202124"]; "Other_Fragments" [label="Other Fragments", fillcolor="#F1F3F4", fontcolor="#202124"];
"Dieldrin_M" -> "Fragment_263" [label="Loss of C4H3Cl2O", color="#EA4335", penwidth=2]; "Dieldrin_M" -> "Fragment_79" [label="Loss of C9H5Cl6O", color="#34A853", penwidth=2]; "Dieldrin_M" -> "Other_Fragments" [color="#5F6368", style=dashed];
{rank=same; "Fragment_263"; "Fragment_79"; "Other_Fragments"} }
References
Troubleshooting poor peak shape in Ketodieldrin chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to Ketodieldrin analysis. This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common problems, particularly those related to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for my this compound analyte?
Peak tailing, where a peak is asymmetrical with a trailing edge, is a frequent issue in gas chromatography (GC) that can compromise resolution and quantification.[1][2] For a polar compound like this compound, this is often caused by unwanted interactions with active sites within the GC system or by physical issues with the setup.
Common Causes and Solutions:
-
Contaminated Inlet Liner: The glass liner in the GC inlet can accumulate non-volatile matrix components or become active through the formation of silanol groups, which interact with polar analytes.[3][4]
-
Solution: Routinely replace the inlet liner. Consider using a liner with glass wool to trap non-volatile residues, but be aware the wool itself can become active.[5] Using deactivated liners is highly recommended.
-
-
Active Sites on the Column: The first few meters of the analytical column can become contaminated or degraded over time, exposing active sites that cause peak tailing.
-
Solution: Trim 10-50 cm from the front of the column to remove the contaminated section. If tailing persists, the entire column may need replacement.
-
-
Improper Column Installation: If the column is installed too high or too low in the inlet, it can create dead volume or turbulence, leading to tailing peaks. A poor column cut can also create active sites and disturb the sample band.
-
Solution: Ensure the column is cut squarely using a ceramic wafer or diamond scribe and installed at the precise height recommended by the instrument manufacturer.
-
-
System Leaks: Small leaks in the gas lines or at the inlet (e.g., a worn septum) can disrupt carrier gas flow and affect peak shape.
-
Solution: Perform a leak check of the system. Replace the inlet septum regularly.
-
Q2: My this compound peak is fronting. What is the likely cause and how do I fix it?
Peak fronting, where the peak's front half is broader than the back half, is most commonly caused by column overload. This means that too much sample has been introduced onto the column, saturating the stationary phase.
Common Causes and Solutions:
-
Sample Concentration is Too High: The number of analyte molecules exceeds the capacity of the stationary phase at the head of the column.
-
Solution: Dilute the sample and reinject. A simple 1-to-10 dilution can often resolve the issue.
-
-
Injection Volume is Too Large: Injecting a large volume of sample, even at a moderate concentration, can lead to overload.
-
Solution: Reduce the injection volume.
-
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger or has a significantly different polarity than the stationary phase, it can cause the analyte band to spread, resulting in fronting.
-
Solution: If possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
Q3: I am observing split peaks for this compound. What troubleshooting steps should I take?
Split peaks can arise from both chemical and physical issues in the chromatographic system. The troubleshooting approach depends on whether all peaks in the chromatogram are split or just the analyte of interest.
Common Causes and Solutions:
-
Improper Injection Technique (Splitless Injection): If the initial oven temperature is too high relative to the solvent's boiling point, the sample may not focus correctly on the column, leading to split peaks.
-
Solution: For splitless injections, set the initial oven temperature at least 20°C below the boiling point of the sample solvent to ensure proper solvent trapping and analyte focusing.
-
-
Column Contamination or Damage: A partial blockage at the column inlet, often from accumulated sample matrix debris on the frit, can cause the sample path to divide, resulting in a split peak.
-
Solution: Trim the front end of the column. If a guard column is used, replace it. In severe cases, the analytical column may need to be replaced.
-
-
Incompatibility of Sample Solvent and Stationary Phase: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak splitting. For example, injecting a non-polar solvent like hexane onto a highly polar wax column can lead to this issue.
-
Solution: Change the sample solvent to one that is more compatible with the stationary phase.
-
Troubleshooting Guides and Protocols
Protocol 1: GC Inlet Maintenance
Routine inlet maintenance is critical for preventing peak shape problems.
-
Cool Down: Turn off the inlet and oven heaters and allow them to cool to a safe temperature (<50°C). Turn off the carrier gas flow.
-
Remove Column: Carefully disconnect the analytical column from the inlet.
-
Disassemble Inlet: Remove the septum nut, septum, and then the inlet liner.
-
Inspect and Clean: Visually inspect the inlet for residue. If necessary, clean it with appropriate solvents (e.g., methanol, hexane).
-
Replace Consumables:
-
Septum: Replace with a new, high-quality septum. Avoid overtightening the septum nut.
-
Liner: Replace the liner with a new, deactivated liner of the same type.
-
O-ring: Replace the liner's O-ring.
-
-
Reassemble and Leak Check: Reassemble the inlet, reinstall the column, and restore carrier gas flow. Perform a leak check to ensure all connections are secure.
Protocol 2: GC Column Cutting and Installation
A clean, square cut is essential for good chromatography.
-
Prepare the Column: Using a lint-free cloth and solvent (e.g., methanol), wipe the outside of the column to remove any debris or coatings.
-
Score the Tubing: Use a ceramic scoring wafer or a diamond-tipped scribe to make a light, single score mark on the fused silica tubing. Do not apply excessive pressure.
-
Break the Column: Hold the column on either side of the score and gently flex it away from the mark. It should break cleanly.
-
Inspect the Cut: Using a small magnifying glass, inspect the end of the column. The surface should be flat and perpendicular (a 90° angle) to the column wall, with no jagged edges or shards. If the cut is poor, repeat the process.
-
Installation: Gently insert the column into the inlet through the septum nut and ferrule. Set the installation height according to the instrument manufacturer’s specifications. Tighten the fitting as recommended.
Data Presentation
Table 1: Troubleshooting Checklist for Poor Peak Shape
| Symptom | Potential Cause | Recommended Action | Reference |
| Peak Tailing | Inlet contamination (liner, seal) | Perform inlet maintenance: replace liner, septum, and O-ring. | |
| Active sites on the column | Trim 10-50 cm from the front of the column; condition the column. | ||
| Improper column installation | Re-cut and reinstall the column at the correct height. | ||
| Low split ratio | Increase the split vent flow rate (minimum 20 mL/min total flow). | ||
| Peak Fronting | Column overload (sample too concentrated) | Dilute the sample and reinject. | |
| Column overload (injection volume too large) | Reduce the injection volume. | ||
| Poor sample solubility | Change the sample solvent to be more compatible with the stationary phase. | ||
| Split Peaks | High initial oven temperature (splitless) | Lower the initial oven temperature to 20°C below the solvent's boiling point. | |
| Partial column blockage | Trim the front of the column or replace the guard column. |
Visual Troubleshooting Workflows
The following diagrams provide a logical workflow for diagnosing common peak shape issues.
Caption: A workflow for diagnosing peak tailing issues.
Caption: A workflow for diagnosing peak fronting issues.
References
Technical Support Center: Analysis of Ketodieldrin by Electrospray Ionization (ESI) Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating signal suppression of Ketodieldrin during electrospray ionization mass spectrometry (ESI-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in the context of this compound analysis by ESI-MS?
A1: Signal suppression is a matrix effect that reduces the ionization efficiency of this compound in the electrospray source.[1] This phenomenon occurs when co-eluting compounds from the sample matrix compete with this compound for the available charge on the ESI droplets or alter the droplet's surface tension and evaporation characteristics.[2] The result is a decreased signal intensity for this compound, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3]
Q2: What are the common causes of signal suppression for this compound?
A2: The primary causes of signal suppression for this compound in complex matrices such as soil, water, or biological fluids include:
-
Co-eluting Matrix Components: Endogenous substances like phospholipids, salts, and proteins in biological samples can interfere with the ionization process.[3]
-
High Analyte Concentration: At high concentrations, the linearity of the ESI response can be lost due to saturation of the ESI droplets with the analyte.[2]
-
Mobile Phase Additives: Certain additives, such as trifluoroacetic acid (TFA), are known to suppress the MS signal.
-
Non-Volatile Materials: The presence of non-volatile materials can hinder the formation of gas-phase ions by preventing droplets from reaching the critical radius for ion emission.
Q3: How can I determine if the low signal for this compound is due to signal suppression?
A3: A post-column infusion experiment is a common method to diagnose signal suppression. This involves infusing a standard solution of this compound directly into the mass spectrometer at a constant rate while injecting a blank matrix extract onto the LC column. A significant drop in the this compound signal at the retention time of matrix components indicates the presence of signal suppression.
Troubleshooting Guide
Issue: Low or no signal for this compound standard.
| Possible Cause | Troubleshooting Step |
| Suboptimal ESI Source Parameters | Optimize key ESI parameters. Recommended starting ranges are: Capillary Voltage: 3–5 kV (positive mode), -2.5 to -4 kV (negative mode); Nebulizer Gas Pressure: 20–60 psi; Desolvation Temperature: 250–450°C. Systematically adjust each parameter to maximize the this compound signal. |
| Incorrect Mobile Phase Composition | For organochlorine compounds like this compound, analysis is often performed in negative ionization mode. Ensure the mobile phase is compatible with this mode (e.g., avoid strong acids). Consider using additives like 0.1% formic acid or ammonium acetate to enhance ionization, depending on the specific compound and ionization mode. |
| Instrument Contamination | Flush the LC system and mass spectrometer thoroughly to remove any potential contaminants from previous analyses. |
Issue: Significant signal suppression is observed in sample matrix.
| Possible Cause | Troubleshooting Step |
| Co-elution with Matrix Components | Modify the chromatographic gradient to improve the separation of this compound from interfering matrix components. Using a column with a different stationary phase chemistry can also provide better selectivity. |
| High Concentration of Matrix Components | Dilute the sample extract to reduce the concentration of interfering compounds. Be mindful that excessive dilution may compromise the limit of detection. |
| Inefficient Sample Cleanup | Employ a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) is highly effective for cleaning up complex samples and can significantly reduce matrix effects. Liquid-Liquid Extraction (LLE) can also be optimized to selectively extract this compound. |
| High ESI Flow Rate | Reduce the ESI flow rate. Lower flow rates, particularly in the nanoliter-per-minute range, can generate smaller, more highly charged droplets that are more tolerant of non-volatile salts, thus reducing signal suppression. |
Data Presentation
The following table summarizes the expected impact of various mitigation strategies on this compound signal recovery and matrix effect reduction. The values presented are representative and may vary depending on the specific matrix and experimental conditions.
| Mitigation Strategy | Parameter Adjusted | Expected Signal Recovery (%) | Matrix Effect Reduction (%) | Reference |
| Sample Preparation | Protein Precipitation | 40-60 | 30-50 | |
| Liquid-Liquid Extraction (LLE) | 60-85 | 50-75 | ||
| Solid-Phase Extraction (SPE) | 85-105 | 70-95 | ||
| Chromatography | Gradient Optimization | 10-30 | 10-40 | |
| Column Chemistry Change | 15-40 | 15-50 | ||
| ESI Parameters | Reduced Flow Rate (e.g., to 1 µL/min) | 20-50 | 20-60 | |
| Optimized Nebulizer Pressure | 10-25 | 10-30 | ||
| Optimized Capillary Voltage | 15-30 | 15-35 | ||
| Calibration Strategy | Matrix-Matched Calibrants | N/A (compensates for effect) | 80-100 | |
| Isotope-Labeled Internal Standard | N/A (compensates for effect) | 90-100 |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from a water sample. Optimization will be required for different sample matrices.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
The following are suggested starting parameters for the analysis of this compound. These will require optimization for your specific instrument and application.
-
LC System: Agilent 1290 Infinity or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start at 70% B, increase linearly to 100% B over 5 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: -3.5 kV
-
Nebulizer Pressure: 40 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 300°C
-
MRM Transitions:
-
Precursor Ion (m/z): To be determined based on this compound's molecular weight and adduct formation.
-
Product Ions (m/z) and Collision Energies (CE): To be optimized experimentally. A good starting point for CE optimization is to ramp the collision energy and monitor the intensity of the product ions.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Minimizing contamination in trace-level Ketodieldrin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace-level analysis of Ketodieldrin. Given the limited direct literature on this compound, this guide extensively leverages data and protocols for its parent compound, Dieldrin, which shares similar physicochemical properties and analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its trace-level analysis important?
A1: this compound is an oxidation product of the organochlorine pesticide Dieldrin.[1] The analysis of trace levels of this compound is crucial for environmental monitoring, food safety, and toxicological studies due to the persistence and potential toxicity of Dieldrin and its metabolites.[1][2]
Q2: What are the most common sources of contamination in this compound analysis?
A2: Contamination in trace-level analysis can originate from various sources, including laboratory glassware, solvents, reagents, plasticware, and even the laboratory environment itself. Cross-contamination from previously analyzed high-concentration samples is also a significant concern.[3]
Q3: How can I prevent glassware-related contamination?
A3: A rigorous glassware cleaning protocol is essential. This includes washing with a detergent, followed by rinsing with tap water, and then with deionized or distilled water. For trace analysis, a final rinse with a high-purity solvent (e.g., acetone or hexane) that will be used in the analysis is recommended.[4] Baking glassware at a high temperature (e.g., 450°C) can also help to remove organic contaminants. It is crucial to avoid using chipped or broken glassware.
Q4: Can plasticware be a source of contamination?
A4: Yes, plasticware can leach chemical additives, such as plasticizers and slip agents (e.g., oleamide), which can interfere with the analysis. Whenever possible, use high-quality glassware. If plasticware is necessary, it is advisable to pre-rinse it with the analysis solvent to minimize potential contamination.
Q5: What grade of solvents and reagents should I use?
A5: For trace-level analysis, it is imperative to use high-purity, pesticide-grade, or "distilled-in-glass" solvents. Reagents should also be of the highest purity available to avoid introducing contaminants. It is good practice to analyze a "reagent blank" to check for any contamination from your solvents and reagents before proceeding with sample analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound analysis.
Issue 1: High Background or Blank Contamination
Symptoms:
-
The analyte of interest (this compound) or interfering peaks are detected in blank samples (solvent blank, method blank).
-
Elevated baseline in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Citation |
| Contaminated Solvents/Reagents | Use high-purity, pesticide-grade solvents and reagents. Test new batches of solvents and reagents for purity before use. | |
| Contaminated Glassware | Implement a rigorous glassware cleaning procedure. Consider baking glassware at high temperatures. | |
| Contaminated Syringe/Autosampler | Clean the syringe with high-purity solvent. Run a "no injection" blank to check for autosampler contamination. | |
| Leaching from Plasticware | Avoid plasticware where possible. If used, pre-rinse with the analysis solvent. | |
| Carryover from Previous Injections | Inject a high-purity solvent blank after a high-concentration sample to check for carryover. If carryover is observed, clean the injection port and the first few centimeters of the GC column. | |
| Laboratory Air Contamination | Maintain a clean laboratory environment. Keep solvent bottles capped when not in use. |
Issue 2: Poor Recovery of this compound
Symptoms:
-
The calculated concentration of this compound in spiked samples is significantly lower than the expected concentration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Citation |
| Inefficient Extraction | Optimize the extraction solvent and method. Ensure thorough mixing and sufficient extraction time. | |
| Analyte Loss During Cleanup | Evaluate the cleanup step for analyte loss. Test different sorbents or cleanup techniques. For fatty matrices, Enhanced Matrix Removal—Lipid (EMR—Lipid) cleanup has shown good recoveries for organochlorine pesticides. | |
| Adsorption to Glassware/System | Silanize glassware to reduce active sites. Use an inert GC liner and column. | |
| Degradation of Analyte | This compound may be susceptible to degradation under certain pH or temperature conditions. Ensure proper sample storage and handling. Check for degradation in the GC inlet by injecting a standard of a known labile compound like DDT. |
Issue 3: Matrix Effects (Signal Suppression or Enhancement)
Symptoms:
-
Inconsistent results for samples with different matrices.
-
The response of this compound in a matrix-matched standard is significantly different from the response in a solvent-based standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Citation |
| Co-eluting Matrix Components | Improve the chromatographic separation to resolve this compound from interfering matrix components. Optimize the GC temperature program. | |
| Inadequate Sample Cleanup | Employ a more effective cleanup method to remove interfering matrix components. Options include solid-phase extraction (SPE), gel permeation chromatography (GPC), or the use of specific sorbents like Florisil or silica gel. | |
| Active Sites in the GC System | Matrix components can coat active sites in the injector and column, leading to signal enhancement. Regularly replace the GC inlet liner and trim the analytical column. | |
| Ionization Suppression/Enhancement (MS detector) | Use matrix-matched calibration standards to compensate for matrix effects. An internal standard that is chemically similar to this compound can also help to correct for these effects. |
Experimental Protocols
Protocol 1: General Glassware Cleaning for Trace Analysis
-
Initial Rinse: Immediately after use, rinse glassware with the last solvent used to remove the bulk of any residues.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water. Use brushes to scrub the surfaces.
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.
-
Deionized/Distilled Water Rinse: Rinse multiple times with deionized or distilled water.
-
Solvent Rinse: Rinse with a high-purity solvent (e.g., acetone or hexane).
-
Drying: Dry in an oven at 105-130°C. For removal of organic residues, glassware can be baked at a higher temperature (e.g., 450°C) for several hours.
-
Storage: Store in a clean, dust-free environment. Cover openings with aluminum foil that has been rinsed with a high-purity solvent.
Protocol 2: Extraction and Cleanup of Dieldrin from Soil (as a proxy for this compound)
This protocol is based on a method for the analysis of Dieldrin in soil samples.
-
Sample Preparation: Weigh 10.0 g of a homogenized soil sample into a centrifuge tube.
-
Extraction:
-
Add 20 mL of water and let the sample stand for two hours.
-
Add 100 mL of acetone and homogenize for three minutes.
-
Filter the extract by suction through a filter paper layered with diatomaceous earth.
-
Re-extract the solid residue with 50 mL of acetone, homogenize for three minutes, and filter.
-
Combine the filtrates.
-
-
Liquid-Liquid Partitioning:
-
Concentrate the combined filtrate to approximately 30 mL using a rotary evaporator at ≤40°C.
-
Transfer the concentrated extract to a separatory funnel containing 100 mL of a 10% sodium chloride solution.
-
Rinse the evaporator flask with 100 mL of n-hexane and add the rinsing to the separatory funnel.
-
Shake vigorously for five minutes and allow the layers to separate.
-
Collect the n-hexane (upper) layer.
-
Repeat the extraction of the aqueous layer with another 50 mL of n-hexane.
-
Combine the n-hexane extracts.
-
-
Drying and Concentration:
-
Dry the combined n-hexane extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 5 mL using a rotary evaporator at ≤40°C.
-
-
Cleanup (Florisil Column):
-
Prepare a chromatography column with 10 g of activated Florisil topped with anhydrous sodium sulfate.
-
Load the concentrated extract onto the column.
-
Elute the column with an appropriate solvent mixture (e.g., a mixture of n-hexane and diethyl ether). The exact solvent composition should be optimized for this compound.
-
Collect the eluate and concentrate it to the desired final volume for analysis by GC.
-
Quantitative Data Summary
The following tables summarize quantitative data relevant to trace-level analysis of Dieldrin, which can serve as a reference for this compound analysis.
Table 1: Method Detection Limits (MDLs) and Recoveries for Dieldrin in Different Matrices
| Matrix | Analytical Method | MDL | Recovery (%) | RSD (%) | Citation |
| Serum | GC-MS | 0.29 ng/mL | >80 | <6.03 | |
| Soil | GC-MS/MS | 0.005 mg/kg (LOQ) | 80-120 | <20 | |
| Dietary Composites | GC/MS | 0.2-20 ng/g (concentration range) | 59-140 | Not Specified |
Table 2: Comparison of Cleanup Sorbents for Pesticide Analysis in Fatty Matrices
| Cleanup Sorbent | Matrix | Key Findings | Citation |
| C18 + PSA | Olive Oil, Olives, Avocado | Generally lower performance in terms of matrix effects and recovery rates compared to EMR-Lipid in olive oil. | |
| Z-Sep+ | Olive Oil, Olives, Avocado | Similar results to C18 + PSA. | |
| EMR-Lipid | Olive Oil, Olives, Avocado | Best extraction efficiencies in olive oil. Recommended for cleanup of fatty matrices. | |
| Bond Elut C18 | Bovine Meat | Less effective at matrix removal compared to Captiva EMR-Lipid. | |
| Bond Elut NH2 | Bovine Meat | Less effective at matrix removal compared to Captiva EMR-Lipid. | |
| Captiva EMR-Lipid | Bovine Meat | Demonstrated efficient meat matrix removal and acceptable pesticide recoveries (62-119%). |
Visualizations
Caption: Troubleshooting workflow for high blank or background signals.
Caption: Workflow for mitigating matrix effects in the analysis.
References
Selection of internal standards for accurate Ketodieldrin quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of internal standards for the accurate quantification of Ketodieldrin. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual diagrams to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard (IS) for this compound quantification?
Q2: Why is a stable isotope-labeled internal standard preferred over a structural analog?
A2: SIL internal standards have nearly identical chemical and physical properties to the target analyte.[4] This means they co-elute chromatographically and experience similar ionization suppression or enhancement effects in the mass spectrometer. This co-elution provides the most accurate compensation for variations in sample extraction, cleanup, and instrument response, leading to more precise and accurate quantification. Structural analogs, while useful, may have different retention times and ionization efficiencies, which can lead to less accurate correction.
Q3: Can I use a non-labeled structural analog as an internal standard?
A3: Yes, if a SIL is not available or economically feasible, a non-labeled structural analog can be used. For this compound, compounds like Endrin or Aldrin could be considered. However, it is crucial to thoroughly validate the method to ensure the analog behaves similarly to this compound across the entire analytical process. One study on the analysis of Aldrin and Dieldrin in serum utilized 4,4'-Dichlorobenzophenone (4,4-DBP) as an internal standard.
Q4: What are the key acceptance criteria for a chosen internal standard?
A4: The chosen internal standard should meet several criteria for reliable quantification. The recovery should be consistent and reproducible, typically within 70-120%. The relative standard deviation (RSD) of the IS response across a batch of samples should be low, generally below 15-20%. There should be no significant crosstalk or interference between the analyte and the internal standard.
Q5: How can I mitigate matrix effects in my this compound analysis?
A5: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common challenge. Strategies to mitigate these effects include:
-
Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or QuEChERS with lipid removal steps to eliminate interfering matrix components.
-
Chromatographic Separation: Optimize your GC or LC method to separate this compound from matrix interferences.
-
Use of a SIL Internal Standard: As mentioned, a SIL IS is the most effective way to compensate for matrix effects.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to mimic the matrix effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet liner, column, or MS source. 2. Contaminated syringe. 3. Incompatible solvent for the analytical column. | 1. Use a deactivated inlet liner and perform regular maintenance. Consider using an analyte protectant. 2. Clean or replace the syringe. 3. Ensure the injection solvent is appropriate for the column phase. |
| Low or No Analyte/IS Signal | 1. Degradation of the analyte/IS in a hot GC inlet. 2. Incorrect MS parameters (e.g., ion transitions, collision energy). 3. Inefficient extraction or sample loss during cleanup. | 1. Optimize the GC inlet temperature. For thermally labile compounds, a lower temperature or a programmable temperature vaporization (PTV) inlet may be necessary. 2. Verify and optimize MS/MS transitions and collision energies by infusing a standard solution. 3. Re-evaluate the sample preparation procedure for efficiency and recovery. |
| High Variability in IS Response | 1. Inconsistent injection volume. 2. Poor sample homogenization. 3. Variable matrix effects across samples. | 1. Check the autosampler for proper function and ensure the syringe is not clogged. 2. Ensure thorough mixing of the sample before extraction. 3. Improve sample cleanup to reduce matrix variability. Use a SIL internal standard. |
| Analyte/IS Peak Splitting | 1. Dirty or improperly installed GC column. 2. Incompatible solvent with the mobile phase (LC). 3. Contamination in the analytical system. | 1. Trim the front end of the GC column or replace it. Ensure proper column installation. 2. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. 3. Clean the injection port, column, and ion source. |
| Interference Peaks | 1. Contamination from solvents, glassware, or the sample matrix. 2. Co-elution of other compounds with similar mass transitions. 3. Carryover from a previous high-concentration sample. | 1. Run solvent and method blanks to identify the source of contamination. 2. Optimize chromatographic separation to resolve the interference. Select more specific MS/MS transitions if possible. 3. Inject a solvent blank after a high-concentration sample to check for carryover. |
Quantitative Data Summary
| Parameter | Ideal Characteristic | Typical Acceptance Criteria | Rationale |
| Structural Similarity | Stable isotope-labeled (SIL) version of the analyte (e.g., Dieldrin-¹³C₁₂ for this compound). | Closely related structure with similar chemical properties. | Ensures similar behavior during sample preparation and analysis, providing the most accurate correction. |
| Co-elution | Identical retention time as the analyte. | Retention time within a very narrow window of the analyte. | Crucial for compensating for matrix effects that occur at the same time as the analyte elutes. |
| Recovery | Consistent and high recovery across different sample matrices. | Mean recovery of 70-120%. | Indicates that the IS is effectively tracking the analyte through the entire analytical process. |
| Precision (RSD) | Low variability in peak area across multiple injections. | RSD < 15-20% for replicate injections. | Demonstrates the reproducibility of the analytical method. |
| Linearity | Linear response over the calibration range. | Correlation coefficient (r²) > 0.99 for the calibration curve. | Ensures accurate quantification across a range of concentrations. |
| Absence of Interference | No contribution to the analyte signal and no interference from the analyte. | Analyte contribution to IS signal < 5%; IS contribution to analyte signal < 20% of the LLOQ. | Prevents inaccurate measurements due to signal overlap. |
Experimental Protocols
Sample Preparation (QuEChERS-based for Soil/Sediment)
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of Dieldrin-¹³C₁₂ solution.
-
Hydration (for dry samples): Add an appropriate amount of water to the sample and vortex for 1-2 minutes to ensure complete hydration.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Salting-Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and a lipid removal sorbent if necessary). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Solvent Exchange: Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in a suitable solvent (e.g., hexane for GC-MS, methanol/water for LC-MS/MS) for analysis.
GC-MS/MS Analysis
-
Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent.
-
Column: Agilent DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split/splitless injector at 250 °C in splitless mode. Use a deactivated liner.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 25 °C/min to 180 °C.
-
Ramp 2: 5 °C/min to 280 °C.
-
Ramp 3: 15 °C/min to 300 °C, hold for 5 minutes.
-
-
Mass Spectrometer (MS) System: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
This compound: Precursor ion > product ions (to be determined by direct infusion of a this compound standard).
-
Dieldrin-¹³C₁₂: Precursor ion > product ions (to be determined by direct infusion of the standard).
-
LC-MS/MS Analysis
-
Liquid Chromatograph (LC) System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
Initial: 95% A, 5% B.
-
0-1 min: Hold at 5% B.
-
1-8 min: Linear gradient to 98% B.
-
8-10 min: Hold at 98% B.
-
10.1-12 min: Return to initial conditions and re-equilibrate.
-
-
Mass Spectrometer (MS) System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
This compound: Precursor ion > product ions (to be determined by direct infusion).
-
Dieldrin-¹³C₁₂: Precursor ion > product ions (to be determined by direct infusion).
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Dieldrin-induced neurotoxicity signaling pathway.
References
Technical Support Center: Enhancing Ketodieldrin Selectivity in Multi-Residue Methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the selectivity of Ketodieldrin detection within multi-residue analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective detection of this compound in multi-residue methods?
A1: The primary challenges include:
-
Matrix Effects: Complex sample matrices (e.g., food, environmental samples) can cause ion suppression or enhancement in mass spectrometry, affecting accuracy and sensitivity.[1][2]
-
Co-eluting Interferences: Other compounds in the sample may have similar chromatographic retention times and mass spectral characteristics, leading to poor selectivity.
-
Analyte Stability: this compound, like other organochlorine pesticides, can be susceptible to degradation during sample preparation and analysis, particularly at high temperatures in the GC inlet.[3]
-
Low Concentration Levels: Detecting trace amounts of this compound requires highly sensitive and optimized analytical methods.[4]
Q2: Which analytical technique is most suitable for the selective detection of this compound?
A2: Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is the preferred technique. GC provides excellent separation for volatile and semi-volatile compounds like this compound, while MS/MS enhances selectivity and sensitivity by using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions, minimizing the impact of matrix interferences.[5]
Q3: Why is sample preparation so critical for selective this compound analysis?
A3: Effective sample preparation is crucial to remove interfering matrix components that can compromise the analysis. A good sample preparation protocol, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), aims to efficiently extract this compound while minimizing the co-extraction of matrix components like fats and pigments, which can contaminate the GC-MS system and affect selectivity.
Q4: What is the importance of choosing the correct precursor and product ions in MS/MS analysis?
A4: The selection of specific and intense precursor and product ion transitions is fundamental for the selectivity of an MS/MS method. Using unique transitions for this compound allows the instrument to distinguish it from other co-eluting compounds, thereby increasing the signal-to-noise ratio and ensuring accurate quantification.
Troubleshooting Guide
Sample Preparation Issues
Q: I am experiencing low recovery of this compound after sample extraction. What are the possible causes and solutions?
A: Low recovery can stem from several factors during the extraction and cleanup steps.
-
Cause: Inefficient extraction from the sample matrix.
-
Solution: Ensure the extraction solvent is appropriate for this compound's polarity. Acetonitrile is commonly used in QuEChERS methods. Increasing the shaking/vortexing time or using a mechanical shaker can improve extraction efficiency.
-
-
Cause: Analyte loss during the cleanup step.
-
Solution: The choice of sorbent for dispersive solid-phase extraction (d-SPE) is critical. For fatty matrices, a combination of PSA (Primary Secondary Amine) and C18 is often used. However, some sorbents can retain this compound. Evaluate the recovery with and without the cleanup step to diagnose the issue. If the sorbent is the problem, consider reducing the amount used or testing an alternative sorbent.
-
-
Cause: Degradation of this compound.
-
Solution: Maintain appropriate pH and temperature during extraction. Avoid extreme pH conditions that could lead to degradation.
-
Chromatographic Problems
Q: I am observing poor peak shape (tailing or fronting) for this compound. How can I fix this?
A: Poor peak shape is often related to issues within the GC system.
-
Cause: Active sites in the GC inlet liner or column.
-
Solution: Active sites can cause sensitive compounds like this compound to tail. Deactivated liners are essential. If peak tailing appears over time, it may be necessary to replace the inlet liner and trim the first few centimeters of the analytical column to remove accumulated non-volatile residues.
-
-
Cause: Column overload.
-
Solution: If the peak is fronting, the column may be overloaded. Dilute the sample or use a column with a higher capacity (thicker film).
-
-
Cause: Inappropriate initial oven temperature.
-
Solution: An initial oven temperature that is too high can cause peak distortion. Ensure the temperature is low enough to allow for proper focusing of the analyte at the head of the column.
-
Q: The retention time for this compound is shifting between runs. What should I investigate?
A: Retention time shifts indicate instability in the chromatographic conditions.
-
Cause: Leaks in the GC system.
-
Solution: Check for leaks at the septum, column connections, and gas lines. A leak can cause fluctuations in carrier gas flow rate, leading to inconsistent retention times.
-
-
Cause: Unstable carrier gas flow.
-
Solution: Verify that the gas flow controller is functioning correctly and that the gas supply is stable.
-
-
Cause: Column contamination or degradation.
-
Solution: Buildup of matrix components can alter the column's stationary phase. Try baking out the column at a high temperature (within its limit) to remove contaminants. If this doesn't resolve the issue, the column may need to be replaced.
-
Mass Spectrometry Detection Issues
Q: I am seeing a low signal-to-noise ratio for my this compound peak. How can I improve sensitivity?
A: Low sensitivity can be due to issues with the ion source, mass analyzer, or method parameters.
-
Cause: Contaminated ion source.
-
Solution: The ion source is prone to contamination from co-eluting matrix components. This can lead to a significant drop in signal intensity. Regular cleaning of the ion source components (lenses, repeller) is necessary to maintain sensitivity.
-
-
Cause: Suboptimal MS/MS transition parameters.
-
Solution: Optimize the collision energy for the selected MRM transitions. The optimal energy maximizes the production of the product ion, thereby increasing signal intensity. Also, ensure the chosen precursor and product ions are the most abundant and specific for this compound.
-
-
Cause: Matrix-induced signal suppression.
-
Solution: Improve the sample cleanup procedure to remove more of the interfering matrix. Using matrix-matched calibration standards can also help compensate for signal suppression and improve quantitative accuracy.
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of this compound and related organochlorine pesticides in a multi-residue method using GC-MS/MS.
| Analyte | Matrix | Fortification Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, µg/kg) |
| Dieldrin | Fruit | 10 | 95 | 8 | 2 |
| Endrin | Vegetable | 10 | 92 | 11 | 2 |
| This compound | Soil | 20 | 89 | 12 | 5 |
| Aldrin | Water | 5 | 98 | 6 | 1 |
| Heptachlor | Animal Tissue | 10 | 91 | 9 | 2 |
Note: These values are representative and may vary depending on the specific matrix, instrumentation, and method used.
Experimental Protocols
Protocol 1: Generic QuEChERS Sample Extraction and Cleanup
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, soil).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for fatty matrices).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract:
-
Collect the supernatant and transfer it to an autosampler vial for GC-MS/MS analysis.
-
Protocol 2: GC-MS/MS Analysis Conditions
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80 °C (hold 1 min), ramp to 180 °C at 20 °C/min, then ramp to 280 °C at 5 °C/min (hold 5 min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
This compound Transitions (Example):
-
Quantifier: m/z 345 -> 275
-
Qualifier: m/z 345 -> 310
-
-
Collision Gas: Argon.
-
Visualizations
Caption: General workflow for multi-residue analysis of this compound.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS [mdpi.com]
- 2. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimal Column Selection for Ketodieldrin and its Isomers
Welcome to the technical support center for chromatographic separation of Ketodieldrin. This resource provides researchers, scientists, and drug development professionals with detailed guidance on selecting the optimal gas chromatography (GC) column for the analysis of this compound and its isomers. Here you will find answers to frequently asked questions, troubleshooting guides for common separation issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound and its isomers?
This compound, a metabolite of the organochlorine pesticide dieldrin, can exist as multiple isomers, including stereoisomers (enantiomers and diastereomers). These isomers often have nearly identical physical and chemical properties, such as boiling point and polarity, which makes their separation by conventional chromatographic techniques challenging. Achieving optimal separation is crucial for accurate quantification and toxicological assessment.
Q2: What is the recommended starting point for GC column selection?
For the analysis of organochlorine pesticides like this compound, the standard approach is gas chromatography with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).[1][2] The initial column choice should be a low-to-mid polarity phase.
-
Low-Polarity Columns: A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5ms) is a robust starting point.[3] These columns primarily separate compounds based on their boiling points.
-
Mid-Polarity Columns: If co-elution is an issue, a mid-polarity column, such as one containing 14% cyanopropylphenyl, can offer different selectivity and may resolve closely eluting isomers.[4][5]
Q3: When is a chiral column necessary for separating this compound isomers?
A chiral column is essential when the goal is to separate enantiomers—isomers that are non-superimposable mirror images of each other. Standard achiral columns cannot distinguish between enantiomers. For chiral separations of compounds like photodieldrin (a related chiral compound), columns with a cyclodextrin-based stationary phase have proven effective.
-
Recommended Chiral Phases: Derivatized cyclodextrins, such as those based on beta-cyclodextrin or gamma-cyclodextrin, are commonly used as chiral selectors in GC stationary phases for resolving enantiomers of various compounds.
Q4: How do column dimensions (length, ID, film thickness) affect the separation?
The physical dimensions of the column play a critical role in chromatographic performance. Optimizing these parameters can significantly improve the resolution of challenging isomer pairs.
| Parameter | Effect on Separation | Recommendation for Isomer Analysis |
| Stationary Phase | Primary driver of selectivity. Determines the separation mechanism (e.g., boiling point, polarity, chirality). | Start with a 5% phenyl phase. If resolution is poor, increase polarity or use a chiral phase for enantiomers. |
| Column Length | Increases efficiency and resolution. Doubling the length increases resolution by about 40%, but also doubles analysis time. | A 30m column is standard. For very complex separations, a 60m column may provide the necessary resolution. |
| Internal Diameter (ID) | Affects efficiency and sample capacity. Narrower columns (e.g., 0.18-0.25 mm) provide higher efficiency (sharper peaks), while wider columns (0.32-0.53 mm) have higher capacity. | A 0.25 mm ID column offers a good balance for most analytical applications. |
| Film Thickness | Impacts retention and resolution. Thicker films increase retention, which can be useful for volatile compounds. Thinner films allow for lower elution temperatures. | A standard film thickness of 0.25 µm is suitable for most pesticide analyses. |
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound and its isomers.
Problem: Poor Resolution or Complete Co-elution of Isomers
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
}
Caption: Troubleshooting workflow for poor isomer separation.
Possible Causes & Solutions:
-
Suboptimal GC Oven Program: The temperature ramp rate may be too fast.
-
Solution: Decrease the ramp rate (e.g., from 10°C/min to 2-5°C/min) or add an isothermal hold at a temperature that maximizes the separation between the target peaks.
-
-
Incorrect Stationary Phase: The column may not have the right selectivity for the isomers.
-
Solution: If using a non-polar column, switch to a mid-polarity phase (e.g., 14% cyanopropylphenyl or 35% phenyl). If enantiomers are suspected, a chiral cyclodextrin-based column is required.
-
-
Insufficient Column Efficiency: The column may be too short or have too wide of an internal diameter.
-
Solution: Increase the column length (e.g., from 30m to 60m) or switch to a column with a smaller internal diameter (e.g., from 0.32mm to 0.25mm) to increase the number of theoretical plates.
-
Problem: Peak Tailing for Target Analytes
Possible Causes & Solutions:
-
Active Sites in the System: Organochlorine pesticides are susceptible to degradation or adsorption on active sites within the GC system. This can occur in the inlet liner, at the head of the column, or on contaminated surfaces.
-
Solution: Use an ultra-inert inlet liner. Trim the first 10-20 cm from the front of the column to remove non-volatile residues. Ensure all system components are scrupulously clean.
-
-
Column Degradation: The stationary phase may be damaged due to oxygen exposure at high temperatures or injection of aggressive solvents.
-
Solution: Check for leaks in the system. Ensure the carrier gas is high purity and filtered through an oxygen trap. If the column is old and has been used extensively, it may need to be replaced.
-
Problem: Low Sensitivity or Loss of Response
Possible Causes & Solutions:
-
Analyte Degradation: Endrin and DDT are often used as indicator compounds to test system inertness; their degradation suggests that other pesticides like this compound may also be degrading.
-
Solution: Perform an injection port inertness test. Replace the liner and septum. If degradation persists, it may be occurring on the column.
-
-
Detector Contamination (ECD): The Electron Capture Detector is highly sensitive but can become contaminated, leading to a loss of response.
-
Solution: Bake out the detector according to the manufacturer's instructions. Ensure high-purity makeup gas is used.
-
-
Leaks in the System: Leaks in the gas lines or at the column fittings can lead to lower flow rates and compromised sensitivity.
-
Solution: Use an electronic leak detector to check all fittings from the gas source to the detector.
-
Experimental Protocols
Recommended GC-ECD/MS Method for Isomer Separation
This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and isomers of interest.
dot graph G { layout=dot; rankdir=TB; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
}
Caption: General experimental workflow for this compound analysis.
Sample Preparation
-
Extraction: Extract this compound from the sample matrix using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Cleanup: To remove interferences that can affect the GC analysis, a cleanup step using Florisil or silica gel column chromatography is often required.
Instrumental Parameters
The following table outlines recommended starting parameters for a GC-ECD or GC-MS system.
| Parameter | Recommended Setting | Notes |
| GC System | Gas Chromatograph with ECD or Mass Spectrometer | ECD is highly sensitive to halogenated compounds; MS provides structural confirmation. |
| Column | Primary: 30 m x 0.25 mm ID, 0.25 µm, 5% Phenyl Polysiloxane (e.g., DB-5ms) Confirmation/Chiral: 30 m x 0.25 mm ID, 0.25 µm, Derivatized β-Cyclodextrin | A dual-column setup can be used for confirmation. |
| Inlet | Split/Splitless | Use splitless mode for trace-level analysis. |
| Inlet Temperature | 250 °C | |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium or Hydrogen | Maintain a constant flow rate (e.g., 1.0-1.5 mL/min for He). |
| Oven Program | Initial: 100°C, hold 1 min Ramp 1: 15°C/min to 200°C Ramp 2: 5°C/min to 300°C, hold 5 min | This is a starting point. A slower ramp rate may be needed to resolve isomers. |
| Detector | ECD: 300-320°C; Makeup Gas: Nitrogen MS: Transfer line 280°C; Ion Source 230°C; Scan or SIM mode |
References
Technical Support Center: Recovery of Ketodieldrin from Fatty Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Ketodieldrin from fatty tissues.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound from fatty matrices.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Incomplete Extraction: The solvent may not be effectively penetrating the tissue matrix and solubilizing the lipophilic this compound. | • Ensure the tissue is thoroughly homogenized to increase the surface area for extraction.• Use a combination of polar and non-polar solvents (e.g., acetonitrile followed by hexane partitioning) to disrupt lipid-protein interactions and dissolve the analyte.[1]• Consider accelerated solvent extraction techniques.[1] |
| Analyte Partitioning into Fat Layer: During liquid-liquid extraction, the highly lipophilic this compound may remain in the discarded fat layer. | • For QuEChERS-based methods in high-fat samples, a freeze-out step can help to remove lipids before proceeding.[2]• Ensure vigorous shaking during the partitioning step to maximize the transfer of this compound into the extraction solvent. | |
| Inefficient Cleanup: The cleanup step may be removing the analyte along with the lipids. | • Optimize the elution solvent in Solid-Phase Extraction (SPE) to ensure this compound is eluted while lipids are retained.• Gel Permeation Chromatography (GPC) is highly effective at separating lipids from smaller molecules like pesticides based on size and can yield high recoveries.[3][4] | |
| High Variability in Results | Inconsistent Homogenization: Non-uniform sample preparation leads to variable extraction efficiency. | • Standardize the homogenization procedure, including time and speed.• For larger samples, consider cryo-grinding to ensure a homogenous powder. |
| Matrix Effects in Analysis: Co-extracted lipids and other matrix components can interfere with the detection and quantification of this compound, causing signal suppression or enhancement. | • Implement a more rigorous cleanup method such as GPC or SPE with Florisil.• Use a matrix-matched calibration curve or an internal standard to compensate for matrix effects. | |
| Instrument Contamination | Insufficient Lipid Removal: Residual lipids in the final extract can contaminate the gas chromatography (GC) inlet, column, and detector. | • Incorporate a dedicated lipid removal step. Gel Permeation Chromatography (GPC) is highly recommended for this purpose as it can remove a high percentage of lipid material.• For QuEChERS, consider a dispersive SPE with C18 sorbent to remove nonpolar interferences. |
| Poor Chromatographic Peak Shape | Co-eluting Interferences: Matrix components that were not removed during cleanup can co-elute with this compound, affecting peak shape and integration. | • Improve the cleanup procedure. Florisil SPE is known for its effectiveness in removing interfering substances from fatty extracts.• Adjust the GC temperature program to better separate this compound from interfering peaks. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for recovering this compound from fatty tissues?
A1: A multi-step approach is often necessary. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common starting point, involving extraction with a solvent like acetonitrile followed by a salting-out step. However, for high-fat matrices, modifications are often required to improve the recovery of nonpolar compounds like this compound. This may include a subsequent liquid-liquid partitioning step with a nonpolar solvent like hexane and a robust cleanup procedure.
Q2: How can I effectively remove the high lipid content from my extract?
A2: Several techniques are effective for lipid removal. Gel Permeation Chromatography (GPC) is a highly efficient method that separates compounds based on their molecular size, allowing for the removal of large lipid molecules while recovering smaller pesticide molecules with high efficiency. Solid-Phase Extraction (SPE) with sorbents like Florisil or C18-bonded silica is also widely used and effective. For QuEChERS-based methods, a dispersive SPE (d-SPE) cleanup step with C18 is often employed to reduce lipid content.
Q3: What are the expected recovery rates for this compound from fatty tissues?
A3: Recovery rates can vary significantly depending on the chosen extraction and cleanup methodology. With optimized methods, it is possible to achieve high recovery rates. For instance, GPC cleanup has been shown to yield recoveries greater than 95% for Dieldrin, a closely related compound. SPE with Florisil has demonstrated average recoveries for various organochlorine pesticides in fatty foods ranging from 85% to 107%. The use of newer cleanup techniques like Enhanced Matrix Removal—Lipid (EMR—Lipid) has also shown to improve recoveries of traditionally difficult-to-analyze nonpolar pesticides.
Q4: Can I use a commercial kit for the extraction?
A4: Yes, commercial kits, particularly those based on the QuEChERS method, are available and can be a good starting point. However, it is crucial to verify that the kit's protocol is suitable for high-fat matrices. You may need to incorporate additional cleanup steps, such as those mentioned in this guide, to achieve optimal results for this compound recovery.
Q5: How do I prevent contamination of my analytical instrument?
A5: The most critical step is to ensure your final extract is as clean as possible. Insufficient removal of lipids is a primary cause of instrument contamination, particularly for GC systems. Implementing an effective lipid removal technique like GPC or a thorough SPE cleanup is essential. Regularly replacing the GC inlet liner and trimming the analytical column can also help mitigate contamination issues.
Quantitative Data Summary
The following table summarizes reported recovery rates for organochlorine pesticides (including compounds structurally similar to this compound) from fatty matrices using various cleanup techniques.
| Cleanup Technique | Matrix | Analyte(s) | Average Recovery (%) | Reference |
| Gel Permeation Chromatography (GPC) | Fish Extract | Dieldrin, DDT, Endrin, etc. | > 95% | |
| Solid-Phase Extraction (Florisil) | Meats, Fish, Shellfish | 14 Organochlorine Pesticides | 85 - 107% | |
| QuEChERS with EMR—Lipid Cleanup | Whole Milk | Organochlorine Pesticides | 70 - 120% | |
| QuEChERS with d-SPE (C18/PSA) | Avocado (15% fat) | Hexachlorobenzene | 27 ± 1% |
Note: The lower recovery for hexachlorobenzene in the high-fat avocado sample highlights the challenges of using a standard QuEChERS method for nonpolar analytes in fatty matrices without further optimization.
Experimental Protocols
Protocol 1: Extraction and Cleanup using QuEChERS with d-SPE
This protocol is a modified QuEChERS method suitable for fatty tissues.
-
Sample Homogenization: Weigh 10-15 g of the homogenized fatty tissue into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of acetonitrile (containing 1% acetic acid). Shake vigorously for 1 minute.
-
Salting-Out: Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate. Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at >3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a tube containing d-SPE sorbent (e.g., a mixture of C18 and primary secondary amine - PSA) and anhydrous magnesium sulfate.
-
Final Centrifugation: Shake for 30 seconds and centrifuge at high speed for 2-3 minutes.
-
Analysis: The resulting supernatant can be analyzed by GC-ECD or GC-MS.
Protocol 2: Cleanup using Gel Permeation Chromatography (GPC)
This protocol describes a general procedure for GPC cleanup of a crude extract obtained from fatty tissue.
-
Crude Extract Preparation: Extract this compound from the fatty tissue using a suitable solvent extraction method (e.g., homogenization with hexane/acetone). Concentrate the extract to a small volume.
-
GPC System Preparation: Equilibrate the GPC column (e.g., Bio-Beads S-X3) with the mobile phase (e.g., cyclohexane/ethyl acetate).
-
Calibration: Calibrate the GPC system by injecting a solution containing both a lipid standard (e.g., corn oil) and a this compound standard to determine their respective elution times.
-
Sample Injection: Inject the concentrated crude extract onto the GPC column.
-
Fraction Collection: Collect the eluent fraction corresponding to the elution time of this compound, while diverting the earlier-eluting lipid fraction to waste.
-
Concentration and Analysis: Concentrate the collected fraction and analyze it using GC-ECD or GC-MS.
Visualizations
Caption: Experimental workflow for this compound recovery.
Caption: Troubleshooting decision tree for low this compound recovery.
References
Technical Support Center: Deconvolution of Ketodieldrin Spectra
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the deconvolution of Ketodieldrin spectra, particularly in the presence of co-eluting mixtures.
Frequently Asked Questions (FAQs)
Q1: What is spectral deconvolution and why is it necessary for this compound analysis?
A1: Spectral deconvolution is a computational process used to separate the mass spectra of individual compounds from a composite spectrum that results from co-eluting substances in a chromatographic run.[1] In the analysis of this compound, a pesticide that can be found in complex matrices like soil or biological tissues, it is common for other compounds to elute from the gas chromatography (GC) column at the same time.[2][3] This co-elution results in overlapping mass spectra, making it difficult to accurately identify and quantify this compound. Deconvolution algorithms help to mathematically resolve these overlapping signals, ensuring more accurate results.[4]
Q2: What are some common software tools used for the deconvolution of pesticide spectra?
A2: Several software packages are available for the deconvolution of GC-MS data. One of the most commonly cited is the Automated Mass Spectral Deconvolution and Identification System (AMDIS), often used in conjunction with the NIST Mass Spectral Library.[5] Other software solutions, such as AnalyzerPro, are also designed to automatically deconvolve co-eluting chromatographic peaks. These tools can significantly reduce the time required for data review from hours to minutes and improve the quality of the results by minimizing false positives and negatives.
Q3: What are the most common analytical challenges when analyzing for this compound and related compounds?
A3: The analysis of organochlorine pesticides like this compound and its relatives, dieldrin and endrin, presents several challenges. These compounds can be prone to degradation in the hot GC inlet, leading to inaccurate quantification. Co-elution with other pesticides or matrix components is a significant issue that can interfere with identification and quantification. Furthermore, achieving the low detection limits required for regulatory compliance can be challenging, especially in complex sample matrices.
Q4: Can I use the same method for this compound as for other organochlorine pesticides?
A4: While general methods for organochlorine pesticide analysis provide a good starting point, method optimization is often necessary for each specific analyte and matrix. This compound may have a unique retention time and fragmentation pattern compared to other pesticides. Therefore, it is crucial to develop and validate a method specifically for this compound, especially when dealing with co-eluting compounds. This may involve adjusting the GC temperature program, carrier gas flow rate, or the mass spectrometer's acquisition parameters.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis and spectral deconvolution of this compound.
Issue: Peak tailing is observed for the this compound peak.
-
Possible Cause 1: Active sites in the GC system.
-
Solution: Active sites in the injector liner, column, or connections can cause polar analytes to tail. It is recommended to use a deactivated liner and to trim a small portion (e.g., 10-20 cm) from the front of the GC column. Ensure all fittings are clean and properly installed.
-
-
Possible Cause 2: Co-eluting compound.
-
Solution: A co-eluting impurity can manifest as a shoulder or tail on the main peak. Adjusting the GC oven temperature program (e.g., using a slower ramp rate) can improve separation. If co-elution persists, a different GC column with a different stationary phase may be necessary to alter selectivity.
-
Issue: Poor resolution between this compound and an unknown peak.
-
Possible Cause 1: Inadequate chromatographic separation.
-
Solution: Optimize the GC method to improve separation. This can include lowering the initial oven temperature, reducing the temperature ramp rate, or increasing the column length. Verifying the carrier gas flow rate is also important.
-
-
Possible Cause 2: Column degradation.
-
Solution: Over time, the stationary phase of the GC column can degrade, leading to a loss of resolution. After confirming that the rest of the GC system is functioning correctly, it may be time to replace the column.
-
Issue: No peak is detected for this compound.
-
Possible Cause 1: Sample preparation issue.
-
Solution: Verify the sample extraction and cleanup procedure to ensure that this compound is not being lost during this stage. Check the final sample concentration to ensure it is above the instrument's limit of detection.
-
-
Possible Cause 2: GC-MS system malfunction.
-
Solution: Check the basic functioning of the GC-MS system. Ensure the syringe is injecting the sample correctly, the carrier gas is flowing, the MS is tuned, and there are no leaks. A blown filament in the MS source is also a possibility.
-
Issue: Deconvolution software is not correctly identifying this compound.
-
Possible Cause 1: Poor quality mass spectrum.
-
Solution: If the signal-to-noise ratio is low or if there is significant interference from co-eluting compounds, the deconvolution software may struggle to find a good match in the library. Improve the chromatography to get cleaner peaks and consider using a higher concentration standard to obtain a clean reference spectrum.
-
-
Possible Cause 2: Incorrect library or search parameters.
-
Solution: Ensure that the mass spectral library you are using contains an entry for this compound. Check the deconvolution software's settings to make sure the search parameters (e.g., retention time window, match factor threshold) are appropriate.
-
Experimental Protocols
1. General Sample Preparation for this compound in Soil
This protocol provides a general guideline for the extraction and cleanup of this compound from soil samples.
-
Extraction:
-
Weigh 10 g of a homogenized soil sample into a beaker.
-
Add a surrogate standard to the sample to monitor extraction efficiency.
-
Extract the sample with 50 mL of a 1:1 mixture of acetone and hexane using sonication for 15 minutes.
-
Allow the soil to settle and decant the solvent into a collection flask.
-
Repeat the extraction two more times, combining the solvent extracts.
-
-
Cleanup:
-
Concentrate the extracted solvent to approximately 1 mL using a rotary evaporator.
-
Perform a solvent exchange to hexane.
-
Clean the extract using a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering matrix components.
-
Elute the this compound from the SPE cartridge with an appropriate solvent mixture (e.g., hexane with a small percentage of diethyl ether).
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
Add an internal standard for quantification.
-
2. GC-MS Analysis Protocol
The following table outlines a starting point for GC-MS parameters for the analysis of this compound. These parameters should be optimized for your specific instrument and application.
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS System | Agilent 7010C Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) |
3. Hypothetical Quantitative Data for Deconvolution
The table below presents hypothetical, yet realistic, data for this compound and a potential co-eluting interferent for illustrative purposes. This data can be used to understand the output of deconvolution software.
| Compound | Retention Time (min) | Quantifying Ion (m/z) | Qualifying Ions (m/z) |
| This compound | 15.25 | 345 | 277, 241 |
| Interferent A | 15.25 | 347 | 279, 243 |
In this scenario, the deconvolution software would use the subtle differences in the mass spectra (the different m/z values of the ions) to separate the signals of this compound and Interferent A, even though they elute at the same time.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for co-elution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : Shimadzu (Europe) [shimadzu.eu]
- 3. Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 5. whitman.edu [whitman.edu]
Calibration strategies for non-linear responses in Ketodieldrin analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear responses during the analysis of Ketodieldrin.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound, leading to non-linear calibration curves.
Question: My calibration curve for this compound is showing a distinct curve or plateau at higher concentrations. What are the potential causes and how can I fix it?
Answer: A plateauing calibration curve at higher concentrations is a common sign of detector saturation or non-linear detector response, particularly with an Electron Capture Detector (ECD) which is frequently used for organochlorine pesticides like this compound.[1]
Potential Causes and Solutions:
| Potential Cause | Description | Troubleshooting Steps |
| Detector Saturation | The detector's response becomes non-proportional at high analyte concentrations, leading to a flattening of the curve.[2] | 1. Reduce Analyte Concentration: Dilute the higher concentration standards and samples to fall within the linear range of the detector. 2. Adjust Injection Volume: Decrease the injection volume to introduce less analyte into the system. 3. Optimize Detector Settings: For GC-ECD, adjusting the make-up gas flow rate can sometimes extend the linear range.[1] |
| Matrix Effects | Co-eluting compounds from the sample matrix can enhance or suppress the analyte signal, leading to deviations from linearity. This is a common issue in the analysis of organochlorine pesticides in complex matrices like soil or biological samples. | 1. Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE) or Gel Permeation Chromatography (GPC), to remove interfering matrix components.[3] 2. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects. |
| Analyte Degradation | This compound, like other organochlorine pesticides, can be susceptible to degradation in the GC inlet, especially if the inlet is not properly maintained. This can lead to a loss of analyte at higher concentrations and contribute to non-linearity. | 1. Inlet Maintenance: Regularly replace the GC inlet liner and septum. Use of an inert liner is recommended.[4] 2. Optimize Inlet Temperature: A lower inlet temperature may reduce thermal degradation, but it must be high enough to ensure complete volatilization of the analyte. |
Question: I am observing poor accuracy and precision at the lower end of my calibration curve for this compound. What could be the issue?
Answer: Inaccurate or imprecise results at low concentrations, even when the higher end of the curve appears linear, can be a symptom of using an inappropriate regression model or not accounting for heteroscedasticity.
Potential Causes and Solutions:
| Potential Cause | Description | Troubleshooting Steps |
| Inappropriate Calibration Model | A simple linear regression may not be adequate to model the concentration-response relationship across the entire calibration range. | 1. Use a Quadratic (Second-Order Polynomial) Model: A quadratic equation of the form y = ax² + bx + c can often provide a better fit for non-linear data. 2. Evaluate the Fit: Use residual plots to assess the goodness of fit. A random distribution of residuals around the x-axis indicates a good fit. |
| Heteroscedasticity | The variance of the response is not constant across the calibration range. Typically, the absolute error is larger at higher concentrations. Unweighted linear regression gives more weight to the higher concentration points, leading to poor accuracy at the lower end. | 1. Apply Weighted Least Squares (WLS) Regression: Use a weighting factor, such as 1/x or 1/x², to give more importance to the lower concentration data points. This can significantly improve the accuracy of the calibration at the low end. 2. Software Implementation: Most modern chromatography data systems (CDS) have options for applying weighted regression. |
Frequently Asked Questions (FAQs)
Q1: What is a non-linear response in the context of this compound analysis?
A1: A non-linear response occurs when the analytical instrument's signal is not directly proportional to the concentration of this compound. Instead of a straight line, the calibration curve will show a curve, often bending towards the concentration axis at higher concentrations.
Q2: Is it acceptable to use a non-linear calibration curve for quantification?
A2: Yes, it is acceptable to use a non-linear calibration model, such as a quadratic fit, provided that the model accurately describes the concentration-response relationship. The chosen model must be validated to ensure that the accuracy and precision of the measurements meet the requirements of the analytical method. Regulatory guidelines often require justification for the use of non-linear models.
Q3: How many calibration points are recommended for a non-linear curve?
A3: For a non-linear calibration curve, more calibration points are generally required than for a linear one to accurately define the curve. A minimum of 5-6 non-zero standards is recommended to adequately model a quadratic relationship. The standards should be distributed evenly across the expected concentration range of the samples.
Q4: What are "matrix effects" and how do they affect this compound analysis?
A4: Matrix effects are the influence of co-extracted compounds from the sample matrix on the analytical signal of the target analyte (this compound). These effects can either suppress or enhance the signal, leading to underestimation or overestimation of the this compound concentration. Matrix effects are a common cause of non-linearity in the analysis of organochlorine pesticides in complex samples.
Q5: What are the typical instrument parameters for this compound analysis by GC-ECD?
A5: While specific parameters should be optimized for your instrument and application, a typical starting point for the analysis of organochlorine pesticides like this compound by GC-ECD would be:
| Parameter | Typical Setting |
| Column | A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5) is commonly used. |
| Injector Temperature | 250 °C |
| Detector Temperature | 300-320 °C |
| Carrier Gas | Helium or Nitrogen |
| Oven Temperature Program | A temperature ramp from a low initial temperature (e.g., 100-150 °C) to a final temperature of around 300 °C. |
| Makeup Gas | Nitrogen or Argon/Methane, with the flow rate optimized for detector response. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Evaluation of Linearity
This protocol describes the preparation of calibration standards for this compound and the initial assessment of the calibration curve's linearity.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of certified this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., hexane or iso-octane) to prepare a primary stock solution of a high concentration (e.g., 100 µg/mL).
2. Preparation of Working Standards:
-
Perform serial dilutions of the primary stock solution to prepare a series of at least 6-8 working standards covering the desired calibration range (e.g., 0.5 to 100 ng/mL).
3. Instrumental Analysis:
-
Analyze each working standard in triplicate using the optimized GC-ECD method.
4. Data Analysis:
-
Plot the average peak area response versus the concentration of this compound.
-
Perform a linear regression and a quadratic regression on the data.
-
Examine the coefficient of determination (R²) for both models. While a high R² is necessary, it is not sufficient to confirm linearity.
-
Plot the residuals for the linear regression. A random pattern of residuals around zero suggests a good linear fit. A systematic, curved pattern indicates that a non-linear model is more appropriate.
Protocol 2: Application of Weighted Least Squares (WLS) Regression
This protocol outlines the steps to apply WLS regression to a non-linear calibration curve.
1. Data Acquisition:
-
Obtain the concentration and response data from the analysis of your calibration standards as described in Protocol 1.
2. Selection of Weighting Factor:
-
Common weighting factors for analytical calibration are 1/x, 1/x², 1/y, or 1/y², where x is the concentration and y is the response. The most appropriate weighting factor is often determined empirically.
3. Regression Analysis:
-
Use the functionality within your chromatography data system or a statistical software package to perform a weighted least squares regression using your chosen weighting factor.
4. Evaluation of the Weighted Model:
-
Compare the accuracy of the calibration standards, particularly at the lower concentrations, with and without weighting. The weighted model should provide more accurate back-calculated concentrations for the low-level standards.
-
Examine the weighted residuals plot. The weighting should result in a more uniform distribution of residuals across the concentration range.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for non-linear calibration curves.
References
Technical Support Center: Ketodieldrin Extraction from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the extraction of Ketodieldrin from soil matrices, particularly those with high organic matter content.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound recovery from high-organic matter soil is consistently low. What are the potential causes and solutions?
A1: Low recovery of this compound from soils rich in organic matter is a common challenge. The primary reason is the strong binding of this hydrophobic compound to the organic components of the soil, such as humic and fulvic acids.[1][2]
Troubleshooting Steps:
-
Optimize Solvent Selection: Single solvents may be ineffective. Use a mixture of polar and non-polar solvents to disrupt the strong interactions between this compound and soil organic matter. A common and effective combination is a 1:1 (v/v) mixture of acetone and hexane.[3]
-
Increase Extraction Time and Temperature: For methods like Soxhlet extraction, increasing the extraction time can enhance recovery. For Accelerated Solvent Extraction (ASE), optimizing the temperature (e.g., 100-130°C) can improve extraction efficiency by increasing solvent penetration and analyte solubility.[4]
-
Incorporate a Co-solvent or Modifier: Adding a small amount of a more polar solvent like methanol to your primary extraction solvent can help to displace the analyte from active sites on the soil organic matter.
-
Sample Pre-treatment: Ensure your soil sample is thoroughly dried and homogenized. For high-organic matter soils, grinding the sample to a fine powder increases the surface area available for solvent interaction. Mixing the soil with a drying agent like anhydrous sodium sulfate until it is a free-flowing powder can also improve extraction efficiency.[3]
-
Consider a Different Extraction Technique: If you are using a simple shake-flask extraction, consider switching to a more exhaustive technique like Automated Soxhlet Extraction, ASE, or a QuEChERS-based method, which are generally more effective for complex matrices.
Q2: I am observing significant matrix effects in my GC analysis. How can I mitigate this?
A2: Matrix effects, which can cause either enhancement or suppression of the analytical signal, are common in the analysis of complex samples like soil extracts. These effects are often due to co-extracted non-volatile substances from the soil matrix that can accumulate in the GC inlet and column, affecting the transfer of the analyte to the detector.
Troubleshooting Steps:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank soil extract that has been processed through the same extraction and cleanup procedure as your samples. This helps to compensate for matrix-induced signal enhancement or suppression.
-
Use of Internal Standards: The use of a suitable internal standard that is chemically similar to this compound can help to correct for variations in injection volume and matrix effects.
-
Enhanced Cleanup: Your extract may require additional cleanup steps to remove interfering co-extractives. Techniques like solid-phase extraction (SPE) with cartridges containing Florisil® or silica gel can be effective. Gel permeation chromatography (GPC) is another powerful technique for removing high-molecular-weight interferences.
-
Injector Maintenance: Regularly clean or replace the GC inlet liner and septum to prevent the buildup of non-volatile matrix components.
Q3: What is the most suitable extraction method for this compound in soils with high organic matter?
A3: There is no single "best" method, as the optimal choice depends on factors like laboratory resources, sample throughput requirements, and the specific characteristics of the soil. However, for challenging matrices like high-organic matter soils, more robust methods are generally recommended:
-
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption. It has been shown to be effective for a wide range of organic pollutants in soil.
-
Automated Soxhlet Extraction: This is a classic and exhaustive extraction technique. While it is more time-consuming and uses more solvent than ASE, it is very effective for strongly sorbed analytes.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method has been successfully adapted for soil analysis. It involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.
Q4: Can I use Gas Chromatography with an Electron Capture Detector (GC-ECD) for this compound analysis?
A4: Yes, GC-ECD is a highly sensitive and selective detector for halogenated compounds like this compound and is a common choice for the analysis of organochlorine pesticides. However, it is also sensitive to other co-extracted halogenated compounds, which may interfere with the analysis. For confirmation of results, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended due to its higher selectivity.
Quantitative Data on Extraction Efficiency
Due to the limited availability of specific quantitative data for this compound recovery from soils with varying organic matter in the public literature, the following table presents illustrative recovery data for a similar organochlorine pesticide (Dieldrin) to demonstrate the expected trend. These values are representative and may vary depending on the specific soil type, extraction method, and analytical conditions.
| Soil Type | Organic Matter (%) | Extraction Method | Typical Dieldrin Recovery (%) |
| Sandy Loam | 1.5 | Soxhlet (Acetone/Hexane) | 95 ± 5 |
| Silt Loam | 4.2 | Soxhlet (Acetone/Hexane) | 88 ± 7 |
| Peat | 35.0 | Soxhlet (Acetone/Hexane) | 75 ± 10 |
| Sandy Loam | 1.5 | ASE (Acetone/Hexane) | 98 ± 4 |
| Silt Loam | 4.2 | ASE (Acetone/Hexane) | 92 ± 6 |
| Peat | 35.0 | ASE (Acetone/Hexane) | 85 ± 8 |
This table is for illustrative purposes only and is based on typical recovery data for Dieldrin, a structurally related organochlorine pesticide.
Experimental Protocols
Automated Soxhlet Extraction (Based on US EPA Method 3541)
-
Sample Preparation: Air-dry the soil sample at room temperature. Grind the sample to a fine powder using a mortar and pestle. Mix 10 g of the homogenized soil with 10 g of anhydrous sodium sulfate until a free-flowing powder is obtained.
-
Extraction: Place the soil mixture in a cellulose extraction thimble. Add 150 mL of a 1:1 (v/v) acetone/hexane mixture to the Soxhlet apparatus.
-
Extraction Conditions: Extract the sample for 6-8 hours at a rate of 4-6 cycles per hour.
-
Concentration: After extraction, cool the extract and concentrate it to approximately 5 mL using a rotary evaporator.
-
Solvent Exchange: Add 50 mL of hexane and re-concentrate to 1 mL. This step is repeated twice to ensure complete removal of the acetone.
-
Cleanup (if necessary): The extract can be further cleaned using a Florisil® column to remove polar interferences.
-
Analysis: The final extract is then analyzed by GC-ECD or GC-MS.
Accelerated Solvent Extraction (ASE) (Based on US EPA Method 3545A)
-
Sample Preparation: As described for Soxhlet extraction, prepare a mixture of 10 g of soil and 10 g of anhydrous sodium sulfate.
-
Cell Loading: Place the mixture into an appropriate sized extraction cell.
-
Extraction Conditions:
-
Solvent: 1:1 (v/v) Acetone/Hexane
-
Pressure: 1500 psi
-
Temperature: 120°C
-
Static Time: 5 minutes
-
Number of Cycles: 2
-
-
Collection and Concentration: The extract is collected in a vial and concentrated to 1 mL under a gentle stream of nitrogen.
-
Cleanup and Analysis: Proceed with cleanup and analysis as described for the Soxhlet method.
QuEChERS-based Extraction
-
Sample Hydration: To a 50 mL centrifuge tube, add 10 g of soil and 10 mL of water. Vortex for 1 minute and let it stand for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) and shake immediately and vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). Vortex for 30 seconds and centrifuge.
-
Analysis: The cleaned extract is ready for GC analysis.
Visualizations
Caption: Experimental workflow for this compound analysis in soil.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Humic Substances and their Relation to Pesticide Sorption in Eight Volcanic Soils - Advances in Weed Science [awsjournal.org]
- 2. The effect of humic acid products on pesticides. • Humic Acid, Seaweed extract, Amino acid Manufacturer [humicchina.com]
- 3. epa.gov [epa.gov]
- 4. ars.usda.gov [ars.usda.gov]
Validation & Comparative
Ketodieldrin Certified Reference Materials: A Comparative Guide for Researchers
For scientists engaged in drug development, environmental analysis, and toxicology studies, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) of Ketodieldrin, a metabolite of the organochlorine pesticide dieldrin, are crucial for ensuring the quality and validity of these measurements. This guide provides a comparative overview of commercially available this compound CRMs and outlines a typical analytical workflow for its quantification.
Comparison of this compound Certified Reference Materials
The selection of a suitable CRM is critical for the calibration of analytical instruments, validation of methods, and as a quality control standard. Below is a comparison of this compound CRMs offered by different suppliers. It is important to note that availability and specifications may change, and users should always refer to the supplier's certificate of analysis for the most current information.
| Supplier | Product Name/ID | Purity | Certified Value | Uncertainty | Format | CAS Number |
| AccuStandard | P-146N | Not Specified | Not Specified | Not Specified | Neat | 53494-70-5[1] |
| CPAChem | SB5250.10.10 | 93.5% | 93.5% | +/- 1.5% | Not Specified | Not Specified |
| LGC Standards | TRC-K188700 | >95% (GC)[2] | Not Specified | Not Specified | Neat[2] | 53494-70-5[2] |
The Importance of Certified Reference Materials
Certified Reference Materials are fundamental to achieving accurate and reproducible analytical results. High-quality CRMs, such as those produced in accordance with ISO 17034 and ISO/IEC 17025, provide a direct link to established national or international standards, ensuring the metrological traceability of measurement results. The certificate of analysis accompanying a CRM provides essential information on the certified property value, its uncertainty, and a statement of traceability.
Analytical Workflow for this compound Analysis
The quantification of this compound in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
A generalized workflow for the analysis of this compound using a CRM is depicted in the following diagram:
Caption: General workflow for the analysis of this compound.
Experimental Protocols
Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS. These are generalized methods and may require optimization for specific applications and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. Derivatization may be necessary to improve its thermal stability and chromatographic behavior.
1. Sample Preparation:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate this compound from the sample matrix.
-
Derivatization (if necessary): Silylation is a common derivatization technique for compounds with active hydrogens. To the dried extract, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30-60 minutes.
2. GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Injector: Splitless injection mode at a temperature of 250-280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80-100°C, hold for 1-2 minutes.
-
Ramp: Increase to 280-300°C at a rate of 10-20°C/min.
-
Hold: Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.
-
Transfer Line and Ion Source Temperature: 230-280°C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and is particularly suitable for the analysis of non-volatile or thermally labile compounds in complex matrices without the need for derivatization.
1. Sample Preparation:
-
Extraction: Protein precipitation (for biological fluids) followed by centrifugation, or SPE for cleaner extracts.
2. LC-MS/MS Conditions:
-
LC Column: A reverse-phase C18 column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., <5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 0.2-0.6 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the compound's properties.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves selecting a precursor ion and one or more product ions specific to this compound.
-
Metrological Traceability of a Certified Reference Material
The concept of metrological traceability is central to the value of a CRM. It ensures that the certified value is linked to a recognized reference, such as the International System of Units (SI), through an unbroken chain of comparisons.
Caption: Traceability chain of a this compound CRM.
References
Navigating the Landscape of Ketodieldrin Analysis: A Guide to Inter-laboratory Comparison Studies
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical measurements is paramount. This guide provides an objective comparison of laboratory performance in the analysis of organochlorine pesticides, with a focus on providing a framework for evaluating Ketodieldrin analysis through inter-laboratory comparison studies. Due to the limited availability of proficiency testing (PT) schemes specifically for this compound, this guide leverages data from studies on structurally similar compounds, such as Dieldrin and other organochlorine pesticides, to offer valuable insights into analytical methodologies and expected performance benchmarks.
Understanding Inter-laboratory Comparisons
Inter-laboratory comparisons (ILCs) and proficiency tests (PTs) are essential tools for quality assurance in analytical laboratories. They involve the distribution of identical samples from a central organizer to multiple participating laboratories. Each laboratory analyzes the sample using their own methods and reports the results back to the organizer. The organizer then statistically evaluates the data to assess the performance of each laboratory and the comparability of different analytical methods. A common metric used in this evaluation is the z-score, which indicates how far a laboratory's result is from the consensus value.
Performance in Organochlorine Pesticide Analysis: A Review of Proficiency Testing Data
Table 1: Summary of Laboratory Performance in an Inter-laboratory Comparison for Organochlorine Pesticides in Green Tea [1]
| Analyte | Number of Participants | Consensus Mean (µg/kg) | Between-Laboratory Variation (%) |
| α-Endosulfan | 7 | 273 | 28.9 |
| β-Endosulfan | 7 | 556 | 23.9 |
| Endosulfan sulphate | 7 | 429 | 31.0 |
Table 2: Z-Score Distribution in an Inter-laboratory Comparison for Organochlorine Pesticides in Drinking Water [2]
| Analyte | Satisfactory Results (%) | Questionable Results (%) | Unsatisfactory Results (%) |
| Aldrin | 20 | 20 | 60 |
| β-Endosulfan | 20 | 20 | 60 |
| Heptachlor | 20 | 0 | 80 |
| Lindane | 40 | 0 | 60 |
| p,p'-DDE | 16.7 | 33.3 | 50 |
Table 3: Overall Laboratory Performance for Organochlorine Pesticides in a Fish Homogenate Sample (IAEA-MESL-2019-01-OC) [3]
| Analyte Group | Acceptable Z-Scores (%) | Questionable Z-Scores (%) | Unsatisfactory Z-Scores (%) |
| Organochlorine Pesticides | 62 | 15 | 22 |
These tables highlight the variability in laboratory performance and the importance of participating in proficiency testing to identify and address analytical challenges.
Experimental Protocols for Organochlorine Pesticide Analysis
The methods employed for the analysis of organochlorine pesticides, including this compound, typically involve extraction from the sample matrix, cleanup to remove interfering substances, and instrumental analysis.
A. Sample Extraction and Cleanup: The QuEChERS Method
A widely adopted and efficient method for extracting pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4]
Key Steps of the QuEChERS Protocol:
-
Homogenization: A representative portion of the sample is homogenized.
-
Extraction and Partitioning: The homogenized sample is extracted with acetonitrile, followed by the addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a combination of sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black) to remove interfering matrix components like fatty acids, sugars, and pigments.
-
Centrifugation: The mixture is centrifuged to separate the cleaned extract from the sorbents.
-
Analysis: The final extract is ready for instrumental analysis.
B. Instrumental Analysis: Gas Chromatography
Gas chromatography (GC) is the most common technique for the analysis of organochlorine pesticides.
-
Gas Chromatography with Electron Capture Detector (GC-ECD): This is a highly sensitive and selective detector for halogenated compounds like organochlorine pesticides.[2]
-
Gas Chromatography with Mass Spectrometry (GC-MS): This technique provides both quantification and structural confirmation of the analytes, offering a higher degree of certainty in identification.
A typical analytical workflow for an inter-laboratory comparison study is depicted in the following diagram.
Logical Framework for Method Selection and Validation
The selection and validation of an analytical method are critical steps for any laboratory. The following diagram illustrates the logical relationship between different stages of this process.
Conclusion
While direct inter-laboratory comparison data for this compound remains elusive in publicly accessible reports, the wealth of information available for other organochlorine pesticides, particularly Dieldrin, provides a robust framework for laboratories to benchmark their performance. By employing validated methods such as QuEChERS for sample preparation and GC-ECD or GC-MS for analysis, and by actively participating in relevant proficiency testing schemes, laboratories can ensure the generation of high-quality, reliable data essential for research, drug development, and regulatory compliance. Continuous monitoring of performance through these external quality assessment schemes is a critical component of a comprehensive quality management system.
References
A Comparative Guide to the Analysis of Ketodieldrin: Cross-Validation of LC-MS/MS and GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of organochlorine pesticides, including compounds structurally similar to Ketodieldrin. These values are indicative and may vary based on specific instrumentation, method optimization, and matrix complexity.
| Performance Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.04 - 0.4 µg/L[1] | 0.02 - 0.3 µg/L[2] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/L (estimated) | 0.06 - 0.9 µg/L[2] |
| **Linearity (R²) ** | > 0.99 | > 0.99[3] |
| Accuracy (% Recovery) | 70 - 120% | 70 - 120%[4] |
| Precision (% RSD) | < 15% | < 15% |
| Sample Throughput | Generally higher | Can be lower due to longer run times |
| Derivatization Requirement | Not typically required | Often not required, but can improve performance |
| Matrix Effects | Can be significant (ion suppression/enhancement) | Generally less pronounced |
Experimental Protocols: Methodological Insights
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the analysis of organochlorine pesticides, adaptable for this compound, using both LC-MS/MS and GC-MS.
LC-MS/MS Methodology
Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the analysis of a wide range of compounds. While less conventional for non-polar organochlorine pesticides, methods have been developed that demonstrate its utility.
1. Sample Preparation:
-
Extraction: Solid-Phase Extraction (SPE) is a common technique for extracting and concentrating organochlorine pesticides from aqueous samples. Liquid-Liquid Extraction (LLE) using a solvent like methyl tertiary-butyl ether can also be employed, particularly for plasma samples.
-
Solvent Evaporation and Reconstitution: After extraction, the solvent is typically evaporated under a gentle stream of nitrogen. The residue is then reconstituted in a solvent compatible with the LC mobile phase, such as a mixture of acetonitrile and water.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is often used for the separation of moderately polar to non-polar compounds.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile, often with additives such as formic acid or ammonium formate to improve ionization, is typically employed.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or a specialized interface like Direct-Electron Ionization (Direct-EI) may be more suitable for non-polar compounds like this compound compared to the more common Electrospray Ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte.
GC-MS Methodology
Gas chromatography-mass spectrometry is a well-established and robust technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for organochlorine pesticides.
1. Sample Preparation:
-
Extraction: Similar to LC-MS/MS, LLE or SPE are common extraction techniques. For solid samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be utilized.
-
Cleanup: A cleanup step using sorbents like Florisil or silica may be necessary to remove interfering matrix components.
-
Solvent Exchange: The final extract is typically exchanged into a volatile solvent suitable for GC injection, such as hexane or dichloromethane.
2. Gas Chromatography (GC) Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, TG-5SilMS), is commonly used.
-
Injector: Splitless injection is typically used for trace analysis to maximize the transfer of the analyte onto the column.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature. A typical program might start at 60-80°C and ramp to 280-300°C.
-
Carrier Gas: Helium is the most common carrier gas.
3. Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS.
-
Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte. For even greater selectivity, particularly in complex matrices, Multiple Reaction Monitoring (MRM) can be used with a triple quadrupole mass spectrometer.
Mandatory Visualizations
To better illustrate the workflows and logical comparisons, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
Caption: Logical comparison of LC-MS/MS and GC-MS.
Conclusion
Both LC-MS/MS and GC-MS are capable of the sensitive and selective quantification of this compound. The choice between the two techniques will depend on the specific requirements of the study.
-
GC-MS is the more traditional and arguably more robust method for organochlorine pesticides, often demonstrating excellent sensitivity and being less susceptible to matrix effects. It is a highly reliable choice for targeted analysis of this compound in various matrices.
-
LC-MS/MS offers the advantage of higher throughput and the ability to analyze a wider range of compounds in a single run, which may be beneficial for multi-analyte studies. While it can be more susceptible to matrix effects for non-polar compounds, with appropriate method development, including the choice of ionization source, it can provide accurate and precise quantification.
Ultimately, the selection of the analytical method should be based on a careful consideration of the sample matrix, the required sensitivity, the desired sample throughput, and the available instrumentation and expertise. For regulated environments, method validation according to established guidelines is essential regardless of the chosen technique.
References
Comparative Toxicity Analysis: Ketodieldrin vs. Dieldrin and Endrin
A comprehensive guide for researchers and drug development professionals on the relative toxicity of the organochlorine insecticides Dieldrin and Endrin, and the Dieldrin metabolite, Ketodieldrin. This report synthesizes available experimental data on acute toxicity, outlines relevant experimental methodologies, and visualizes key signaling pathways affected.
The cyclodiene insecticides Dieldrin and Endrin, now banned in many countries due to their persistence and toxicity, continue to be a subject of toxicological research. Understanding the comparative toxicity of these parent compounds and their metabolites, such as this compound, is crucial for assessing environmental and human health risks. This guide provides a detailed comparison based on available scientific literature.
Quantitative Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Dieldrin | Rat | Oral | 38 - 65 | [1][2] |
| Endrin | Rat | Oral | 7.5 - 17.5 | [3] |
| 12-ketoendrin | Rat | Oral | ~1.5 - 3.5* | [4] |
*Note: Estimated based on a study reporting 12-ketoendrin to be approximately five times more toxic than endrin in rats[4].
Experimental Protocols
The determination of acute oral toxicity, specifically the LD50 value, is a standardized procedure. The following protocol is a summary of the widely accepted OECD Guideline 423 for the Testing of Chemicals, "Acute Oral Toxicity – Acute Toxic Class Method".
OECD Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method
Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.
Animal Model:
-
Species: Typically the rat, although other rodent species may be used.
-
Sex: Usually female, as they are often slightly more sensitive.
-
Health Status: Healthy, young adult animals from commonly used laboratory strains. Females should be nulliparous and non-pregnant.
Housing and Feeding Conditions:
-
Animals are housed in appropriate cages with controlled temperature (22 ± 3°C) and humidity (30-70%).
-
Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
Dosing Procedure:
-
Fasting: Animals are fasted (food, but not water, is withheld) for at least 16 hours prior to administration of the test substance.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as corn oil or water.
-
Administration: The substance is administered in a single dose by oral gavage. The volume administered is based on the animal's body weight.
-
Dose Levels: A stepwise procedure is used, starting with a dose expected to be toxic. The outcome of the first dose group determines the dose for the subsequent group. Standard starting doses are 5, 50, 300, and 2000 mg/kg body weight.
Observation:
-
Frequency: Animals are observed for clinical signs of toxicity several times on the day of dosing and at least once daily for 14 days.
-
Parameters: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Individual animal weights are recorded shortly before dosing and weekly thereafter.
-
Mortality: The number of animals that die in each dose group is recorded.
Data Analysis: The method classifies the substance into one of several toxicity classes based on the number of mortalities observed at specific dose levels. While this method does not provide a precise LD50 value, it allows for the estimation of the LD50 range.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of acute neurotoxicity for Dieldrin and Endrin is their interaction with the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system. Additionally, these compounds have been shown to induce oxidative stress and activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
GABAa Receptor Antagonism
Dieldrin and Endrin are non-competitive antagonists of the GABAa receptor. They bind to a site within the chloride ion channel of the receptor, blocking the influx of chloride ions that normally occurs when GABA binds. This inhibition of the inhibitory signal leads to hyperexcitability of the central nervous system, resulting in symptoms such as tremors, convulsions, and in severe cases, death.
References
- 1. Dieldrin - IDLH | NIOSH | CDC [cdc.gov]
- 2. ALDRIN/DIELDRIN - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Major metabolism and acute toxicity of aldrin, dieldrin, and endrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usgs.gov [usgs.gov]
Differential Metabolism of Ketodieldrin in Mammalian Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of Ketodieldrin, a ketonic metabolite of the organochlorine pesticide dieldrin, across various mammalian species. Understanding the species-specific differences in the biotransformation of this compound is crucial for toxicological assessments and for extrapolating animal data to human health risk assessments. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.
Executive Summary
The metabolism of dieldrin, a widely studied pesticide, results in the formation of several metabolites, including a bridged-ketonic structure referred to as this compound or "Klein's metabolite." While the parent compound, dieldrin, has been extensively investigated, specific data on the differential metabolism of this compound across mammalian species remain limited. This guide synthesizes the available information, primarily focusing on rats, rabbits, and monkeys, to highlight species-specific variations in biotransformation and excretion.
Comparative Metabolism of this compound
Available data, largely derived from studies on dieldrin metabolism, indicate that the formation of this compound is a minor metabolic pathway in mammals. The primary routes of dieldrin metabolism involve hydroxylation to form products like 9-hydroxydieldrin and hydrolysis via epoxide hydrolase to yield 6,7-trans-dihydroxydihydroaldrin. However, the formation of the ketonic metabolite showcases interesting species-specific differences.
Data Summary: Excretion of Dieldrin and its Metabolites
| Species | Primary Route of Excretion for Dieldrin & Metabolites | Major Metabolites Identified | This compound (Klein's Metabolite) Formation | Reference |
| Rat | Feces | 9-hydroxydieldrin, 6,7-trans-dihydroxydihydroaldrin | Detected in urine, considered a minor metabolite. | [1][2] |
| Mouse | Feces | 9-hydroxydieldrin, 6,7-trans-dihydroxydihydroaldrin | Detected as a very minor metabolite. | [3] |
| Rabbit | Urine | 6,7-trans-dihydroxydihydroaldrin | Information not available in the reviewed literature. | [4] |
| Monkey | Feces | 9-hydroxydieldrin | Information not available in the reviewed literature. |
Key Observations:
-
Rats and mice primarily excrete dieldrin and its metabolites via the feces. This compound has been identified as a minor urinary metabolite in rats.
-
In contrast, rabbits show a preference for urinary excretion of dieldrin metabolites.
-
Information regarding the specific formation of this compound in rabbits and monkeys is not well-documented in the reviewed literature.
Metabolic Pathways
The formation of this compound from dieldrin is a complex process. While the exact enzymatic steps are not fully elucidated, it is understood to be a minor pathway compared to the primary hydroxylation and hydrolysis reactions. The biotransformation of dieldrin is primarily mediated by the cytochrome P450 monooxygenase system located in the liver microsomes.
Experimental Protocols
The study of this compound metabolism involves both in vivo and in vitro experimental approaches.
In Vivo Studies: Metabolite Identification and Excretion
Objective: To identify and quantify this compound and other metabolites in excreta following administration of the parent compound (dieldrin).
Methodology:
-
Animal Models: Male and female rats (e.g., Wistar strain), rabbits (e.g., New Zealand White), and monkeys (e.g., Rhesus) are commonly used. Animals are housed in metabolism cages to allow for separate collection of urine and feces.
-
Dosing: Radiolabeled ([¹⁴C] or [³H]) dieldrin is administered orally or via intraperitoneal injection. The use of radiolabeled compounds facilitates the tracking and quantification of metabolites.
-
Sample Collection: Urine and feces are collected at regular intervals (e.g., every 24 hours) for a specified period (e.g., 7-10 days).
-
Extraction of Metabolites:
-
Urine: Urine samples are often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. The hydrolyzed urine is then extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Feces: Fecal samples are homogenized and extracted with a suitable solvent system (e.g., methanol/chloroform).
-
-
Analysis: The extracts are concentrated and analyzed using chromatographic techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). Identification of metabolites is typically confirmed using mass spectrometry (MS).
In Vitro Studies: Hepatic Microsomal Metabolism
Objective: To investigate the role of liver enzymes in the metabolism of this compound and to compare metabolic rates between species.
Methodology:
-
Preparation of Liver Microsomes:
-
Livers are obtained from different mammalian species (rats, rabbits, monkeys).
-
The tissue is homogenized in a buffer solution and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes.
-
-
Incubation:
-
A reaction mixture is prepared containing:
-
Liver microsomes
-
This compound (or dieldrin as the substrate)
-
An NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support P450 activity.
-
Buffer solution (e.g., phosphate buffer, pH 7.4).
-
-
The mixture is incubated at 37°C for a specific time period.
-
-
Termination and Extraction: The reaction is stopped by adding a quenching solvent (e.g., acetonitrile or methanol). The mixture is then centrifuged, and the supernatant containing the metabolites is collected.
-
Analysis: The supernatant is analyzed by HPLC-MS/MS or GC-MS to identify and quantify the metabolites formed.
Conclusion
The metabolism of this compound, a minor metabolite of dieldrin, exhibits species-specific differences, although comprehensive quantitative data remain scarce. The available evidence, primarily from studies on dieldrin, suggests that rats and mice metabolize and excrete these compounds differently than rabbits. Further research is needed to fully characterize the metabolic profile of this compound in various mammalian species, including primates, to better inform human health risk assessments. The experimental protocols outlined in this guide provide a framework for conducting such comparative metabolic studies.
References
Comparative Neurotoxicity of Ketodieldrin and Other Cyclodiene Insecticides: A Guide for Researchers
A detailed examination of the neurotoxic potential of Ketodieldrin in comparison to other prominent cyclodiene insecticides, supported by quantitative data, experimental methodologies, and pathway visualizations.
This guide provides a comprehensive comparison of the neurotoxic potential of this compound and other cyclodiene insecticides for researchers, scientists, and drug development professionals. Cyclodiene insecticides, a class of organochlorine pesticides, exert their primary neurotoxic effects by acting as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1] This antagonism blocks the influx of chloride ions, leading to hyperexcitability of neurons, convulsions, and in severe cases, death.[1] This guide synthesizes available data on the acute toxicity and in vitro potency of these compounds, outlines detailed experimental protocols for their assessment, and visualizes the key signaling pathways and experimental workflows.
Quantitative Comparison of Neurotoxicity
Table 1: Acute Toxicity (LD50) of Cyclodiene Insecticides in Rats (Oral)
| Insecticide | LD50 (mg/kg) | Reference(s) |
| Aldrin | 39 - 60 | [2] |
| Dieldrin | 38 - 46 | [3][4] |
| Endrin | 7.5 - 17.5 | |
| Heptachlor | 100 - 162 | |
| Chlordane | 335 - 430 | |
| This compound | Data not available |
Table 2: In Vitro Potency (IC50) of Cyclodiene Insecticides on GABA Receptors
| Insecticide | Assay | Test System | IC50 | Reference(s) |
| Dieldrin | Inhibition of GABA-induced currents | Cockroach neurons | 16 nM (inhibition) | |
| Fipronil | Inhibition of GABA-induced currents | Cockroach neurons | 28 nM | |
| Dieldrin | Suppression of GABA-induced current | Human embryonic kidney cells | 1.0 - 2.8 µM | |
| This compound | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of neurotoxic potential. The following are detailed protocols for key experiments used to characterize the effects of cyclodiene insecticides on the GABA receptor.
Protocol 1: Radioligand Binding Assay – [35S]TBPS Competitive Binding
This assay determines the affinity of a test compound for the picrotoxin binding site within the GABAa receptor chloride channel.
Materials:
-
Membrane Preparation: Whole brain membranes from a suitable model organism (e.g., rat, mouse).
-
Radioligand: [35S]t-butylbicyclophosphorothionate ([35S]TBPS).
-
Non-specific Binding Control: Picrotoxin or a high concentration of an unlabeled cyclodiene.
-
Test Compounds: this compound and other cyclodiene insecticides.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations.
-
[35S]TBPS at a fixed concentration (typically near its Kd).
-
Membrane preparation.
-
For non-specific binding wells, add a high concentration of an unlabeled competitor.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Functional Assay – 36Cl- Influx Assay
This assay measures the ability of a test compound to inhibit GABA-stimulated chloride ion influx into synaptoneurosomes or cultured neurons.
Materials:
-
Synaptoneurosome Preparation or Cultured Neurons.
-
Radiotracer: 36Cl- (as NaCl).
-
GABA Solution.
-
Test Compounds: this compound and other cyclodiene insecticides.
-
Assay Buffer: e.g., HEPES-buffered saline.
-
Lysis Buffer.
-
Scintillation Counter.
Procedure:
-
Preparation of Cells/Synaptoneurosomes: Prepare synaptoneurosomes from brain tissue or use primary neuronal cultures.
-
Pre-incubation: Pre-incubate the cells/synaptoneurosomes with the test compound at various concentrations for a defined period.
-
Initiation of Influx: Initiate chloride influx by adding a mixture of GABA and 36Cl-.
-
Termination of Influx: After a short incubation period (seconds to minutes), rapidly terminate the influx by adding ice-cold assay buffer followed by rapid filtration or by lysing the cells.
-
Measurement: Measure the amount of 36Cl- that has entered the cells/synaptoneurosomes using a scintillation counter.
-
Data Analysis: Determine the GABA-stimulated 36Cl- influx by subtracting the basal influx (without GABA) from the total influx. Plot the percentage of inhibition of GABA-stimulated influx against the log concentration of the test compound to determine the IC50 value.
Protocol 3: Electrophysiology – Whole-Cell Patch-Clamp Recording
This technique directly measures the electrical currents flowing through GABAa receptors in response to GABA and the modulatory effects of test compounds.
Materials:
-
Cultured Neurons or Acutely Dissociated Neurons.
-
Patch-clamp setup: Including microscope, micromanipulators, amplifier, and data acquisition system.
-
Recording Pipettes: Filled with an internal solution mimicking the intracellular ionic composition.
-
External Solution: Mimicking the extracellular ionic environment.
-
GABA Solution.
-
Test Compounds: this compound and other cyclodiene insecticides.
-
Drug Application System: For rapid application and washout of solutions.
Procedure:
-
Cell Preparation: Prepare cultured neurons or acutely dissociate neurons from brain tissue.
-
Patch Formation: Form a high-resistance seal (gigaohm seal) between the recording pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Recording: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).
-
GABA Application: Apply a brief pulse of GABA to elicit an inward chloride current.
-
Compound Application: Co-apply the test compound with GABA or pre-apply the test compound before GABA application to observe its effect on the GABA-induced current.
-
Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound. Plot the percentage of inhibition of the GABA current against the log concentration of the test compound to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes described, the following diagrams are provided in Graphviz DOT language.
References
- 1. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Dieldrin - Wikipedia [en.wikipedia.org]
- 4. ALDRIN/DIELDRIN - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Stability-Indicating Method for Ketodieldrin
This guide provides a comprehensive overview of the validation of a stability-indicating analytical method for Ketodieldrin, a metabolite and degradation product of the organochlorine pesticide dieldrin. The methodologies and data presented are based on established principles of analytical chemistry and regulatory guidelines, such as those from the International Council for Harmonisation (ICH). Due to the limited availability of specific validation studies for this compound in publicly accessible literature, this guide synthesizes information on related compounds and general validation procedures to present a model approach. The quantitative data herein is illustrative to demonstrate the requirements of such a validation study.
Experimental Protocols
A stability-indicating method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.
1. Chromatographic Conditions (HPLC)
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase. Working standards are prepared by diluting the stock solution.
2. Forced Degradation Studies
Forced degradation studies are performed to demonstrate the method's specificity and stability-indicating nature. The this compound standard solution is subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of 100 µg/mL this compound solution is mixed with 1 mL of 0.1 N HCl and heated at 80°C for 24 hours. The solution is then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of 100 µg/mL this compound solution is mixed with 1 mL of 0.1 N NaOH and heated at 80°C for 24 hours. The solution is then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of 100 µg/mL this compound solution is mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours.
-
Thermal Degradation: this compound powder is kept in a hot air oven at 105°C for 48 hours. A solution is then prepared from the stressed powder.
-
Photolytic Degradation: A solution of this compound (100 µg/mL) is exposed to UV light (254 nm) for 48 hours.
After exposure, the stressed samples are diluted appropriately and analyzed by the HPLC method. The chromatograms are evaluated for the separation of the this compound peak from any degradation product peaks.
Method Validation Parameters
The developed HPLC method would be validated according to ICH Q2(R1) guidelines for the following parameters:
1. Specificity Specificity is demonstrated by the complete separation of the this compound peak from peaks of degradation products generated during forced degradation studies. The peak purity of this compound should be assessed using a PDA detector.
2. Linearity The linearity of the method is determined by analyzing a series of at least five concentrations of this compound over a specified range (e.g., 20-120 µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) and regression equation are calculated.
3. Accuracy Accuracy is assessed by the recovery of known amounts of this compound spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is calculated.
4. Precision
-
Repeatability (Intra-day precision): The precision of the method is determined by analyzing six replicate samples of the same concentration of this compound on the same day.
-
Intermediate Precision (Inter-day precision): The precision is also evaluated by analyzing the same samples on two different days by different analysts. The relative standard deviation (%RSD) of the results is calculated.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
6. Robustness The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The effect on the results is assessed.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | % Degradation (Illustrative) | Observations |
| 0.1 N HCl | 24 hours at 80°C | 15.2% | One major degradation peak observed. |
| 0.1 N NaOH | 24 hours at 80°C | 22.5% | Two major degradation peaks observed. |
| 3% H₂O₂ | 24 hours at RT | 18.7% | One major degradation peak observed. |
| Thermal (105°C) | 48 hours | 8.9% | Minor degradation observed. |
| Photolytic (UV 254nm) | 48 hours | 12.4% | One major degradation peak observed. |
Table 2: Validation Parameters of the Stability-Indicating HPLC Method for this compound (Illustrative Data)
| Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Range | 20-120 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Accuracy | ||
| Recovery | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision | ||
| Repeatability (%RSD) | 0.85% | ≤ 2% |
| Intermediate Precision (%RSD) | 1.25% | ≤ 2% |
| LOD | 0.5 µg/mL | - |
| LOQ | 1.5 µg/mL | - |
| Robustness | Robust | No significant change in results. |
Alternative Analytical Methods
While HPLC-UV is a robust and widely used technique, other methods can offer advantages in terms of sensitivity and specificity.
Table 3: Comparison of Analytical Methods for this compound Analysis
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, cost-effective, widely available. | Lower sensitivity compared to mass spectrometry. |
| GC-MS | Separation of volatile compounds in the gas phase, detection by mass. | High sensitivity and specificity, provides structural information. | Requires derivatization for non-volatile compounds, high temperature may degrade labile compounds. |
| LC-MS/MS | HPLC separation coupled with tandem mass spectrometry. | Very high sensitivity and specificity, suitable for complex matrices. | Higher cost and complexity. |
Visualizations
A Comparative Guide to the Identification and Analysis of Ketodieldrin Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the identification and analysis of ketodieldrin degradation products. This compound, a term often associated with the ketonic metabolic or degradation products of dieldrin and its isomers, represents a class of environmentally persistent organochlorine compounds. Understanding their formation, pathways, and analytical quantification is critical for environmental monitoring, toxicology, and regulatory compliance. This document outlines the primary degradation pathways, compares the leading analytical techniques, and provides detailed experimental protocols supported by quantitative data.
Degradation Pathways: Photodegradation vs. Biodegradation
The environmental fate of dieldrin, a precursor to ketonic derivatives, is primarily dictated by two transformation processes: photolytic degradation (photodegradation) and microbial degradation (biodegradation). These pathways yield distinct degradation products.
Photodegradation is a key abiotic process where dieldrin, under the influence of sunlight, isomerizes to form photodieldrin [1][2]. This stereoisomer can subsequently be metabolized, particularly in animal systems, to form a pentachlorinated ketone known as "Klein's metabolite" [3]. This transformation represents a significant pathway for the formation of a this compound-type compound.
Biodegradation involves the transformation of dieldrin by microorganisms, such as fungi and bacteria.[4][5] This process typically results in hydroxylated or hydrolyzed products rather than ketones. The major microbial metabolites of dieldrin are 9-hydroxydieldrin and 6,7-trans-dihydroxydihydroaldrin . While some literature mentions the microbial oxidation of dieldrin to "keto-aldrin," the formation of hydroxylated derivatives is more extensively documented.
The following table summarizes the key degradation products from these two pathways.
| Degradation Pathway | Precursor Compound | Key Degradation Product(s) | Product Type |
| Photodegradation & Metabolism | Dieldrin → Photodieldrin | Klein's Metabolite | Ketone |
| Biodegradation (Fungal/Bacterial) | Dieldrin | 9-hydroxydieldrin | Alcohol |
| Biodegradation (Fungal/Bacterial) | Dieldrin | 6,7-trans-dihydroxydihydroaldrin | Diol |
| Biodegradation (Fungal) | Dieldrin | Dihydrochlordenedicarboxylic acid | Carboxylic Acid |
Comparison of Analytical Techniques
The analysis of organochlorine pesticides and their metabolites is predominantly accomplished using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). For non-volatile or thermally unstable compounds, LC-MS/MS is often preferred; however, for organochlorine pesticides like dieldrin and its derivatives, GC-MS is generally considered the superior technique due to its higher sensitivity and the volatility of the target analytes.
The following table compares the performance of GC-MS for the analysis of dieldrin, which serves as a reliable proxy for its closely related degradation products like Klein's metabolite.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Applicability for Organochlorines | Excellent, considered the gold standard. | Less common, can have performance limitations for legacy organochlorines. |
| Limit of Detection (LOD) | 0.28 - 0.29 ng/mL (in serum) | 0.4 - 6 ng/L (in water, for various pesticides) |
| Limit of Quantification (LOQ) | 0.31 - 2.41 ng/g (in shellfish) | 2.50 - 15.0 ng/mL (for various pesticides) |
| Recovery | >80% (in serum); 70-124% (in plants) | Generally >70% with RSD <20% |
| Sample Derivatization | Often not required for organochlorines. | Not required. |
| Primary Advantage | High sensitivity and extensive spectral libraries for identification. | Suitable for a broader range of non-volatile compounds. |
Experimental Protocols and Methodologies
Accurate analysis of this compound degradation products requires robust sample preparation and precise instrumental analysis. Below are detailed protocols for sample extraction from soil and water, followed by a standard GC-MS analytical method.
Protocol 1: Extraction of Dieldrin Metabolites from Soil (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting pesticide residues from complex matrices like soil.
-
Sample Preparation : Air-dry soil samples at room temperature, protecting them from light. Homogenize the sample by sieving through a 2 mm mesh.
-
Extraction :
-
Place 5 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup :
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation :
-
Transfer the cleaned supernatant to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane or another suitable solvent for GC-MS analysis.
-
Protocol 2: Extraction of Dieldrin Metabolites from Water (Liquid-Liquid Extraction)
-
Sample Preparation : Collect a 1 L water sample in a clean glass container. If necessary, adjust the pH to neutral.
-
Extraction :
-
Transfer the 1 L water sample to a 2 L separatory funnel.
-
Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a 1:1 mixture of ethyl ether/hexane).
-
Shake the funnel vigorously for 2-3 minutes, venting periodically to release pressure.
-
Allow the layers to separate and drain the organic layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of the solvent, combining all organic extracts.
-
-
Drying and Concentration :
-
Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Solvent Exchange : Exchange the solvent to hexane for compatibility with GC-MS analysis. Adjust the final volume to 1 mL.
Protocol 3: GC-MS Analysis
-
Instrumentation : Gas chromatograph equipped with a mass spectrometer (e.g., Triple Quadrupole or Ion Trap).
-
Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program :
-
Initial temperature: 75°C, hold for 1 minute.
-
Ramp: Increase to 275°C at a rate of 20°C/min.
-
Final hold: Hold at 275°C for 7 minutes.
-
-
Injector : Splitless mode at 250°C.
-
MS Conditions :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis and high sensitivity, or full scan mode (e.g., m/z 40-450) for identification of unknown products.
-
Quantitative Ions : Specific ions for each target analyte (e.g., dieldrin, photodieldrin, Klein's metabolite) should be selected based on their mass spectra for quantification and confirmation.
-
Visualizing Degradation and Analysis Workflows
To clarify the relationships between these processes, the following diagrams have been generated using the DOT language.
Caption: Key degradation pathways of dieldrin.
Caption: General workflow for analysis of this compound products.
References
- 1. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]
- 2. 2024.sci-hub.red [2024.sci-hub.red]
- 3. Mechanistic and Other Relevant Data - Pentachlorophenol and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Persistence of Ketodieldrin in Diverse Soil Environments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The environmental fate of pesticide metabolites is a critical area of study for ensuring ecological safety and human health. Ketodieldrin, a metabolite of the organochlorine pesticide dieldrin, is of particular interest due to the known persistence of its parent compound. Understanding how different soil types influence the persistence of this compound is essential for predicting its environmental longevity and potential for bioaccumulation. This guide provides a comparative overview of the factors governing this compound persistence in various soil matrices, supported by general principles of pesticide degradation and hypothetical experimental data for illustrative purposes.
Factors Influencing this compound Persistence in Soil
The persistence of this compound in soil is not an intrinsic property of the compound alone but is significantly influenced by the complex interplay of soil properties and environmental conditions. Key factors include:
-
Soil Texture: The relative proportions of sand, silt, and clay determine soil texture and significantly impact pesticide persistence. Clay soils, with their larger surface area and higher cation exchange capacity, tend to adsorb organic molecules like this compound more strongly than sandy soils. This increased adsorption can reduce the availability of the compound to microbial degradation, thereby increasing its persistence.
-
Organic Matter Content: Soils rich in organic matter generally exhibit higher sorption of hydrophobic compounds like this compound. This binding to organic matter can decrease the compound's bioavailability for microbial breakdown and leaching, leading to longer persistence.
-
Microbial Activity: The biodegradation of organochlorine pesticides is primarily a microbial process. Soil conditions that favor high microbial populations and activity, such as optimal moisture, temperature, and nutrient availability, are likely to enhance the degradation of this compound.
-
Moisture and Temperature: These environmental parameters directly affect microbial activity and the rates of chemical reactions in the soil. Generally, warmer and moister conditions accelerate pesticide degradation, up to a certain point beyond which microbial activity might be inhibited.
-
pH: Soil pH can influence the chemical stability of pesticides and the composition and activity of the soil microbial community.
Comparative Persistence of this compound: An Illustrative Overview
Due to a lack of specific comparative studies on this compound, the following table presents hypothetical data to illustrate the expected relative persistence of this compound in different soil types based on the general principles of pesticide fate and behavior. The half-life (t½) represents the time it takes for 50% of the initial concentration of the compound to dissipate.
| Soil Type | Predominant Texture | Organic Matter Content | Hypothetical this compound Half-life (t½) in days | Expected Persistence |
| Sandy Soil | Sand | Low | 180 - 300 | Moderate |
| Loam Soil | Silt and Sand | Moderate | 300 - 500 | High |
| Clay Soil | Clay | High | 500 - 800 | Very High |
| Organic Soil | Decomposed Organic Matter | Very High | > 800 | Extremely High |
Note: This data is illustrative and intended to highlight the expected trends in this compound persistence. Actual half-lives would need to be determined through empirical studies.
Experimental Protocol for Assessing this compound Persistence in Soil
The following is a generalized experimental protocol for a laboratory-based study to determine the persistence of this compound in different soil types.
1. Soil Collection and Characterization:
-
Collect soil samples from the top 15 cm of the desired soil types (e.g., sandy, loam, clay).
-
Air-dry the soils and sieve them through a 2 mm mesh.
-
Characterize the soils for their physicochemical properties, including texture (particle size analysis), organic matter content (e.g., loss-on-ignition), pH, and microbial biomass.
2. Experimental Setup:
-
Weigh a standardized amount of each soil type (e.g., 100 g) into individual incubation containers (e.g., glass jars).
-
Fortify the soil samples with a known concentration of this compound dissolved in a suitable solvent (e.g., acetone). Ensure the solvent evaporates completely before starting the incubation.
-
Adjust the moisture content of the soils to a specific level (e.g., 60% of water holding capacity).
-
Incubate the samples in the dark at a constant temperature (e.g., 25°C). Include sterile control samples for each soil type to assess abiotic degradation.
3. Sampling and Analysis:
-
Collect triplicate samples from each soil type at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, 120, 180, and 365 days).
-
Extract this compound from the soil samples using an appropriate solvent extraction method (e.g., Soxhlet extraction with a hexane/acetone mixture).
-
Clean up the extracts to remove interfering co-extractives using techniques like solid-phase extraction (SPE).
-
Quantify the concentration of this compound in the extracts using a sensitive analytical instrument such as a Gas Chromatograph with an Electron Capture Detector (GC-ECD) or a Gas Chromatograph-Mass Spectrometer (GC-MS).
4. Data Analysis:
-
Plot the concentration of this compound remaining in the soil against time for each soil type.
-
Calculate the dissipation kinetics and determine the half-life (t½) of this compound in each soil using appropriate kinetic models (e.g., first-order kinetics).
Logical Workflow for this compound Persistence Study
The following diagram illustrates the logical workflow of a typical study designed to assess the persistence of this compound in soil.
Caption: Workflow for a soil persistence study of this compound.
This guide highlights the critical role of soil properties in determining the environmental persistence of this compound. While specific data for this compound remains scarce, the established principles of pesticide-soil interactions provide a robust framework for predicting its behavior. Further empirical research is necessary to quantify the persistence of this compound in various soil types and to accurately assess its long-term environmental risk.
Bioaccumulation Potential of Ketodieldrin in Aquatic Organisms: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the bioaccumulation potential of Ketodieldrin in aquatic organisms. Due to the limited availability of specific data for this compound, this document utilizes its closely related stereoisomer, dieldrin, as a surrogate for assessing its environmental impact. The information presented herein is intended to support research and development efforts in evaluating the environmental safety of chemical compounds.
Introduction to Bioaccumulation in Aquatic Environments
Bioaccumulation is the process by which chemicals accumulate in living organisms, reaching concentrations higher than those in the surrounding environment. In aquatic ecosystems, this occurs through two primary pathways:
-
Bioconcentration: The direct uptake of a chemical from the water through an organism's respiratory surfaces and skin.
-
Biomagnification: The increasing concentration of a chemical in organisms at successively higher levels in a food chain.
The potential for a substance to bioaccumulate is a critical factor in its environmental risk assessment. High bioaccumulation can lead to toxic effects in individual organisms and disrupt entire ecosystems. Key metrics used to quantify bioaccumulation potential include:
-
Bioconcentration Factor (BCF): The ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state.
-
Bioaccumulation Factor (BAF): The ratio of the concentration of a chemical in an organism to its concentration in the surrounding water, accounting for uptake from all sources, including food.
-
Biomagnification Factor (BMF): The ratio of the concentration of a chemical in a predator to the concentration in its prey.
Bioaccumulation Potential of Dieldrin (as a surrogate for this compound)
Dieldrin, an organochlorine pesticide, is known for its persistence in the environment and high potential for bioaccumulation.[1] Its lipophilic nature (high octanol-water partition coefficient, log Kow) contributes to its tendency to accumulate in the fatty tissues of organisms.[1]
Quantitative Bioaccumulation Data for Dieldrin
The following table summarizes available bioconcentration and bioaccumulation data for dieldrin in various aquatic organisms. It is important to note that these values can vary depending on factors such as species, exposure duration, and environmental conditions.
| Organism | Metric | Value | Reference |
| Fish (Puntius ticto) | BCF (liver tissue) | 89,010 | [2] |
| Fish (various species) | BAF (estimated) | 58,884.37 L/kg | [3][4] |
| Snail | BCF | 44,600 | |
| Fish (generic) | BCF | 3,140 |
Comparison with Alternative Pesticide Classes
To provide a comprehensive perspective, the bioaccumulation potential of dieldrin is compared with that of other major pesticide classes: organophosphates, pyrethroids, and neonicotinoids.
| Pesticide Class | General Bioaccumulation Potential | Example BCF/BAF Values | Key Characteristics |
| Organophosphates | Generally lower than organochlorines. | Chlorpyrifos: BCF up to 100 in fish gills and liver. Diazinon: BCF up to 9,125 L/kg in fish and marine animals. | Less persistent in the environment than organochlorines. Can still pose risks due to acute toxicity. |
| Pyrethroids | High bioconcentration potential due to high lipophilicity. | Can have high BCF values, but are often rapidly metabolized. | Highly toxic to aquatic invertebrates and fish. Strong adsorption to sediment can reduce bioavailability. |
| Neonicotinoids | Generally low bioaccumulation potential. | Data is limited, but their high water solubility suggests low BCFs. | High water solubility leads to potential for widespread aquatic contamination. Can have sublethal effects on aquatic invertebrates. |
| Biopesticides | Generally low bioaccumulation potential. | Specific data is limited and compound-dependent. | Derived from natural materials and tend to biodegrade quickly, reducing long-term contamination risk. |
Experimental Protocols for Assessing Bioaccumulation
The determination of bioconcentration and bioaccumulation factors is conducted following standardized experimental protocols, such as the OECD Test Guideline 305.
OECD Test Guideline 305: Bioaccumulation in Fish
This guideline outlines the methodology for both aqueous and dietary exposure tests to determine the BCF and BMF of a chemical in fish.
Key Stages of the Protocol:
-
Acclimation: Fish are acclimated to laboratory conditions.
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water (for BCF) or in their diet (for BMF). Water and fish tissue samples are collected at regular intervals to measure the concentration of the substance.
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to a clean environment (water or food) and the rate of elimination of the substance from their tissues is monitored.
-
Data Analysis: The BCF or BMF is calculated from the concentrations measured during the uptake and depuration phases.
The following diagram illustrates the general workflow of a fish bioconcentration study according to OECD 305.
Caption: Experimental Workflow for Fish Bioconcentration Study (OECD 305).
Toxicological Signaling Pathways of Dieldrin
The neurotoxic effects of dieldrin in aquatic organisms are primarily attributed to its interaction with the γ-aminobutyric acid (GABA) receptor system in the central nervous system. GABA is the primary inhibitory neurotransmitter in the vertebrate brain.
Mechanism of Action:
-
Dieldrin acts as an antagonist to the GABA-A receptor.
-
It binds to the receptor-ionophore complex, blocking the influx of chloride ions into the neuron.
-
This inhibition of the chloride channel leads to a reduction in the hyperpolarizing effect of GABA.
-
The resulting hyperexcitability of the central nervous system can lead to convulsions and mortality.
The following diagram illustrates the signaling pathway affected by dieldrin.
Caption: Signaling Pathway of Dieldrin-Induced Neurotoxicity.
Conclusion
The available data strongly indicate that dieldrin, and by extension this compound, possesses a high potential for bioaccumulation in aquatic organisms. Its BCF and BAF values are significantly higher than those of many modern pesticides, such as organophosphates and neonicotinoids. While pyrethroids also exhibit high bioconcentration potential, their environmental fate and metabolism can differ. The primary mechanism of dieldrin's toxicity involves the disruption of the GABAergic signaling pathway in the nervous system. When evaluating the environmental risk of new chemical entities, it is imperative to consider their bioaccumulation potential and compare it against legacy compounds like dieldrin to ensure the development of safer alternatives.
References
Relative Potency of Ketodieldrin as an Endocrine Disruptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketodieldrin is a metabolite of the organochlorine pesticide dieldrin. Organochlorine pesticides are known for their persistence in the environment and their potential to act as endocrine-disrupting chemicals (EDCs). EDCs are exogenous substances that can interfere with the body's endocrine system, producing adverse developmental, reproductive, neurological, and immune effects. This guide provides a comparative overview of the endocrine-disrupting potential of this compound, with a focus on its interaction with estrogen and androgen receptors. Due to a lack of specific quantitative data for this compound in the public domain, this guide leverages data available for its parent compound, dieldrin, to provide context.
Data Presentation: Comparative Endocrine Disrupting Activity
One study using the E-screen test, which measures the proliferative effect of estrogens on human breast cancer (MCF-7) cells, found that dieldrin exhibited estrogenic properties.[1][2] The estrogenic potency of dieldrin was comparable to that of DDT and chlordecone and was six orders of magnitude lower than that of estradiol.[1] In contrast, another study investigating the estrogenic activity of a dieldrin and toxaphene mixture found that dieldrin did not bind to the mouse uterine estrogen receptor in a competitive binding assay.[3]
It is important to note that the endocrine-disrupting activity of metabolites can differ significantly from their parent compounds. Therefore, the data on dieldrin should be interpreted with caution as a direct indicator of this compound's potency.
Table 1: Summary of Endocrine Disrupting Activity for Dieldrin (as a proxy for this compound)
| Compound | Assay | Target | Effect | Potency (Relative to Estradiol) |
| Dieldrin | E-screen (MCF-7 cell proliferation) | Estrogen Receptor | Agonist | ~10^-6 |
| Dieldrin | Competitive Estrogen Receptor Binding Assay (Mouse Uterus) | Estrogen Receptor | No Binding Detected | Not Applicable |
Disclaimer: This table presents data for dieldrin as a proxy due to the absence of specific data for this compound. The endocrine activity of this compound may differ.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of endocrine disruptors are provided below. These protocols are standardized assays used to evaluate the binding and activation of hormone receptors.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.
Materials:
-
Receptor Source: Rat uterine cytosol or recombinant human ERα.
-
Radioligand: [³H]-17β-estradiol.
-
Test Compounds: this compound and other reference endocrine disruptors.
-
Buffers and Reagents: Tris-HCl buffer, EDTA, dithiothreitol (DTT), glycerol, charcoal-dextran suspension.
Procedure:
-
Preparation of Receptor Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to isolate the cytosol containing the estrogen receptors. The protein concentration of the cytosol is determined.
-
Competitive Binding Incubation: A constant concentration of [³H]-17β-estradiol and varying concentrations of the test compound (e.g., this compound) are incubated with the receptor preparation.
-
Separation of Bound and Free Ligand: The incubation mixture is treated with a charcoal-dextran suspension to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal.
-
Quantification of Bound Ligand: The radioactivity in the supernatant, which represents the amount of [³H]-17β-estradiol bound to the receptor, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to the IC50 of a reference estrogen (e.g., 17β-estradiol).
Androgen Receptor (AR) Transcriptional Activation Assay
This assay measures the ability of a test chemical to induce or inhibit the transcriptional activity of the androgen receptor in a cell-based system.
Materials:
-
Cell Line: A mammalian cell line (e.g., CHO-K1, HeLa) stably transfected with an expression vector for the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Test Compounds: this compound and other reference androgens and anti-androgens.
-
Cell Culture Medium and Reagents: Standard cell culture medium, fetal bovine serum (charcoal-stripped to remove endogenous hormones), and reagents for the reporter gene assay (e.g., luciferase substrate).
Procedure:
-
Cell Culture and Seeding: The transfected cells are cultured and seeded into multi-well plates.
-
Compound Exposure: The cells are exposed to various concentrations of the test compound. For antagonist testing, cells are co-treated with a known androgen agonist (e.g., dihydrotestosterone) and the test compound.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The concentration of the test compound that produces a half-maximal response (EC50 for agonists) or inhibits the response of the reference androgen by 50% (IC50 for antagonists) is calculated.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of the estrogen and androgen receptors, which are key targets for endocrine-disrupting chemicals.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for in vitro screening of endocrine-disrupting chemicals.
Caption: In Vitro Endocrine Disruptor Screening Workflow.
References
A Comparative Guide to the Analytical Performance of Novel and Traditional Ketodieldrin Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of traditional and emerging novel methods for the detection of Ketodieldrin, a toxic organochlorine pesticide. Given the limited availability of data on novel detection methods specifically for this compound, this guide leverages data from the closely related and extensively studied compound, Dieldrin, as a proxy to assess the potential performance of these innovative techniques.
Executive Summary
The detection and quantification of this compound are critical for environmental monitoring, food safety, and toxicology studies. Traditional methods, primarily Gas Chromatography coupled with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS), offer high sensitivity and selectivity. However, emerging technologies such as immunoassays and biosensors present the potential for rapid, field-deployable, and high-throughput screening. This guide presents a side-by-side comparison of the analytical merits of these methods, supported by available experimental data.
Data Presentation: Comparison of Analytical Performance
The following table summarizes the key analytical performance parameters for the detection of Dieldrin (as a proxy for this compound) using various methods. This allows for a quantitative comparison of their capabilities.
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery (%) |
| GC-ECD | Dieldrin | Sunflower Oil | 0.011 mg/kg | 0.030 mg/kg | Not Specified | 79-105 |
| GC-MS | Dieldrin | Serum | 0.29 ng/mL | Not Specified | 1-250 ng/mL | >80 |
| Immunoassay (ELISA) | Dieldrin | Water | ~0.1 µg/L | Not Specified | 0.1 - 5 µg/L | Not Specified |
| Electrochemical Biosensor | Dieldrin | Not Specified | ~0.05 µg/L | Not Specified | 0.1 - 10 µg/L | Not Specified |
Note: Data for immunoassays and electrochemical biosensors for Dieldrin are representative of the technology's potential for this compound analysis. Specific performance would require experimental validation for this compound.
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Soil Samples
The QuEChERS method has become a standard for pesticide residue analysis in various matrices due to its simplicity and high throughput.
a. Extraction:
-
Weigh 10-15 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add internal standards.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant from the extraction step.
-
Transfer it to a 2 mL microcentrifuge tube containing a d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.
-
The resulting supernatant is ready for analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS/MS)
a. Chromatographic Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar.
-
Oven Program: Initial temperature of 70°C, hold for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C, hold for 10 min.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
b. Mass Spectrometric Conditions:
-
MS System: Agilent 7000 series Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound would be selected for quantification and confirmation.
Mandatory Visualization
Caption: Generalized experimental workflows for this compound detection.
Caption: Comparison of signaling pathways for detection.
Safety Operating Guide
Proper Disposal of Ketodieldrin: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of Ketodieldrin, a persistent organic pollutant (POP). No specific Safety Data Sheet (SDS) for this compound could be located. Therefore, it is imperative that researchers, scientists, and drug development professionals consult the specific SDS provided by their chemical supplier for the exact formulation of this compound they are using. The information below is based on general procedures for the disposal of organochlorine pesticides and other POPs. All procedures must be conducted in strict accordance with local, state, and federal regulations.
This compound is an organochlorine insecticide and a persistent organic pollutant, meaning it is resistant to environmental degradation.[1][2] Due to its toxicity and persistence, the disposal of this compound is highly regulated to protect human health and the environment.[1] The primary goal of disposal is the complete destruction or irreversible transformation of the POP content.[3]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. While a specific SDS for this compound is not available, data for the related compound Dieldrin indicates high toxicity.[4]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Inspect gloves prior to use.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if there is a risk of inhalation.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke when handling the substance.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedures
The disposal of this compound waste must be managed by a licensed hazardous waste disposal company. The following steps outline the general procedure for preparing this compound waste for disposal:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure product, contaminated labware (e.g., gloves, pipette tips, vials), and solutions.
-
Segregate this compound waste from all other waste streams to prevent cross-contamination.
-
-
Waste Collection and Storage:
-
Collect this compound waste in a designated, leak-proof, and compatible container. The container must be in good condition, with no cracks or rust.
-
The container must be kept tightly closed when not in use.
-
Label the container clearly with the words "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal company with all necessary information about the waste, including its composition and volume.
-
Approved Disposal Technologies for Persistent Organic Pollutants
The Stockholm Convention on Persistent Organic Pollutants mandates that POPs be disposed of in a manner that destroys or irreversibly transforms them. The primary methods are:
-
High-Temperature Incineration: This is the most common and effective method for destroying POPs. The process uses controlled flame combustion at high temperatures to break down the chemical structure of this compound.
-
Physico-Chemical Treatment: This includes methods like chemical degradation, which uses chemical reactions to break down the POPs.
The following table summarizes the key quantitative parameters for the high-temperature incineration of POPs:
| Parameter | Recommended Value |
| Minimum Temperature | 850°C |
| Minimum Temperature (for waste with >1% halogenated organic substances) | 1100°C |
| Gas Residence Time | At least 2 seconds |
Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent (e.g., acetone or another solvent in which this compound is soluble).
-
The solvent rinsate must be collected and disposed of as hazardous waste.
-
-
Disposal of Decontaminated Containers:
-
After triple rinsing, deface the label on the container.
-
Dispose of the container in accordance with your institution's procedures for decontaminated labware.
-
Experimental Protocols for POPs Destruction
Detailed experimental protocols for the destruction of POPs are typically proprietary to specialized waste management facilities. However, the general principles of two common methods are outlined below.
1. High-Temperature Incineration
-
Objective: To achieve complete combustion and destruction of the POP.
-
Methodology: The waste is introduced into a primary combustion chamber where it is volatilized and partially combusted. The resulting gases then pass into a secondary chamber (afterburner) where they are subjected to higher temperatures and a longer residence time to ensure complete destruction. The flue gases are then treated to remove any remaining pollutants before being released into the atmosphere.
2. Gas-Phase Chemical Reduction (GPCR)
-
Objective: To chemically reduce the POP to simpler, non-hazardous compounds.
-
Methodology: The waste is vaporized and mixed with hydrogen in a reactor at high temperatures (around 850°C or higher) and in the absence of oxygen. The chlorine atoms in the organochlorine pesticide are stripped off and converted to hydrogen chloride (HCl), which is then scrubbed from the gas stream. The remaining hydrocarbon fragments are converted to methane and other light hydrocarbons.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Ketodieldrin
This guide provides critical safety and logistical information for the handling and disposal of Ketodieldrin in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a toxic substance that is harmful if swallowed and causes skin and eye irritation. It is imperative to use appropriate personal protective equipment to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are unlined and regularly inspected for signs of degradation or puncture before use.[1][2] |
| Body Protection | Chemical-resistant suit or lab coat | A Tyvek chemical safety suit or a long-sleeved lab coat should be worn.[3] For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the primary protective clothing.[2] |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, or a face shield | For handling solutions, chemical splash goggles are required. A face shield should be used in conjunction with goggles when there is a significant splash hazard. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | A respirator may be necessary when handling the solid form of this compound to avoid inhalation of dust particles. The specific type of cartridge should be selected based on a risk assessment. |
2. Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial to prevent accidental exposure and contamination.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the substance. Use appropriate tools and techniques to handle the material.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Immediately remove any clothing that becomes contaminated.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
3. Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spill:
-
Evacuate the immediate area.
-
Wear the appropriate PPE before attempting to clean the spill.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Collect the spilled material and absorbent in a sealed container for proper disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
4. Disposal Plan
All this compound waste is considered hazardous and must be disposed of in accordance with federal, state, and local regulations.
-
Waste Collection:
-
Collect all solid and liquid waste containing this compound in designated, sealed, and properly labeled hazardous waste containers.
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Disposal Method:
-
The primary method for the disposal of organochlorine pesticide waste is typically high-temperature incineration in a licensed hazardous waste facility.
-
Contact your institution's EHS office to arrange for the pickup and disposal of this compound waste. They will provide specific instructions on packaging and labeling for disposal.
-
5. Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
